Guanethidine
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1960 and is indicated for hypertension and glaucoma.
An antihypertensive agent that acts by inhibiting selectively transmission in post-ganglionic adrenergic nerves. It is believed to act mainly by preventing the release of norepinephrine at nerve endings and causes depletion of norepinephrine in peripheral sympathetic nerve terminals as well as in tissues.
See also: Guanfacine (related); Pinacidil (related); this compound Monosulfate (active moiety of) ... View More ...
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(azocan-1-yl)ethyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N4/c11-10(12)13-6-9-14-7-4-2-1-3-5-8-14/h1-9H2,(H4,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGDKVXYNVEAGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
60-02-6 (sulfate (2:1)), 645-43-2 (sulfate (1:1)) | |
| Record name | Guanethidine [INN:BAN] | |
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DSSTOX Substance ID |
DTXSID5023116 | |
| Record name | Guanethidine | |
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Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Guanethidine | |
| Source | Human Metabolome Database (HMDB) | |
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Solubility |
Very soluble, WHITE, CRYSTALLINE POWDER; STRONG CHARACTERISTIC ODOR; SPARINGLY SOL IN WATER; SLIGHTLY SOL IN ALC; PRACTICALLY INSOL IN CHLOROFORM /SULFATE/, WHITE, CRYSTALLINE POWDER; VERY SOL IN H2O; INSOL IN NONPOLAR SOLVENTS /MONOSULFATE/, 2.25e+00 g/L | |
| Record name | Guanethidine | |
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| Record name | GUANETHIDINE | |
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| Record name | Guanethidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015301 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
55-65-2, 645-43-2 | |
| Record name | Guanethidine | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Guanethidine [INN:BAN] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanethidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01170 | |
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| Record name | Guanethidine | |
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| Record name | Guanethidine | |
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| Record name | GUANETHIDINE | |
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| Record name | GUANETHIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3092 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Guanethidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015301 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
276-281, 250 °C (sulfate salt) | |
| Record name | Guanethidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01170 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Guanethidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015301 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Discovery and Development of Guanethidine: A Technical Whitepaper
Abstract
Guanethidine, a potent sympatholytic agent, emerged in the mid-20th century as a significant therapeutic advancement in the management of moderate to severe hypertension. Its novel mechanism of action, centered on the depletion of norepinephrine from postganglionic sympathetic neurons, distinguished it from its predecessors and paved the way for a new class of antihypertensive drugs. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical development of this compound. It includes detailed experimental protocols that were pivotal in elucidating its pharmacological profile and summarizes key clinical trial data. This document is intended to serve as a detailed resource for professionals in pharmacology and drug development interested in the history and science of antihypertensive therapy.
Discovery and Timeline
This compound, chemically known as [2-(azocan-1-yl)ethyl]guanidine, was first described in 1959 by researchers at the Ciba Pharmaceutical Company.[1] Its discovery was the culmination of a targeted research program aimed at developing novel cardiovascular drugs.[1] It was first approved for medical use in 1960 and became a key therapeutic option for severe and resistant hypertension.[2] Though its use has largely been superseded by newer agents with more favorable side-effect profiles, it remains a significant molecule in the history of cardiovascular pharmacology.[3][4]
Caption: A timeline of the key milestones in the discovery and development of this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the alkylation of azocane (also known as heptamethyleneimine). The general synthetic route is outlined below.
Synthetic Pathway
Caption: The synthetic pathway for the production of this compound from Azocane.
Experimental Protocol for Synthesis
Step 1: Alkylation of Azocane
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In a reaction vessel, dissolve azocane in an inert solvent such as toluene.
-
Add a suitable base, for example, sodium carbonate.
-
To this mixture, add chloroacetonitrile dropwise while stirring.
-
The reaction is typically carried out at a controlled temperature to yield 1-(cyanomethyl)azocane.
Step 2: Reduction to Primary Amine
-
The 1-(cyanomethyl)azocane from the previous step is dissolved in an anhydrous ether solvent.
-
A strong reducing agent, such as lithium aluminum hydride (LiAlH4), is slowly added to the solution.
-
This reduction step converts the nitrile group to a primary amine, yielding 1-(2-aminoethyl)azocane.
Step 3: Guanylation
-
The 1-(2-aminoethyl)azocane is dissolved in a suitable solvent, like ethanol.
-
A guanylating agent, such as S-methylisothiourea sulfate, is added to the solution.
-
The reaction mixture is heated to facilitate the conversion of the primary amine to the final guanidine derivative, this compound sulfate.
Mechanism of Action
This compound exerts its antihypertensive effect through a unique mechanism of action at the sympathetic neuroeffector junction. It is an adrenergic neuron-blocking agent that inhibits the release of norepinephrine (NE) from postganglionic adrenergic nerves.
The key steps in its mechanism are:
-
Uptake into the Neuron: this compound is a polar molecule that is actively transported into the presynaptic sympathetic neuron via the norepinephrine transporter (NET), the same transporter responsible for NE reuptake.
-
Vesicular Accumulation: Once inside the neuron, this compound is concentrated within synaptic vesicles, utilizing the vesicular monoamine transporter (VMAT).
-
Norepinephrine Depletion: this compound displaces norepinephrine from these storage vesicles, leading to a gradual and long-lasting depletion of NE stores within the nerve terminals.
-
Inhibition of Release: this compound also blocks the release of norepinephrine in response to an action potential. This is thought to be due to a combination of neurotransmitter depletion and a local anesthetic-like effect on the nerve terminal membrane.
Unlike ganglionic blocking agents, this compound selectively inhibits the sympathetic nervous system without producing a parasympathetic blockade.
Caption: The mechanism of action of this compound at the sympathetic nerve terminal.
Key Preclinical and Clinical Data
The antihypertensive effects of this compound were established through extensive preclinical and clinical studies.
Preclinical Pharmacology
Early studies in animal models, such as anesthetized dogs and cats, demonstrated that this compound produced a gradual and sustained decrease in blood pressure. A pivotal discovery was that its action was dependent on an intact sympathetic nervous system.
Experimental Protocol: Assessment of Norepinephrine Depletion
A key type of experiment to elucidate this compound's mechanism involved measuring norepinephrine levels in sympathetically innervated tissues after drug administration.
-
Animal Model: Anesthetized open-chest dogs were commonly used.
-
Drug Administration: this compound sulfate was administered intravenously.
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Sample Collection: Blood samples were drawn from the coronary sinus and femoral artery at various time points. Biopsies of atrial appendages were also taken.
-
Analysis: Norepinephrine content in the tissue and blood samples was quantified.
-
Results: These experiments showed an initial transient release of norepinephrine, followed by a progressive and profound depletion of the neurotransmitter in the atrial tissue, confirming the drug's mechanism of action.
Clinical Efficacy
Clinical trials conducted in the late 1950s and early 1960s confirmed this compound's efficacy in treating moderate to severe hypertension, including renal hypertension.
| Clinical Study Aspect | Details | Reference(s) |
| Patient Population | Patients with moderate to severe essential hypertension, often refractory to other treatments. | |
| Dosage Regimens | Initial oral doses of 10 mg daily, titrated up to 25-50 mg daily. Oral loading regimens were also explored. | |
| Efficacy | Produced a significant decrease in both systolic and diastolic blood pressure. In one study, it reduced diastolic pressure by an average of 18.4 mmHg in patients already on a diuretic. | |
| Pharmacokinetics | Bioavailability of approximately 30% after oral administration. Very long half-life of about 5 days. | |
| Metabolism | Metabolized in the liver to less active metabolites, which are then excreted in the urine. | |
| Adverse Effects | Orthostatic hypotension, diarrhea, bradycardia, and sexual dysfunction (delayed or retrograde ejaculation). |
Conclusion
This compound represents a landmark in the history of antihypertensive drug development. Its discovery provided a powerful new tool for managing severe hypertension and its unique mechanism of action deepened the understanding of sympathetic nervous system pharmacology. While its clinical use has waned due to a challenging side-effect profile, the principles of its action and the experimental methodologies used to characterize it continue to be relevant to researchers and drug developers in the cardiovascular field. This guide has provided a detailed overview of its journey from synthesis to clinical application, highlighting the key scientific milestones that established its place in medical history.
References
Initial Pharmacological Studies of Guanethidine: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Guanethidine, a potent antihypertensive agent, revolutionized the treatment of severe hypertension following its introduction in the late 1950s. Its unique mechanism of action, targeting the peripheral sympathetic nervous system, set it apart from previous therapies. This technical guide provides a comprehensive overview of the foundational pharmacological studies of this compound. It details the seminal in vivo and in vitro experiments that elucidated its mechanism of action, quantifies its effects on cardiovascular parameters and norepinephrine levels, and outlines the experimental protocols employed by early investigators. This document is intended to serve as a detailed resource for researchers and professionals in pharmacology and drug development, offering insights into the early-stage evaluation of a landmark cardiovascular drug.
Introduction
First described in 1959 by Maxwell and colleagues, this compound emerged from a dedicated search for novel antihypertensive compounds.[1] Early research quickly established that its primary mode of action was not through ganglionic blockade, a common mechanism for antihypertensives at the time, but rather through a novel interaction with postganglionic sympathetic neurons.[2][3] This guide synthesizes the initial pharmacological findings that defined our understanding of this compound's effects on the sympathetic nervous system and its consequential impact on cardiovascular function.
Mechanism of Action: A Stepwise Elucidation
The initial pharmacological investigations revealed a multi-step process by which this compound exerts its effects. It acts as an "adrenergic neuron blocker" by disrupting the normal physiology of sympathetic nerve terminals.[4]
The key steps in its mechanism of action are:
-
Uptake into the Sympathetic Neuron: this compound is actively transported into the presynaptic sympathetic neuron by the same transporter responsible for the reuptake of norepinephrine, now known as the norepinephrine transporter (NET).[5] This selective uptake concentrates the drug within its target cells.
-
Vesicular Sequestration: Once inside the neuron, this compound is concentrated in neurotransmitter vesicles, where it displaces norepinephrine from its storage sites.
-
Norepinephrine Depletion: The displacement of norepinephrine from its protective vesicular storage leads to its gradual depletion from the nerve endings. The displaced norepinephrine is then metabolized by monoamine oxidase (MAO) within the neuron.
-
Inhibition of Norepinephrine Release: In addition to depleting norepinephrine stores, this compound also inhibits the release of any remaining norepinephrine in response to a nerve impulse.
This cascade of events leads to a profound and long-lasting reduction in sympathetic tone, resulting in vasodilation and a decrease in blood pressure.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways and experimental procedures described in the initial studies of this compound.
References
- 1. The Influence of an Adrenergic Antagonist this compound on the Distribution Pattern and Chemical Coding of Caudal Mesenteric Ganglion Perikarya and Their Axons Supplying the Porcine Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
Guanethidine's Role as a Sympatholytic Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanethidine is a potent sympatholytic agent historically used in the management of moderate to severe hypertension.[1][2] Its primary mechanism of action involves the selective inhibition of neurotransmission in post-ganglionic adrenergic nerves.[3][4] this compound is actively transported into the sympathetic neuron via the norepinephrine transporter (NET), where it accumulates in synaptic vesicles, leading to a gradual depletion of norepinephrine stores and an inhibition of its release in response to nerve stimulation. This guide provides a comprehensive technical overview of this compound's pharmacology, including its mechanism of action, pharmacokinetic profile, and a summary of key experimental findings. Detailed experimental protocols and visual representations of its signaling pathway and experimental workflows are included to facilitate a deeper understanding for research and drug development professionals.
Core Mechanism of Action: A Dual-Pronged Sympathetic Blockade
This compound's sympatholytic effects stem from a two-fold action at the sympathetic neuroeffector junction:
-
Norepinephrine Depletion: this compound is recognized and actively transported into the presynaptic terminal by the norepinephrine transporter (NET), the same transporter responsible for the reuptake of norepinephrine. This uptake is crucial for its pharmacological activity. Once inside the neuron, this compound is concentrated within synaptic vesicles, where it displaces and replaces norepinephrine, leading to a progressive depletion of the neurotransmitter's stores.
-
Inhibition of Norepinephrine Release: Beyond depleting norepinephrine, this compound also actively blocks the release of any remaining norepinephrine from the vesicles upon the arrival of an action potential. This blockade of neurotransmitter release is a key component of its antihypertensive effect.
This dual mechanism results in a significant reduction in sympathetic tone, leading to decreased peripheral vascular resistance and a subsequent lowering of blood pressure. It is important to note that this compound does not produce parasympathetic blockade.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the key steps in this compound's mechanism of action at the sympathetic nerve terminal.
Caption: this compound's mechanism of action at the sympathetic nerve terminal.
Quantitative Pharmacokinetic and Pharmacodynamic Data
The following tables summarize the key quantitative data for this compound.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference(s) |
| Bioavailability | 3-30% (Poor and variable) | |
| Elimination Half-life | Approximately 1.5 to 5 days | |
| Metabolism | Hepatic, to three less active metabolites | |
| Route of Elimination | Primarily renal (urine) | |
| Protein Binding | Not extensively reported |
Table 2: In Vitro Experimental Data
| Experiment | Concentration(s) | Key Finding | Reference(s) |
| Inhibition of Noradrenaline Output in Rabbit Ventricular Slices | 4 x 10⁻⁶ M and 4 x 10⁻⁵ M | Dose-dependent inhibition of noradrenaline output induced by sodium reduction. | |
| Inhibition of Stimulation-Induced Noradrenaline Efflux in Rat Mesenteric Artery | 0.1 and 1 µM | Concentration-dependent decrease in stimulation-induced noradrenaline efflux. | |
| Effect on Purinergic and Adrenergic Transmission in Canine Splenic Artery | 0.1 µM | Marked inhibition of the second phase (adrenergic) of vasoconstriction with little effect on the first phase (purinergic) at low frequencies. | |
| 1 µM | Almost complete inhibition of the second phase of vasoconstriction. |
Table 3: Clinical Trial and In Vivo Data
| Study Type | Dosage Regimen | Key Findings | Reference(s) |
| Oral Loading in Hypertensive Patients (n=8) | Total loading doses: 125 to 650 mg | Blood pressure control achieved within 1 to 3 days. | |
| Comparative Study vs. Guanfacine (n=16) | Average daily dose: 20 mg (with diuretic) | Produced a significant decrease in blood pressure, comparable to guanfacine. Mild orthostatic hypotension occurred in 11 patients. | |
| Combination Therapy with Oxprenolol (n=9) | Not specified | Additive effect on blood pressure. | |
| Norepinephrine Depletion in Rats | Single dose | Substantial and long-lasting depletion of tissue catecholamines. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are generalized protocols for key experiments relevant to the study of this compound.
In Vivo Blood Pressure Measurement in Conscious Rats
This protocol is adapted from studies evaluating the antihypertensive effects of this compound in conscious, freely moving rats.
Objective: To determine the effect of this compound on systemic blood pressure in a conscious animal model.
Materials:
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Spontaneously hypertensive rats (SHR) or normotensive Wistar rats.
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This compound sulfate.
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Sterile 0.9% saline.
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Anesthetic (e.g., ketamine/xylazine cocktail).
-
Polyethylene catheter.
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Blood pressure transducer and recording system.
Procedure:
-
Animal Model and Catheter Implantation:
-
Anesthetize the rat using an appropriate anesthetic.
-
Surgically implant a polyethylene catheter into the lower abdominal aorta via the femoral artery for direct blood pressure measurement.
-
Exteriorize the catheter at the interscapular region.
-
Allow for a recovery period of at least 48 hours before the experiment commences.
-
-
This compound Administration:
-
Dissolve this compound sulfate in sterile saline to the desired concentration.
-
Administer the solution daily via intraperitoneal (i.p.) injection at the specified dose (e.g., 5-50 mg/kg).
-
-
Blood Pressure Measurement:
-
House the rats in individual cages that permit free movement.
-
Connect the exteriorized catheter to a blood pressure transducer linked to a data acquisition system.
-
Record baseline blood pressure and heart rate prior to this compound administration.
-
Continuously or intermittently record blood pressure and heart rate for the duration of the study.
-
In Vitro Norepinephrine Release Assay from Isolated Tissues
This protocol is a generalized representation of methods used to study the effect of this compound on neurotransmitter release from isolated tissues, such as the rat mesenteric artery or rabbit ventricular slices.
Objective: To quantify the effect of this compound on resting and stimulation-induced norepinephrine release from isolated adrenergically innervated tissue.
Materials:
-
Isolated tissue (e.g., rat mesenteric artery, rabbit ventricular slices).
-
Krebs-Henseleit solution.
-
[³H]-norepinephrine.
-
This compound sulfate.
-
Scintillation counter and vials.
-
Electrical field stimulation apparatus.
Procedure:
-
Tissue Preparation and Radiolabeling:
-
Isolate the desired tissue and place it in an organ bath containing Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂.
-
Incubate the tissue with [³H]-norepinephrine to radiolabel the endogenous norepinephrine stores.
-
Wash the tissue with fresh Krebs-Henseleit solution to remove excess unincorporated radiolabel.
-
-
Experimental Protocol:
-
Collect samples of the superfusate at regular intervals to measure resting efflux of radioactivity.
-
Apply electrical field stimulation (e.g., 2 Hz for 60 seconds) to evoke neurotransmitter release and collect the superfusate during and after stimulation.
-
Introduce this compound at various concentrations into the superfusion medium.
-
Repeat the collection of resting and stimulation-induced efflux samples in the presence of this compound.
-
-
Quantification:
-
Measure the radioactivity in the collected samples using a scintillation counter.
-
Express the stimulation-induced efflux as a fraction of the total radioactivity present in the tissue at the time of stimulation.
-
Compare the efflux in the absence and presence of this compound to determine its inhibitory effect.
-
Experimental Workflow Diagram
The following diagram provides a generalized workflow for a clinical pharmacokinetic study of this compound.
Caption: Generalized workflow for a clinical pharmacokinetic study of this compound.
Conclusion
This compound serves as a classic example of a sympatholytic agent with a well-defined, albeit complex, mechanism of action. Its ability to be actively transported into adrenergic neurons and subsequently deplete and block the release of norepinephrine provides a powerful tool for modulating the sympathetic nervous system. While its clinical use has diminished due to the availability of agents with more favorable side-effect profiles, it remains a valuable compound for pharmacological research. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers investigating sympathetic nervous system function and developing novel therapeutics targeting adrenergic pathways.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Clinical and pharmacological studies with this compound in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C10H22N4 | CID 3518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Influence of an Adrenergic Antagonist this compound on the Distribution Pattern and Chemical Coding of Caudal Mesenteric Ganglion Perikarya and Their Axons Supplying the Porcine Bladder - PMC [pmc.ncbi.nlm.nih.gov]
Early Clinical Trials of Guanethidine for Hypertension: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the seminal early clinical trials on guanethidine for the treatment of hypertension. The document focuses on the core quantitative data, detailed experimental protocols, and the pharmacological mechanism of action as understood during the initial period of its clinical use.
Core Data from Early Clinical Trials
The initial clinical investigations into this compound in the late 1950s and 1960s established its efficacy as a potent antihypertensive agent. These trials, while pioneering, varied in their design and patient populations. The following tables summarize the key quantitative findings from these foundational studies.
Table 1: Summary of Patient Demographics and Study Design in Early this compound Clinical Trials
| Study | Year | Number of Patients | Patient Population | Study Duration |
| Frohlich & Freis | 1959 | 15 | Male hypertensive patients | 4 to 9 weeks |
| Leishman et al. | 1959 | Not specified | Severe and malignant hypertension | Not specified |
| Richardson et al.[1] | 1960 | 25 | Hypertensive patients | Up to 6 months |
| Dollery et al. | 1960 | Not specified | Hypertensive patients | Not specified |
| McAllister Jr.[2] | 1975 | 8 | Hypertensive patients | At least 12 months |
Table 2: Dosage Regimens and Blood Pressure Response in Early this compound Clinical Trials
| Study | Initial Dosage | Maintenance Dosage | Average Blood Pressure Reduction (Standing) | Key Findings |
| Frohlich & Freis[3][4] | 50 mg/day | 12.5 - 150 mg/day (average 50 mg/day) | Not explicitly stated as a mean reduction | Potent orthostatic antihypertensive effect observed.[3] |
| Leishman et al. | Not specified | Not specified | Not specified | Noted as a hypotensive drug with prolonged action. |
| Richardson et al. | Not specified | Not specified | Not specified | Effective in reducing blood pressure. |
| Dollery et al. | Not specified | Not specified | Not specified | Confirmed antihypertensive effects. |
| McAllister Jr. | Oral loading dose (125 - 650 mg total) | Calculated based on loading dose | Not explicitly stated as a mean reduction | Blood pressure control achieved within 1-3 days. |
Experimental Protocols
The methodologies employed in these early trials laid the groundwork for future antihypertensive drug development. Below are the detailed experimental protocols from key studies.
Frohlich and Freis (1959) Clinical Trial
-
Patient Selection: Fifteen male patients from a hypertensive clinic were enrolled. All other antihypertensive medications were discontinued for a two-week washout period prior to the study.
-
Treatment Protocol: this compound (referred to as SU-5864) was administered orally at an initial dose of 50 mg once daily. The dosage was subsequently adjusted based on the individual patient's blood pressure response.
-
Data Collection: Patients were monitored at least weekly. Blood pressure was measured in the supine, sitting, and erect positions after a 15-minute rest period. Approximately half of the patients also recorded their blood pressure at home. Blood urea nitrogen, hemoglobin, and white blood cell counts were determined before and after the study.
Richardson, Wyso, Magee, and Cavell (1960) Study
-
Patient Selection: The study included 25 hypertensive patients.
-
Treatment Protocol: The specifics of the dosage regimen were not detailed in the available abstract but the treatment duration extended for up to six months.
-
Data Collection: This study involved a comprehensive assessment of the circulatory effects of this compound, including clinical, renal, and cardiac responses. The abstract mentions investigations into renal blood flow and glomerular filtration rate.
McAllister Jr. (1975) Oral Loading Regimen Study
-
Patient Selection: Eight hypertensive patients were included in this study.
-
Treatment Protocol: A novel oral loading technique was employed. Patients received large initial oral doses of this compound sulfate, with total loading doses ranging from 125 to 650 mg, to achieve rapid blood pressure control. Following the loading phase, a maintenance dose was calculated for each patient based on the drug's pharmacokinetic properties to sustain the antihypertensive effect.
-
Data Collection: Blood pressure was monitored to assess the speed of control. Seven of the patients were followed for at least 12 months to evaluate the long-term efficacy and stability of the calculated maintenance dose.
Mechanism of Action: Signaling Pathway
This compound exerts its antihypertensive effect by disrupting the normal functioning of the sympathetic nervous system. It is taken up into the presynaptic neuron by the same transporter responsible for norepinephrine reuptake. Once inside the neuron, this compound is concentrated in the synaptic vesicles, where it displaces norepinephrine, leading to a gradual depletion of norepinephrine stores. Furthermore, it inhibits the release of norepinephrine in response to nerve impulses. This dual action of depletion and release inhibition results in a reduction of sympathetic tone, leading to vasodilation and a decrease in blood pressure.
Caption: Mechanism of action of this compound at the sympathetic nerve terminal.
References
- 1. [PDF] Circulatory Effects of this compound: Clinical, Renal, and Cardiac Responses to Treatment with a Novel Antihypertensive Drug | Semantic Scholar [semanticscholar.org]
- 2. This compound in antihypertensive therapy: experience with an oral loading regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. profiles.nlm.nih.gov [profiles.nlm.nih.gov]
- 4. digirepo.nlm.nih.gov [digirepo.nlm.nih.gov]
Foundational Research on Guanethidine's Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanethidine is a potent antihypertensive agent that exerts its pharmacological effects by selectively targeting the peripheral sympathetic nervous system.[1] Historically, it was a cornerstone in the management of moderate to severe hypertension.[2][3] This technical guide provides an in-depth exploration of the foundational research that elucidated the core mechanism of action of this compound. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this classic sympatholytic drug.
Core Mechanism of Action
This compound's primary mechanism of action is the inhibition of neurotransmission at the postganglionic adrenergic nerve terminals.[2] This is not achieved by blocking adrenergic receptors, but rather through a multi-step process involving neuronal uptake and disruption of neurotransmitter storage and release.[4] The drug acts as a "false neurotransmitter," ultimately leading to a profound and long-lasting depletion of norepinephrine from sympathetic nerve endings.
Neuronal Uptake
The journey of this compound into the sympathetic neuron is a critical first step and is mediated by the Norepinephrine Transporter (NET) , also known as uptake-1. This transporter is responsible for the reuptake of norepinephrine from the synaptic cleft. This compound is recognized as a substrate by NET and is actively transported into the neuronal cytoplasm. This active uptake is essential for its pharmacological activity, and as a consequence, substances that inhibit NET, such as tricyclic antidepressants, can antagonize the effects of this compound.
Vesicular Sequestration and Norepinephrine Displacement
Once inside the adrenergic neuron, this compound is further concentrated within synaptic vesicles by the Vesicular Monoamine Transporter (VMAT) , specifically the VMAT2 isoform found in the peripheral nervous system. This compound acts as a substrate for VMAT2 and is transported into the vesicles, where it displaces norepinephrine from its storage sites. This leads to a gradual and sustained depletion of norepinephrine stores within the nerve terminal.
Inhibition of Norepinephrine Release
In addition to depleting norepinephrine stores, this compound also directly inhibits the release of any remaining norepinephrine in response to an action potential. While the precise mechanism of this release inhibition is not fully elucidated, it is a key contributor to its sympatholytic effect. It is believed that this compound may stabilize the vesicular membrane or interfere with the exocytotic machinery.
Quantitative Data
| Parameter | Species | Tissue | Method | Result | Reference |
| Norepinephrine Depletion | Rabbit | Heart | Intravenous administration of 12.5 mg/kg this compound, followed by tissue analysis at various time points. | Norepinephrine content declined progressively, reaching 15% of the normal level approximately 4 hours after administration. The low level was maintained for at least 18 hours, with recovery to normal levels taking about 7 days. | |
| Norepinephrine Depletion | Cat | Heart | Subcutaneous administration of 15 mg/kg this compound, followed by tissue analysis. | A decrease in heart norepinephrine level by about 75% was observed in 24 hours. | |
| Norepinephrine Release Inhibition | Rat | Isolated Mesenteric Artery | Electrical field stimulation of periarterial sympathetic nerves with radiolabelled norepinephrine stores. | This compound (0.1 and 1 µM) decreased stimulation-induced efflux of radioactivity in a concentration-dependent manner. | |
| Inhibition of Noradrenaline Output | Rabbit | Ventricular Slices | Measurement of noradrenaline output induced by sodium reduction. | This compound at 4 x 10-6 M and 4 x 10-5 M inhibited the increased output of noradrenaline in a dose-dependent manner. |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following are protocols for key experiments used to investigate the mechanism of action of this compound.
In Vitro Assay for Norepinephrine Uptake and Release
This protocol is designed to assess the effect of this compound on the uptake and stimulated release of norepinephrine from isolated sympathetically innervated tissues.
1. Tissue Preparation:
-
Isolate a suitable tissue with dense sympathetic innervation, such as the rat vas deferens or mesenteric artery.
-
Place the tissue in a temperature-controlled organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) and continuously aerate with 95% O2 / 5% CO2.
2. Radiolabeling of Norepinephrine Stores:
-
Incubate the tissue with a solution containing [3H]-norepinephrine to allow for its uptake into the sympathetic nerve terminals.
3. Washout:
-
Perfuse the tissue with fresh, radiolabel-free physiological salt solution to remove unincorporated [3H]-norepinephrine.
4. Measurement of Basal and Stimulated Release:
-
Collect perfusate samples at regular intervals to determine the basal (spontaneous) efflux of radioactivity.
-
Induce neurotransmitter release by electrical field stimulation or by adding a high concentration of potassium chloride to the perfusion solution.
-
Collect perfusate samples during and after stimulation to quantify the amount of [3H]-norepinephrine released.
5. This compound Treatment:
-
Introduce this compound at the desired concentration into the perfusion solution.
-
Allow for an equilibration period.
6. Post-Treatment Release Measurement:
-
Repeat the stimulation protocol in the presence of this compound to determine its effect on stimulated norepinephrine release.
7. Data Analysis:
-
Measure the radioactivity in the collected perfusate samples using liquid scintillation counting.
-
Express the stimulated release as a percentage of the total radioactivity remaining in the tissue at the time of stimulation.
In Vivo Measurement of Norepinephrine Depletion
This protocol outlines the procedure for quantifying the depletion of norepinephrine in animal tissues following this compound administration.
1. Animal Model and this compound Administration:
-
Use an appropriate animal model, such as Sprague-Dawley rats.
-
Administer this compound via the desired route (e.g., intraperitoneal injection) at a specified dose and for a designated duration.
2. Tissue Collection:
-
At the end of the treatment period, euthanize the animal.
-
Rapidly dissect the target tissues (e.g., heart, spleen) on ice.
-
Immediately freeze the tissues in liquid nitrogen and store at -80°C until analysis.
3. Sample Preparation:
-
Weigh the frozen tissue.
-
Homogenize the tissue in a suitable acidic solution (e.g., 0.1 M perchloric acid) to precipitate proteins and stabilize the catecholamines.
-
Centrifuge the homogenate to pellet the precipitated proteins.
4. Norepinephrine Quantification by HPLC:
-
Filter the supernatant.
-
Inject a known volume of the supernatant into a high-performance liquid chromatography (HPLC) system equipped with a reverse-phase column and an electrochemical detector.
-
Separate the catecholamines based on their retention times.
-
Quantify the norepinephrine concentration by comparing the peak area of the sample to a standard curve generated with known concentrations of norepinephrine.
Radioligand Binding Assay for the Norepinephrine Transporter (NET)
This competitive binding assay is used to determine the affinity of a compound for the norepinephrine transporter.
1. Membrane Preparation:
-
Prepare cell membranes from a cell line expressing the human NET (e.g., HEK293-hNET cells).
-
Homogenize the cells in an ice-cold buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend it in a fresh assay buffer.
2. Assay Setup:
-
In a multi-well plate, add the following to each well:
-
Assay buffer
-
A fixed concentration of a radioligand specific for NET (e.g., [3H]nisoxetine).
-
A range of concentrations of the test compound (this compound).
-
For total binding, add buffer instead of the test compound.
-
For non-specific binding, add a saturating concentration of a known NET inhibitor (e.g., desipramine).
-
3. Incubation:
-
Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.
4. Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
5. Radioactivity Measurement:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
6. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Visualizations
The following diagrams illustrate the key molecular pathways and experimental workflows involved in understanding this compound's mechanism of action.
References
- 1. This compound | C10H22N4 | CID 3518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 4. The Influence of an Adrenergic Antagonist this compound on the Distribution Pattern and Chemical Coding of Caudal Mesenteric Ganglion Perikarya and Their Axons Supplying the Porcine Bladder - PMC [pmc.ncbi.nlm.nih.gov]
Guanethidine's Profound Impact on the Sympathetic Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanethidine, a potent adrenergic neuron blocking agent, has historically played a significant role in the management of moderate to severe hypertension.[1][2] Its unique mechanism of action, centered on the disruption of sympathetic nervous system signaling, provides a compelling case study in targeted pharmacology. This technical guide offers an in-depth exploration of this compound's effects, detailing its mechanism of action, pharmacokinetic profile, and clinical implications. Through a comprehensive review of key experimental data and methodologies, this document aims to provide a thorough resource for professionals in the fields of pharmacology and drug development.
Introduction
First approved by the FDA in 1960, this compound represented a major advancement in antihypertensive therapy.[3] It acts as a postganglionic sympathetic nerve terminal blocker, effectively reducing the release of norepinephrine, the primary neurotransmitter of the sympathetic nervous system.[1] This action leads to a decrease in peripheral vascular resistance and cardiac output, thereby lowering blood pressure.[2] Although its use has declined with the advent of newer agents with more favorable side-effect profiles, the study of this compound continues to offer valuable insights into the complexities of sympathetic neurotransmission.
Mechanism of Action
This compound's primary effect is the inhibition of norepinephrine release from sympathetic nerve endings. This is achieved through a multi-step process that ultimately leads to a "chemical sympathectomy."
2.1. Neuronal Uptake and Vesicular Accumulation
This compound is actively transported into the presynaptic sympathetic neuron by the norepinephrine transporter (NET), the same transporter responsible for the reuptake of norepinephrine from the synaptic cleft. This uptake is crucial for the drug's activity. Once inside the neuron, this compound is concentrated within synaptic vesicles, where it displaces norepinephrine from its storage sites.
2.2. Depletion of Norepinephrine Stores and Inhibition of Release
The accumulation of this compound within synaptic vesicles leads to a gradual depletion of norepinephrine stores. Furthermore, this compound directly inhibits the release of norepinephrine in response to an action potential. While it can cause a transient initial release of norepinephrine, the long-term effect is a profound and sustained blockade of sympathetic neurotransmission.
The following diagram illustrates the signaling pathway of a sympathetic nerve terminal and the points of interference by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data related to this compound's pharmacokinetics, efficacy, and adverse effects.
Table 1: Pharmacokinetic Profile of this compound
| Parameter | Value | Reference |
| Oral Bioavailability | 3 - 30% | |
| Onset of Action | 30 minutes | |
| Elimination Half-life | Biphasic: α-phase: 1.5 days, β-phase: 4 - 8 days | |
| Terminal Half-life | ~5 days | |
| Metabolism | Hepatic, to less active metabolites | |
| Excretion | Primarily renal |
Table 2: Clinical Efficacy in Hypertension
| Study | Number of Patients | Treatment | Mean Blood Pressure Reduction (mmHg) | Reference |
| Malinow, 1983 | 8 | This compound + Hydrochlorothiazide | Not specified, but equal to Guanadrel | |
| Szám & Kállay, 1980 | 16 | This compound + Clopamide | Significant decrease (exact values not provided) | |
| McAllister, 1975 | 8 | This compound (oral loading) | Satisfactory control |
Table 3: Common Adverse Effects
| Adverse Effect | Incidence | Reference |
| Orthostatic Hypotension | ~15% (some with syncope) | |
| Diarrhea | Frequency twice as high as Guanadrel | |
| Morning Orthostatic Faintness | Frequency twice as high as Guanadrel | |
| Generalized Edema | 10% - 15% | |
| Increased BUN | 58% of patients in one study | |
| Dry Mouth | Occurred in patients | |
| Sexual Dysfunction (males) | Delayed or retrograde ejaculation |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
4.1. Protocol 1: Radiolabeled Norepinephrine Uptake Inhibition Assay
This assay directly measures the ability of a compound to inhibit the uptake of radiolabeled norepinephrine into cells expressing the norepinephrine transporter (NET).
Materials:
-
Cell Line: HEK293 cells stably transfected with the human norepinephrine transporter (hNET).
-
Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic.
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.
-
Radioligand: [³H]-Norepinephrine.
-
Test Compound: this compound.
-
Reference Inhibitor: Desipramine or similar NET inhibitor.
-
Scintillation Fluid and Counter.
Procedure:
-
Cell Culture: Culture hNET-expressing HEK293 cells to confluence in 24- or 48-well plates.
-
Assay Preparation: On the day of the assay, wash the cell monolayers with pre-warmed KRH buffer.
-
Compound Incubation: Add various concentrations of this compound, the reference inhibitor, or vehicle control to the wells. Pre-incubate for 10-20 minutes at 37°C.
-
Uptake Initiation: Initiate the uptake reaction by adding [³H]-Norepinephrine to each well at a final concentration near its Km.
-
Uptake Termination: After a defined incubation period (e.g., 10 minutes), rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold KRH buffer.
-
Cell Lysis and Quantification: Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH or 1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value for this compound by plotting the percentage of inhibition of [³H]-Norepinephrine uptake against the log concentration of this compound.
4.2. Protocol 2: Measurement of Norepinephrine Depletion in Tissues
This protocol describes a method to quantify the depletion of norepinephrine from tissues following this compound administration in an animal model.
Materials:
-
Animal Model: Male Wistar rats or similar.
-
Test Compound: this compound sulfate solution for injection.
-
Anesthesia: As appropriate for the animal model.
-
Tissue Homogenizer.
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical detection.
-
Reagents for norepinephrine extraction and analysis.
Procedure:
-
Animal Dosing: Administer this compound or vehicle control to the animals via the desired route (e.g., intraperitoneal or intravenous injection).
-
Tissue Collection: At various time points after dosing, euthanize the animals and rapidly dissect the target tissues (e.g., heart, spleen).
-
Tissue Homogenization: Weigh the tissues and homogenize them in a suitable buffer (e.g., perchloric acid) to precipitate proteins and stabilize the catecholamines.
-
Norepinephrine Extraction: Centrifuge the homogenates and collect the supernatant. Extract norepinephrine from the supernatant using an appropriate method, such as alumina adsorption.
-
HPLC Analysis: Quantify the norepinephrine content in the extracts using an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.
-
Data Analysis: Express the norepinephrine content as ng per gram of tissue. Compare the norepinephrine levels in the tissues of this compound-treated animals to those of the control group to determine the percentage of depletion.
The following diagram illustrates the general workflow for a neurotransmitter uptake assay.
References
The Rise and Fall of a Sympatholytic Pioneer: A Technical History of Guanethidine in Antihypertensive Therapy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical context of guanethidine, a once-prominent agent in the management of hypertension. We delve into its discovery, novel mechanism of action, clinical application, and the factors that led to its eventual decline in use, offering valuable insights for modern drug development in the cardiovascular space.
Discovery and Development
This compound, chemically known as [2-(azocan-1-yl)ethyl]guanidine, was first described in 1959 by Maxwell and colleagues at the Ciba Pharmaceutical Company.[1] Its discovery marked a significant step forward in antihypertensive therapy, moving away from the less specific ganglionic blockers to a more targeted approach on the sympathetic nervous system.[1][2]
Mechanism of Action: A Novel Approach to Sympathetic Blockade
This compound's antihypertensive effect stems from its unique ability to selectively inhibit neurotransmission in post-ganglionic adrenergic nerves.[3] Unlike previous agents, it does not block parasympathetic activity, thus avoiding many of the associated side effects.[4] The mechanism involves a multi-step process:
-
Uptake: this compound is actively transported into the presynaptic sympathetic neuron by the norepinephrine transporter (NET), the same transporter responsible for norepinephrine reuptake. This selective uptake is crucial for its targeted action.
-
Vesicular Sequestration: Once inside the neuron, this compound is concentrated within synaptic vesicles, where it displaces and replaces norepinephrine.
-
Depletion and Release Inhibition: This leads to a gradual depletion of norepinephrine stores in the nerve endings. Furthermore, this compound inhibits the release of any remaining norepinephrine in response to a nerve impulse.
The net result is a profound and long-lasting reduction in sympathetic tone, leading to decreased heart rate and relaxation of blood vessels, which in turn lowers blood pressure.
Quantitative Data from Clinical Investigations
The following tables summarize key quantitative data from clinical studies on this compound, providing insights into its efficacy and side effect profile.
Table 1: Efficacy of this compound in Hypertension
| Study/Comparison | Number of Patients | This compound Dosage | Blood Pressure Reduction | Other Notable Findings |
| Richardson et al. (1960) | 25 | Initial: 150-200 mg (day 1), half dose (day 2); Maintenance: 25-75 mg/day | Average reduction of 23 mm Hg (supine) and 45 mm Hg (standing) | Lowered blood pressure primarily through a reduction in cardiac output. |
| Szám & Kállay (1980) vs. Guanfacine | 16 | Average: 20 mg/day (with diuretic) | Produced an "equally large and significant decrease in blood pressure" as guanfacine. | Caused a very slight reduction in heart rate. |
| Malinow (1983) vs. Guanadrel | 8 | Not specified | Reduced blood pressure "about equally well" as guanadrel. | - |
| Ferguson & Ruedy (1976) vs. Reserpine | 49 | Graded increments | Reduced mild to moderate blood pressures to normal levels. | Used in patients with diastolic pressure of 95-115 mm Hg. |
Table 2: Adverse Effects Profile of this compound
| Adverse Effect | Incidence Rate | Study/Source | Notes |
| Orthostatic Hypotension | ~15% | Drugs.com | Can lead to syncope. Accentuated by alcohol, hot weather, or exercise. |
| Mild Orthostatic Hypotension | 11 out of 16 patients (69%) | Szám & Kállay (1980) | Occurred during therapy in a comparative study with guanfacine. |
| Morning/Other Orthostatic Faintness | Twice as frequent as guanadrel | Malinow (1983) | Comparative study. |
| Diarrhea | 11% | Drugs.com | Related to increased parasympathetic tone. |
| Diarrhea | Twice as frequent as guanadrel | Malinow (1983) | Comparative study. |
| Generalized Edema | 10-15% | Drugs.com | May require concomitant diuretic therapy. |
| Dry Mouth/Parotid Tenderness | ~5% | Drugs.com | - |
| Sexual Dysfunction (Impotence) | 2% (large studies) to 60% (specific questioning) | Drugs.com | Reversible upon discontinuation or dose reduction. |
| Delayed or Retrograde Ejaculation | Reported | Drugs.com | - |
Key Experimental Protocols
This compound's unique properties have made it a valuable tool in experimental pharmacology. Below are detailed methodologies for two key experimental applications.
Chemical Sympathectomy in Rats
This protocol describes the induction of a chemical sympathectomy, a technique used to study the role of the sympathetic nervous system.
Materials:
-
This compound monosulfate or this compound sulfate
-
Sterile saline (0.9% NaCl)
-
Sterile syringes and needles (25-27 gauge)
-
Adult rats (e.g., Wistar, Sprague-Dawley)
-
Animal scale
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the experiment.
-
This compound Solution Preparation: On the day of injection, prepare a fresh solution of this compound in sterile saline. For a 40 mg/kg dose, dissolve 40 mg of this compound per ml of saline, resulting in an injection volume of 1 ml/kg. Ensure the solution is fully dissolved.
-
Animal Weighing and Dose Calculation: Weigh each rat accurately on the day of injection and calculate the required volume.
-
Administration: Administer this compound via intraperitoneal (i.p.) injection. Insert the needle into the lower abdominal quadrant to avoid internal organs.
-
Treatment Schedule: For systemic chemical sympathectomy, administer this compound at a dose of 40 mg/kg body weight, five days a week, for five consecutive weeks. A control group should receive equivalent volumes of the vehicle.
-
Monitoring: Observe animals daily for signs of successful sympathectomy, such as ptosis (eyelid drooping), and for any adverse effects like diarrhea or weight loss.
-
Confirmation of Sympathectomy: The effectiveness can be confirmed by:
-
Biochemical Analysis: Measuring a significant reduction in norepinephrine levels in peripheral tissues.
-
Histological Examination: Observing neuronal loss in sympathetic ganglia (e.g., superior cervical ganglia).
-
Langendorff Isolated Heart Preparation
This ex vivo technique allows for the study of this compound's direct effects on cardiac function, independent of systemic influences.
Materials:
-
Isolated heart perfusion apparatus (Langendorff system)
-
Krebs-Henseleit buffer
-
Animal model (e.g., rat, guinea pig)
-
This compound stock solution
-
Physiological recording equipment (for ECG, left ventricular pressure, etc.)
Procedure:
-
Heart Isolation and Perfusion:
-
Anesthetize the animal and open the thorax.
-
Isolate the heart and mount it on the Langendorff apparatus via aortic cannulation.
-
Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure and temperature. This closes the aortic valve and forces the perfusate into the coronary arteries.
-
-
Stabilization: Allow the heart to stabilize for at least 30 minutes, recording baseline cardiovascular parameters (e.g., heart rate, left ventricular developed pressure, coronary flow).
-
This compound Perfusion: Introduce this compound into the perfusion buffer at the desired concentration. It is advisable to perform a dose-response curve by starting with a low concentration and progressively increasing it.
-
Data Acquisition: Continuously record cardiac parameters throughout the experiment.
-
Washout: After testing the highest concentration, perfuse the heart with a drug-free buffer to assess the reversibility of the effects.
The Decline of a First-Generation Sympatholytic
Despite its efficacy, the use of this compound has significantly declined. The primary reason for this is its challenging side-effect profile, most notably severe postural and exercise hypotension. The long half-life of the drug made dose titration difficult. The advent of newer, better-tolerated, and more easily managed antihypertensive agents from various drug classes ultimately led to the displacement of this compound from widespread clinical practice.
Conclusion
This compound holds a significant place in the history of antihypertensive therapy. Its development represented a crucial step towards more targeted pharmacological interventions for hypertension. While its clinical utility has waned, the study of its mechanism of action continues to provide valuable insights into the functioning of the sympathetic nervous system. For researchers today, this compound remains a powerful experimental tool for inducing chemical sympathectomy, allowing for the continued exploration of autonomic control in health and disease. The story of this compound serves as a compelling case study in the evolution of drug development, highlighting the ongoing quest for improved efficacy and tolerability in therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. collections.nlm.nih.gov [collections.nlm.nih.gov]
- 3. This compound | C10H22N4 | CID 3518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [PDF] Circulatory Effects of this compound: Clinical, Renal, and Cardiac Responses to Treatment with a Novel Antihypertensive Drug | Semantic Scholar [semanticscholar.org]
Guanethidine: A Technical Guide for Autonomic Nervous System Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of guanethidine as a powerful tool for research in the autonomic nervous system. This compound, a postganglionic sympathetic neuron-blocking agent, offers a selective method for achieving chemical sympathectomy, making it an invaluable compound for investigating the physiological and pathological roles of the sympathetic nervous system in a multitude of biological processes and disease models.
Core Mechanism of Action
This compound's primary action is to inhibit the function of peripheral sympathetic neurons. This is achieved through a multi-step process initiated by its selective uptake into these neurons.
This compound is recognized and transported into the presynaptic terminal of sympathetic neurons by the norepinephrine transporter (NET)[1][2][3]. This uptake mechanism is crucial for its pharmacological activity[2]. Once inside the neuron, this compound is concentrated within neurotransmitter vesicles, where it displaces norepinephrine[1]. This leads to a gradual depletion of norepinephrine stores within the nerve endings. The displaced norepinephrine in the cytoplasm is subsequently metabolized by monoamine oxidase (MAO), further reducing the available neurotransmitter.
In addition to depleting norepinephrine, this compound also inhibits the release of any remaining norepinephrine in response to nerve impulses. The culmination of norepinephrine depletion and the inhibition of its release effectively blocks sympathetic neurotransmission, leading to a state of chemical sympathectomy. Chronic administration of high doses of this compound can lead to the destruction of peripheral sympathetic neurons.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of action of this compound at the sympathetic nerve terminal and the logical progression of its effects.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound administration in rats.
Table 1: Dose-Response Effects of a Single Intravenous Dose of this compound in Anesthetized Rats
| Dose (mg/kg) | Maximum Fall in Mean Arterial Blood Pressure (observed at 15 min) | Change in Heart Rate (initial, followed by decrease) |
| 0.25 | Dose-dependent fall | Fall |
| 1.25 | Dose-dependent fall | Initial increase, then decrease |
| 5 | Dose-dependent fall | Initial increase, then decrease |
| 20 | Dose-dependent fall | Initial increase, then decrease |
| 40 | Dose-dependent fall | Initial increase, then decrease |
Table 2: Time-Course of Norepinephrine Depletion in Rabbit Heart Following a Single Dose of this compound
| Time After Administration | Norepinephrine Level (% of Normal) |
| 4 hours | ~15% |
| 18 hours | ~15% |
| 48 hours | Partial recovery |
| 7 days | Normal |
Table 3: Effects of Chronic this compound Administration in Adult Rats
| Dose (mg/kg/day) | Duration | Key Findings |
| 5 | 3 months | No significant change in blood pressure or histology. |
| 40 | 3 months | Lowered blood pressure, profound loss of nerve cells in the superior cervical ganglion, incomplete sympathectomy. |
| 50 | 5 days/week for 1-2.5 weeks | Greatly reduced norepinephrine levels in all tissues analyzed. |
| 100 | 5 or 11 days | Significant reduction in the number of neurons in the superior cervical ganglia. |
Table 4: Protocol for Permanent Sympathectomy in Neonatal Rats
| Dose (mg/kg/day) | Route of Administration | Duration | Key Outcomes |
| 50 | Subcutaneous | Daily for 3 weeks, starting on postnatal day 7 | Permanent sympathectomy with low mortality. |
Experimental Protocols
Protocol 1: Induction of Chemical Sympathectomy in Adult Rats
This protocol is designed to achieve a significant but potentially incomplete sympathectomy in adult rats for studying the effects of sympathetic denervation.
Materials:
-
This compound monosulfate
-
Sterile saline (0.9% NaCl) for injection
-
Sterile syringes and needles (25-27 gauge)
-
Adult rats (e.g., Wistar, Sprague-Dawley)
-
Animal scale
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week prior to the experiment.
-
This compound Solution Preparation: On the day of injection, prepare a fresh solution of this compound in sterile saline. For a dose of 40 mg/kg, dissolve 40 mg of this compound per ml of saline, resulting in an injection volume of 1 ml/kg. Ensure complete dissolution, using gentle warming or vortexing if necessary.
-
Animal Weighing and Dose Calculation: Accurately weigh each rat on the day of injection and calculate the required injection volume.
-
Administration:
-
Restrain the rat securely.
-
For intraperitoneal (IP) injection, position the animal with its head tilted slightly downwards.
-
Insert the needle into the lower right or left abdominal quadrant to avoid the cecum and bladder.
-
Inject the calculated volume of the this compound solution.
-
-
Treatment Schedule: Administer this compound daily for the desired duration (e.g., 4 to 28 days).
-
Monitoring: Observe the animals daily for signs of distress, such as ptosis (drooping eyelids), diarrhea, or significant weight loss. Monitor blood pressure and heart rate as required by the experimental design.
Protocol 2: Induction of Permanent Sympathectomy in Neonatal Rats
This protocol aims to produce a profound and long-lasting sympathectomy by targeting the developing sympathetic nervous system.
Materials:
-
This compound monosulfate
-
Sterile saline (0.9% NaCl) for injection
-
Sterile syringes and needles (30 gauge)
-
Neonatal rat pups (e.g., Sprague-Dawley)
Procedure:
-
This compound Solution Preparation: Prepare a sterile solution of this compound in saline at a concentration of 50 mg/ml.
-
Animal Grouping and Dosing: Begin treatment on postnatal day 7. Weigh each pup daily to accurately calculate the required dose (50 mg/kg).
-
Administration:
-
Gently lift the skin on the back of the neck to form a tent.
-
Insert the needle at the base and inject the calculated volume of the this compound solution subcutaneously.
-
-
Treatment Schedule: Continue daily injections for a total of 3 weeks.
-
Monitoring: Monitor the pups daily for mortality and growth.
Protocol 3: Assessment of Sympathectomy Efficacy - Norepinephrine Measurement by HPLC
This protocol outlines a method for quantifying norepinephrine levels in tissues to confirm the efficacy of chemical sympathectomy.
Materials:
-
Tissue of interest (e.g., heart, spleen)
-
Perchloric acid
-
Mobile phase (e.g., sodium phosphate buffer with methanol and sodium dodecyl sulfate)
-
Norepinephrine standard
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical detection
Procedure:
-
Tissue Extraction:
-
Excise the tissue of interest and immediately freeze it in liquid nitrogen.
-
Homogenize the frozen tissue in a known volume of perchloric acid to precipitate proteins.
-
Centrifuge the homogenate and collect the supernatant.
-
Adjust the pH of the supernatant to approximately 3.0.
-
-
HPLC Analysis:
-
Inject a known volume of the prepared sample into the HPLC system.
-
Separate the catecholamines using a suitable column and mobile phase.
-
Detect and quantify norepinephrine using an electrochemical detector.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of norepinephrine.
-
Calculate the concentration of norepinephrine in the tissue samples by comparing their peak areas to the standard curve.
-
Compare the norepinephrine levels in this compound-treated animals to control animals to determine the extent of depletion.
-
Protocol 4: Assessment of Sympathectomy Efficacy - Histological Examination of Sympathetic Ganglia
This protocol provides a method for visualizing neuronal loss in sympathetic ganglia following chronic this compound treatment.
Materials:
-
Sympathetic ganglia (e.g., superior cervical ganglion)
-
Fixative (e.g., 4% paraformaldehyde)
-
Paraffin or frozen sectioning equipment
-
Staining reagents (e.g., Hematoxylin and Eosin (H&E), Cresyl Violet)
-
Microscope
Procedure:
-
Tissue Collection and Fixation:
-
Carefully dissect the sympathetic ganglia.
-
Fix the tissue in 4% paraformaldehyde overnight at 4°C.
-
-
Tissue Processing and Sectioning:
-
Process the fixed tissue for either paraffin embedding or frozen sectioning.
-
Cut thin sections (e.g., 5-10 µm) and mount them on microscope slides.
-
-
Staining:
-
For a general morphological assessment, stain the sections with H&E. Nuclei will appear blue/purple, and cytoplasm will be pink/red.
-
For specific visualization of neurons and Nissl substance, use Cresyl Violet staining, which will stain neuronal cell bodies a deep purple.
-
-
Microscopy and Analysis:
-
Examine the stained sections under a light microscope.
-
Assess for signs of neuronal loss, such as a decrease in the number of ganglion cells and an increase in inflammatory cell infiltrates, by comparing sections from this compound-treated and control animals.
-
Conclusion
This compound remains a cornerstone tool for researchers investigating the autonomic nervous system. Its ability to induce a selective and titratable chemical sympathectomy allows for the elucidation of the sympathetic nervous system's role in a wide range of physiological functions and disease states. This guide provides a comprehensive overview of its mechanism, quantitative effects, and detailed experimental protocols to aid in the design and execution of robust and reproducible studies in this critical area of research. Careful consideration of the dose, duration of treatment, and appropriate methods for assessing the degree of sympathectomy are paramount for obtaining meaningful and interpretable results.
References
Guanethidine's Impact on Norepinephrine Release and Storage: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pharmacological effects of guanethidine on norepinephrine (NE) release and storage within the sympathetic nervous system. This compound, a potent adrenergic neuron blocking agent, has been a valuable tool in autonomic pharmacology. This document provides a comprehensive overview of its mechanism of action, quantitative data on its effects, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action
This compound exerts its sympatholytic effects through a multi-step process that ultimately leads to a profound and long-lasting depletion of norepinephrine from sympathetic nerve terminals and an inhibition of its release.[1][2] This action is primarily confined to the peripheral nervous system as this compound's high polarity limits its ability to cross the blood-brain barrier.[3][4]
The mechanism can be broken down into the following key stages:
-
Neuronal Uptake: this compound is actively transported into the presynaptic sympathetic neuron by the norepinephrine transporter (NET), the same transporter responsible for the reuptake of norepinephrine from the synaptic cleft.[5] This selective uptake concentrates the drug within adrenergic neurons.
-
Vesicular Sequestration: Once inside the neuron, this compound is further concentrated within synaptic vesicles by the vesicular monoamine transporter (VMAT).
-
Norepinephrine Displacement and Depletion: Within the vesicles, this compound displaces norepinephrine from its storage sites. This leads to a gradual and significant depletion of norepinephrine stores within the nerve terminal.
-
Inhibition of Norepinephrine Release: In addition to depleting stores, this compound also directly inhibits the release of any remaining norepinephrine in response to a nerve action potential. The precise mechanism of this inhibition is thought to involve the stabilization of the vesicular membrane or interference with the exocytosis process.
-
Initial Transient Sympathomimetic Effect: Paradoxically, the initial displacement of norepinephrine from vesicles can lead to a transient increase in its availability in the cytoplasm and subsequent release, causing a brief sympathomimetic effect, such as a temporary increase in heart rate and blood pressure.
This multifaceted mechanism results in a chemical sympathectomy, reducing sympathetic tone and leading to vasodilation and a decrease in blood pressure.
Quantitative Data
The following tables summarize the quantitative effects of this compound on norepinephrine levels and physiological parameters as reported in various preclinical studies.
Table 1: Effect of this compound on Norepinephrine Levels in Various Tissues
| Animal Model | Tissue | This compound Dose | Time Point | Norepinephrine Depletion (%) | Reference |
| Rabbit | Heart | 12.5 mg/kg | 4 hours | ~85% | |
| Rabbit | Heart | 12.5 mg/kg | 18 hours | ~85% | |
| Rabbit | Spleen | 12.5 mg/kg | 18 hours | ~60% | |
| Cat | Heart | Not specified | 24 hours | ~75% | |
| Rat | Various | 50 mg/kg/day (5 days/week) | 1 - 2.5 weeks | Significant reduction | |
| Cat | Spleen | 15 mg/kg | 18 hours | Maximal loss from all subcellular fractions |
Table 2: Dose-Dependent and Temporal Effects of this compound on Cardiovascular Parameters in Anesthetized Rats
| This compound Dose (mg/kg, IV) | Parameter | Time to Maximum Effect | Magnitude of Effect | Time to Normalization | Reference |
| 0.25 | Blood Pressure | 15 minutes | Dose-dependent fall | 24 hours | |
| 1.25, 5, 20, 40 | Blood Pressure | 15 minutes | Dose-dependent fall | 24 hours | |
| 0.25 | Heart Rate | - | Fall | 96 hours | |
| 1.25, 5, 20, 40 | Heart Rate | 6-24 hours | Initial increase, then decrease to subnormal levels | 96 hours | |
| 40 | Blood Pressure Response to NE (0.5 µg/kg) | ~15 minutes | Increased by a factor of 2 | 96 hours | |
| 40 | Heart Rate Response to NE (0.5 µg/kg) | 6-24 hours | Increased by a factor of 3 | 96 hours |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on norepinephrine dynamics.
In Vivo Norepinephrine Depletion and Blood Pressure Measurement in Rodents
This protocol describes the in vivo administration of this compound to rats and the subsequent measurement of tissue norepinephrine levels and cardiovascular parameters.
Materials:
-
This compound sulfate
-
Sterile 0.9% saline
-
Male Wistar rats (or other appropriate strain)
-
Anesthetic (e.g., urethane-chloralose)
-
Surgical instruments for catheter implantation
-
Blood pressure transducer and recording system
-
Apparatus for tissue collection and snap-freezing (liquid nitrogen)
-
HPLC system with electrochemical or fluorescence detector for norepinephrine quantification
Procedure:
-
This compound Administration: Dissolve this compound sulfate in sterile 0.9% saline. Administer the desired dose (e.g., 5-50 mg/kg) via intraperitoneal (i.p.) injection daily for the specified duration of the study. A control group should receive vehicle (saline) injections.
-
Cardiovascular Monitoring (Optional): For blood pressure and heart rate measurements, anesthetize the rats and implant a catheter into the femoral or carotid artery. Connect the catheter to a pressure transducer to record cardiovascular parameters before, during, and after this compound administration.
-
Tissue Collection: At the designated time points after the final this compound dose, euthanize the animals.
-
Rapidly dissect the tissues of interest (e.g., heart, spleen, vas deferens) on ice.
-
Rinse the tissues with ice-cold saline, blot dry, and weigh.
-
Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.
-
Norepinephrine Quantification (HPLC):
-
Homogenize the frozen tissue in a suitable extraction solution (e.g., 0.1 M perchloric acid).
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to precipitate proteins.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject a defined volume of the filtered supernatant into the HPLC system.
-
Separate catecholamines using a C18 reverse-phase column and a mobile phase typically consisting of a buffer, an ion-pairing agent, and an organic modifier (e.g., 0.05% formic acid and acetonitrile).
-
Detect and quantify norepinephrine using an electrochemical or fluorescence detector.
-
Calculate the norepinephrine concentration in the tissue samples by comparing the peak areas to a standard curve generated with known concentrations of norepinephrine.
-
In Vitro Assessment of Norepinephrine Release using Superfusion
This protocol outlines a method to study the direct effects of this compound on basal and stimulated norepinephrine release from isolated sympathetically innervated tissues.
Materials:
-
Isolated tissue with dense sympathetic innervation (e.g., rat vas deferens, mesenteric artery)
-
[³H]-Norepinephrine (radiolabel)
-
Krebs-Ringer bicarbonate buffer (or similar physiological salt solution), gassed with 95% O₂ / 5% CO₂
-
This compound sulfate
-
Stimulation electrodes for electrical field stimulation (EFS) or high potassium (K⁺) solution
-
Superfusion apparatus with a fraction collector
-
Scintillation counter and scintillation cocktail
Procedure:
-
Tissue Preparation and Radiolabeling:
-
Isolate the desired tissue and place it in oxygenated Krebs-Ringer buffer.
-
Incubate the tissue with [³H]-Norepinephrine (e.g., 0.1 µM) for a set period (e.g., 30-60 minutes) to allow for its uptake into sympathetic nerve terminals.
-
-
Superfusion and Washout:
-
Mount the radiolabeled tissue in a superfusion chamber.
-
Begin superfusing the tissue with fresh, oxygenated Krebs-Ringer buffer at a constant flow rate (e.g., 1 mL/min).
-
Perform a washout period (e.g., 60-90 minutes) to remove excess, non-specifically bound radiolabel. Collect the superfusate in fractions.
-
-
Basal and Stimulated Release (S1):
-
Continue collecting fractions to measure the basal (spontaneous) efflux of radioactivity.
-
Induce the first stimulation (S1) to evoke norepinephrine release. This can be achieved by:
-
Electrical Field Stimulation (EFS): Apply electrical pulses (e.g., 2 Hz, 1 ms duration, for 60 seconds) via platinum electrodes.
-
High Potassium Stimulation: Briefly switch to a buffer containing a high concentration of K⁺ (e.g., 50 mM).
-
-
-
This compound Treatment:
-
Introduce this compound at the desired concentration into the superfusion buffer and continue superfusion for a defined period.
-
-
Stimulated Release in the Presence of this compound (S2):
-
Repeat the stimulation protocol (S2) as in step 3 in the continued presence of this compound.
-
-
Data Analysis:
-
Measure the radioactivity in each collected fraction using a scintillation counter.
-
Calculate the total radioactivity released during the basal and stimulated periods.
-
Express the stimulated release as a fraction of the total tissue radioactivity at the time of stimulation.
-
Determine the effect of this compound by comparing the ratio of stimulated release in the second period to the first (S2/S1) in control (vehicle-treated) and this compound-treated tissues.
-
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows related to this compound's action.
Signaling Pathway of this compound's Action
Caption: this compound's mechanism of action at the sympathetic nerve terminal.
Experimental Workflow for In Vivo Norepinephrine Depletion Study
Caption: A typical experimental workflow for an in vivo this compound study.
Logical Relationship of this compound's Effects
Caption: Logical flow of this compound's physiological effects.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ebm-journal.org [ebm-journal.org]
- 4. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 5. The Influence of an Adrenergic Antagonist this compound on the Distribution Pattern and Chemical Coding of Caudal Mesenteric Ganglion Perikarya and Their Axons Supplying the Porcine Bladder - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Guanethidine Administration in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of guanethidine to induce chemical sympathectomy in animal models, a critical technique in cardiovascular, neurological, and immunological research. This compound, a postganglionic sympathetic nerve terminal blocker, offers a targeted approach to study the role of the sympathetic nervous system in various physiological and pathological processes.[1][2]
Mechanism of Action
This compound is actively transported into sympathetic neurons via the norepinephrine transporter (NET).[1][2][3] Once inside, it is concentrated in synaptic vesicles, where it displaces and depletes norepinephrine (NE) stores. This compound also inhibits the release of NE in response to nerve impulses. This dual action of NE depletion and release inhibition leads to a functional blockade of sympathetic neurotransmission, effectively creating a chemical sympathectomy. Chronic administration of high doses of this compound can lead to the destruction of peripheral sympathetic neurons.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound at the sympathetic nerve terminal and a general workflow for its administration in animal models.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing this compound to induce chemical sympathectomy in rats.
Table 1: this compound Administration Protocols and Effects in Adult Rats
| This compound Salt | Dosage | Route of Admin. | Frequency | Duration | Vehicle | Observed Effects | Reference |
| This compound sulphate | 5 mg/kg | Intraperitoneal (IP) | Daily | 3 months | Saline | No significant change in blood pressure or histology. | |
| This compound sulphate | 40 mg/kg | Intraperitoneal (IP) | Daily | 3 months | Saline | Lowered blood pressure, profound loss of nerve cells in the superior cervical ganglion, incomplete sympathectomy. | |
| This compound monosulfate | 40-50 mg/kg | Intraperitoneal (IP) or Subcutaneous (SC) | Daily | 2 to 5 weeks | Saline | Weight loss, ptosis, lower mean arterial blood pressure, norepinephrine depletion in peripheral nerves and superior cervical ganglion, inflammatory cell infiltrate and neuron loss in the superior cervical ganglion. | |
| This compound | 25 or 30 mg/kg/day | Intraperitoneal (IP) | Daily | 6 weeks | Not specified | Less than 2% of nerve cell bodies in the superior cervical ganglion remained. This persisted for at least 4 months after cessation of treatment. | |
| This compound | 75 mg/kg | Intraperitoneal (IP) | Daily | 5.5 weeks | Not specified | Pronounced total degeneration of stellate ganglion neurocytes by days 14-30 after cessation of injections. Full sympathectomy at 5-6 months post-injection. |
Table 2: this compound Administration Protocols and Effects in Neonatal Rats
| This compound Salt | Dosage | Route of Admin. | Frequency | Duration | Vehicle | Observed Effects | Reference |
| This compound | 50 mg/kg/day | Subcutaneous (SC) | Daily | Started on day 7 after birth and continued for 3 weeks. | Not specified | Low mortality rate, no permanent growth deficit, complete destruction of sympathetic neurons by the end of the second week, markedly reduced norepinephrine levels in peripheral tissues at 9 and 16 weeks of age, complete and permanent functional denervation of the vasculature. | |
| This compound | 50 mg/kg | Subcutaneous (SC) | Daily | 21 consecutive days | Not specified | Massive sympathectomy with arrested synaptic vesicle development. No significant alterations in heart growth or RNA and protein synthesis. |
Experimental Protocols
Protocol 1: Induction of Partial and Reversible Sympathectomy in Adult Rats
This protocol is adapted from studies aiming to achieve a temporary and incomplete sympathectomy for studying the acute effects of sympathetic denervation.
Materials:
-
This compound monosulfate or this compound sulphate
-
Sterile saline (0.9% NaCl) for injection
-
Sterile syringes and needles (25-27 gauge)
-
Adult rats (e.g., Wistar, Sprague-Dawley)
-
Animal scale
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week prior to the start of the experiment.
-
This compound Solution Preparation: On the day of injection, prepare a fresh solution of this compound in sterile saline. For a 40 mg/kg dose, dissolve 40 mg of this compound per ml of saline. Ensure the this compound is completely dissolved. Gentle warming or vortexing may be necessary.
-
Animal Weighing and Dose Calculation: Weigh each rat accurately on the day of injection. Calculate the required injection volume based on the animal's weight and the desired dose (e.g., 40 mg/kg).
-
Administration: Administer the this compound solution via intraperitoneal (IP) injection. Insert the needle into the lower right or left abdominal quadrant to avoid the cecum and bladder.
-
Treatment Schedule: Administer this compound daily for the desired duration (e.g., 2 to 5 weeks).
-
Monitoring: Observe the animals daily for any signs of distress, including ptosis (drooping eyelids), diarrhea, or significant weight loss. Monitor blood pressure and heart rate as required by the experimental design.
Protocol 2: Induction of Permanent Sympathectomy in Neonatal Rats
This protocol is designed to produce a profound and long-lasting sympathectomy by targeting the developing sympathetic nervous system.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl) for injection
-
Sterile syringes and needles (30 gauge)
-
Neonatal rat pups (e.g., Sprague-Dawley)
Procedure:
-
This compound Solution Preparation: Prepare a sterile solution of this compound in saline at a concentration of 50 mg/ml.
-
Treatment Initiation: Begin treatment on postnatal day 7.
-
Animal Weighing and Dose Calculation: Weigh each pup daily to accurately calculate the required dose of 50 mg/kg.
-
Administration: Administer the calculated dose of this compound solution via subcutaneous (SC) injection. Gently lift the skin on the back of the neck to form a tent and insert the needle at the base.
-
Treatment Schedule: Continue daily injections for a total of 3 weeks.
-
Monitoring: Monitor the pups daily for mortality, growth, and any adverse effects such as failure to thrive. Note the development of ptosis as an early indicator of sympathetic blockade.
Important Considerations
-
Strain Differences: Spontaneously Hypertensive Rats (SHR) have shown resistance to the sympathectomy effects of this compound compared to other strains like Sprague-Dawley and Wistar.
-
Route of Administration: While intraperitoneal and subcutaneous injections are common, continuous administration via osmotic mini-pumps can also be used for long-term studies.
-
Side Effects: Common side effects of this compound administration in animals include ptosis, diarrhea, and postural hypotension. Careful monitoring of the animals is crucial. At high doses, more severe toxic effects can occur.
-
Confirmation of Sympathectomy: The effectiveness of the sympathectomy can be confirmed through various methods:
-
Functional Tests: Assessing the blood pressure and heart rate response to sympathomimetic agents.
-
Biochemical Analysis: Measuring norepinephrine levels in peripheral tissues and tyrosine hydroxylase activity in sympathetic ganglia.
-
Histology: Examining sympathetic ganglia for neuron loss and inflammatory cell infiltrate.
-
-
Ethical Considerations: All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines and with appropriate measures to minimize pain and distress.
Solution Preparation Guidelines
-
Always prepare fresh solutions of this compound on the day of injection.
-
Use sterile, pH-balanced, and osmotically balanced diluents such as 0.9% Sodium Chloride for injection.
-
Ensure the this compound is completely dissolved before administration. Gentle warming or vortexing may be necessary.
-
For injectable solutions, it is recommended to filter the final solution through a 0.2 µm filter into a sterile container.
References
Application Notes and Protocols for Chemical Sympathectomy in Rats Using Guanethidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing guanethidine for chemical sympathectomy in rat models. This technique is a powerful tool for investigating the role of the sympathetic nervous system in a wide range of physiological and pathological processes.
Mechanism of Action
This compound is a selectively neurotoxic agent that targets postganglionic sympathetic neurons. Its mechanism of action involves a multi-step process that leads to a functional and, with chronic high-dose administration, physical destruction of these neurons.[1][2]
-
Uptake: this compound is recognized and actively transported into the presynaptic terminal of sympathetic neurons by the norepinephrine transporter (NET).[2] This selective uptake is a key determinant of its targeted action.
-
Vesicular Sequestration: Once inside the neuron, this compound is concentrated within synaptic vesicles, where it displaces norepinephrine.[1][2]
-
Norepinephrine Depletion: The accumulation of this compound in the vesicles leads to a progressive depletion of norepinephrine stores within the nerve terminals.
-
Inhibition of Release: this compound also inhibits the release of norepinephrine in response to nerve impulses.
-
Neuronal Destruction: Chronic administration of high doses of this compound can lead to the degeneration and death of sympathetic neurons. The underlying mechanism of this neurotoxicity is thought to involve an autoimmune component.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound Action at the Sympathetic Nerve Terminal.
Experimental Protocols
The choice of protocol for this compound-induced sympathectomy depends on the age of the animals and the desired outcome (temporary vs. permanent sympathectomy).
Protocol 1: Permanent Sympathectomy in Neonatal Rats
This protocol is designed to produce a profound and long-lasting sympathectomy by targeting the developing sympathetic nervous system.
Materials:
-
This compound monosulfate
-
Sterile saline (0.9% NaCl)
-
Sterile syringes and needles (30 gauge)
-
Neonatal rat pups (e.g., Sprague-Dawley)
-
Animal scale
Procedure:
-
This compound Solution Preparation: Prepare a sterile solution of this compound in saline at a concentration of 50 mg/ml.
-
Animal Dosing:
-
Begin treatment on postnatal day 7.
-
Weigh each pup daily to accurately calculate the required dose.
-
Administer this compound at a dose of 50 mg/kg via subcutaneous injection once daily.
-
Continue daily injections for a total of 3 weeks.
-
-
Monitoring:
-
Monitor the pups daily for any adverse effects, such as failure to thrive or signs of distress.
-
Observe for the development of ptosis (drooping eyelids) as an early indicator of sympathetic blockade.
-
-
Confirmation of Sympathectomy (Post-treatment):
-
At the desired experimental endpoint (e.g., 9 or 16 weeks of age), sympathectomy can be confirmed through functional and biochemical assays as described in the "Verification of Sympathectomy" section.
-
Protocol 2: Sympathectomy in Adult Rats
This protocol is adapted from studies aiming to achieve sympathectomy in adult animals. The degree and permanence of sympathectomy can be modulated by the dose and duration of treatment.
Materials:
-
This compound monosulfate or this compound sulphate
-
Sterile saline (0.9% NaCl) for injection
-
Sterile syringes and needles (25-27 gauge)
-
Adult rats (e.g., Wistar, Sprague-Dawley)
-
Animal scale
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week prior to the start of the experiment.
-
This compound Solution Preparation: On the day of injection, prepare a fresh solution of this compound in sterile saline. For a 40 mg/kg dose, a concentration of 40 mg/ml can be used to keep the injection volume at 1 ml/kg. Ensure the this compound is completely dissolved; gentle warming or vortexing may be necessary.
-
Animal Weighing and Dose Calculation: Weigh each rat accurately on the day of injection. Calculate the required injection volume based on the animal's weight and the desired dose.
-
Administration:
-
Administer this compound via intraperitoneal (i.p.) injection.
-
Insert the needle into the lower right or left abdominal quadrant to avoid the cecum and bladder.
-
-
Treatment Schedule: Administer this compound daily for the desired duration. For a profound and lasting sympathectomy, a treatment period of several weeks (e.g., 5 weeks) may be necessary.
-
Monitoring:
-
Observe the animals daily for any signs of distress, including ptosis, diarrhea, or significant weight loss.
-
Monitor blood pressure and heart rate as required by the experimental design.
-
Experimental Workflow
Caption: General Experimental Workflow for this compound Administration.
Verification of Sympathectomy
The effectiveness of chemical sympathectomy should be verified using a combination of functional, biochemical, and histological methods.
-
Functional Assessment: Measure the blood pressure and heart rate responses to stimulation of the vasomotor outflow or to sympathomimetic agents. A significant reduction in the response to sympathetic stimulation indicates successful sympathectomy.
-
Biochemical Analysis: Measure norepinephrine levels in peripheral tissues such as the heart, spleen, and vas deferens. A profound depletion of norepinephrine is a hallmark of effective sympathectomy. Tyrosine hydroxylase activity in sympathetic ganglia can also be assessed as an indicator of viable neurons.
-
Histological Examination: Perform histological analysis of sympathetic ganglia (e.g., superior cervical ganglion) to assess for neuronal loss. A significant reduction in the number of nerve cell bodies confirms the neurotoxic effect of this compound.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing this compound to induce chemical sympathectomy in rats.
Table 1: this compound Administration Protocols and Effects in Adult Rats
| Dose | Route of Administration | Duration | Rat Strain | Observed Effects | Reference(s) |
| 5 mg/kg | Intraperitoneal | Daily for 3 months | Not Specified | No significant change in blood pressure or histology. | |
| 30 mg/kg | Intraperitoneal | Daily for 2 weeks | Wistar-Kyoto & Spontaneously Hypertensive Rats | Transient decrease in blood pressure, permanent lowering of heart rate, improved baroreflex sensitivity. | |
| 40 mg/kg | Intraperitoneal | Daily for 3 months | Not Specified | Lowered mean arterial blood pressure by 33-54 mmHg, ~95% loss of nerve cells in the superior cervical ganglion. | |
| 25 or 30 mg/kg | Intraperitoneal | Daily for 6 weeks | Not Specified | Less than 2% of nerve cell bodies remained in the superior cervical ganglion. |
Table 2: Effects of this compound on Norepinephrine (NE) and Dopamine (DA) Levels
| Treatment | Tissue | % Reduction in NE | % Reduction in DA | Reference(s) |
| 50 mg/kg i.p. daily for 18 days | Superior Cervical Ganglion | 80% | 20% | |
| This compound for 5 weeks (evaluated 7 months post-treatment) | Peripheral Tissues | Greatly reduced | Not specified | |
| Neonatal this compound Treatment | Heart and Spleen | >95% (in most strains) | Not specified | |
| 50 mg/kg i.p. for 1-2.5 weeks | Various peripheral tissues | Greatly reduced | Partially depleted in kidney, bladder, stomach, intestine, lung, and liver. |
Table 3: Cardiovascular Effects of this compound-Induced Sympathectomy in Adult Rats
| Parameter | This compound Dose | Duration | Observation | Reference(s) |
| Mean Arterial Blood Pressure | 40 mg/kg | 3 months | Lowered by 33-54 mmHg | |
| Heart Rate | 40 mg/kg | 3 months | Unchanged | |
| Blood Pressure Response to Noradrenaline | 40 mg/kg | 3 months | Greatly enhanced | |
| Heart Rate Response to Noradrenaline | 40 mg/kg | 3 months | Greatly enhanced | |
| Systolic Blood Pressure | Not Specified | 5 weeks | Progressively and significantly decreased from the third to the fifth week. |
Important Considerations and Potential Side Effects
-
Strain Differences: Spontaneously Hypertensive Rats (SHR) have shown resistance to the sympathectomy effects of this compound compared to other strains like Sprague-Dawley and Wistar-Kyoto rats. Higher doses or co-administration with nerve growth factor (NGF) antibodies may be necessary in SHR models.
-
Age-Dependent Effects: Neonatal treatment with this compound tends to produce a more profound and permanent sympathectomy compared to treatment in adult animals.
-
Side Effects: Common side effects are related to the sympathetic blockade and can include ptosis (drooping eyelids), diarrhea, and postural hypotension. Daily monitoring of animal health is crucial to mitigate severe adverse effects.
-
Specificity: While highly selective for peripheral sympathetic neurons, this compound does not cross the blood-brain barrier and therefore does not affect norepinephrine concentrations in the central nervous system. It also does not appear to affect the release of catecholamines from the adrenal medulla in response to splanchnic nerve stimulation.
By carefully considering these factors and adhering to the detailed protocols, researchers can effectively utilize this compound to create reliable models of chemical sympathectomy for their scientific investigations.
References
Application Notes and Protocols for Guanethidine-Induced Adrenergic Neuropathy
For researchers, scientists, and drug development professionals, guanethidine provides a robust and well-characterized method for inducing chemical sympathectomy, creating a valuable animal model to study autonomic neuropathy.[1] this compound, an adrenergic neuron-blocking agent, selectively destroys peripheral sympathetic neurons, offering a targeted approach to investigate the pathophysiology of autonomic dysfunction and for the preclinical evaluation of novel therapeutics.[1]
Mechanism of Action
This compound is actively transported into sympathetic neurons via the norepinephrine transporter (NET).[1][2] Once inside, it concentrates in synaptic vesicles, where it displaces and depletes norepinephrine (NE).[1] This leads to a functional blockade of neurotransmission. Chronic administration of high doses of this compound results in the destruction of these neurons. The neurotoxic effect is believed to be, at least in part, immune-mediated, involving the infiltration of lymphocytes.
Diagram: Mechanism of this compound Action
Caption: Mechanism of this compound at the sympathetic nerve terminal.
Quantitative Data Summary
The following tables summarize dosages and effects from studies utilizing this compound to induce adrenergic neuropathy in rats. The optimal dosage is dependent on the animal species, strain, age, and the desired outcome (e.g., temporary vs. permanent sympathectomy).
Table 1: this compound Administration Protocols and Effects in Adult Rats
| Dosage | Administration Route | Duration | Key Observed Effects | Reference |
| 5 mg/kg/day | Intraperitoneal (IP) | 3 months | No significant change in blood pressure or histology. | |
| 25-30 mg/kg/day | Intraperitoneal (IP) | 6 weeks | Less than 2% of nerve cell bodies remained in the superior cervical ganglion. | |
| 40 mg/kg/day | Intraperitoneal (IP) | 3 months | Lowered blood pressure, profound loss of nerve cells in the superior cervical ganglion. | |
| 40-50 mg/kg/day | Intraperitoneal (IP) or Subcutaneous (SC) | 2-5 weeks | Weight loss, ptosis, lower mean arterial blood pressure, norepinephrine depletion, inflammatory cell infiltrate and neuron loss in the superior cervical ganglion. | |
| 100 mg/kg/day | Intraperitoneal (IP) | 11 days | Significant depletion of norepinephrine in peroneal, sural, tibial, and vagal nerves, and superior cervical sympathetic ganglion. |
Table 2: this compound Administration Protocol in Neonatal Rats for Permanent Sympathectomy
| Dosage | Administration Route | Duration | Key Observed Effects | Reference |
| 20 µg/g body weight | Not specified | Every 48h from birth to day 14 | 92.3% fewer cell bodies in superior cervical ganglia and 89.6% in coeliac ganglia at 45 days. | |
| 50 mg/kg/day | Subcutaneous (SC) | 3 weeks starting on postnatal day 7 | Permanent sympathectomy with low mortality. |
Experimental Protocols
Protocol 1: Induction of Sympathectomy in Adult Rats
This protocol is designed to induce significant, long-lasting sympathectomy in adult rats.
Materials:
-
This compound monosulfate or this compound sulfate
-
Sterile 0.9% saline for injection
-
Sterile syringes and needles (25-27 gauge)
-
Adult rats (e.g., Sprague-Dawley, Wistar)
-
Animal scale
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week before the experiment.
-
This compound Solution Preparation: On each day of injection, prepare a fresh solution of this compound in sterile saline. For a 40-50 mg/kg dose, a final concentration of 20 mg/mL is often used. Ensure the this compound is completely dissolved.
-
Animal Weighing and Dose Calculation: Weigh each rat accurately on the day of injection to calculate the required volume.
-
Administration: Administer this compound at a dose of 40-50 mg/kg body weight via intraperitoneal (IP) or subcutaneous (SC) injection. For IP injection, insert the needle into the lower abdominal quadrant to avoid internal organs.
-
Treatment Schedule: Continue daily injections for a period of 2 to 5 weeks. The duration can be adjusted based on the desired degree of sympathectomy.
-
Control Group: A control group of animals should receive daily injections of an equivalent volume of sterile saline.
-
Monitoring: Monitor the animals daily for general health, body weight, and signs of ptosis (drooping eyelids), which is an early indicator of sympathetic blockade. Also monitor for other side effects such as diarrhea and postural hypotension.
Protocol 2: Induction of Permanent Sympathectomy in Neonatal Rats
This protocol is designed to produce a profound and long-lasting sympathectomy by targeting the developing sympathetic nervous system.
Materials:
-
This compound monosulfate
-
Sterile 0.9% saline for injection
-
Sterile syringes and needles (30 gauge)
-
Neonatal rat pups
Procedure:
-
This compound Solution Preparation: Prepare a sterile solution of this compound in saline. A common concentration is 50 mg/mL.
-
Animal Dosing: Begin treatment on postnatal day 7. Weigh each pup daily to accurately calculate the required dose.
-
Administration: Administer this compound at a dose of 50 mg/kg via subcutaneous injection once daily.
-
Treatment Schedule: Continue daily injections for a total of 3 weeks.
-
Monitoring: Monitor the pups daily for any adverse effects, such as failure to thrive or signs of distress. Note the development of ptosis.
Confirmation of Sympathectomy
The effectiveness of sympathectomy should be validated.
1. Biochemical Analysis:
-
Catecholamine Measurement: Collect blood samples or tissues of interest (e.g., heart, spleen) to measure levels of norepinephrine and its metabolites. A significant reduction in norepinephrine levels is indicative of successful sympathectomy. HPLC is a common method for this analysis.
2. Histopathological Analysis:
-
Ganglion Staining: Collect sympathetic ganglia (e.g., superior cervical ganglion) and perform histological staining (e.g., Hematoxylin and Eosin) to visualize neuronal loss and inflammatory cell infiltration.
-
Immunohistochemistry: Use antibodies against neuronal markers, such as tyrosine hydroxylase (TH), to quantify the reduction in sympathetic nerve fibers in target organs. TH is the rate-limiting enzyme in catecholamine synthesis and a reliable marker for sympathetic neurons.
3. Functional Tests:
-
Cardiovascular Reflex Testing: In anesthetized animals, tests like the Valsalva maneuver or head-up tilt test can evaluate the baroreflex response and cardiovascular response to postural change.
-
Pressor Response to Tyramine: Assess the pressor response to tyramine, which will be blunted in sympathectomized animals.
Diagram: Experimental Workflow
References
Application Notes and Protocols for Guanethidine Administration
Audience: Researchers, scientists, and drug development professionals.
Introduction: Guanethidine is a potent adrenergic neuron blocking agent widely utilized in experimental research to induce chemical sympathectomy. This process allows for the investigation of the sympathetic nervous system's role in various physiological and pathological states. This compound acts by inhibiting the release of norepinephrine from postganglionic sympathetic nerve terminals and depleting norepinephrine stores within these neurons.[1][2][3] Chronic administration can lead to the destruction of peripheral sympathetic neurons, providing a valuable model for studying autonomic dysfunction.[1][4] These application notes provide a comprehensive overview and detailed protocols for the experimental use of this compound.
Mechanism of Action
This compound is actively transported into sympathetic neurons via the norepinephrine transporter (NET). Once inside the neuron, it concentrates in synaptic vesicles, displacing and depleting norepinephrine. This leads to a blockade of neurotransmission in response to nerve impulses. The dual action of norepinephrine depletion and inhibition of its release results in a functional chemical sympathectomy.
Data Presentation
The following tables summarize quantitative data from studies employing this compound to induce chemical sympathectomy in rodent models.
Table 1: this compound Administration Protocols for Chemical Sympathectomy in Rats
| Parameter | Protocol 1: Adult Rat Sympathectomy | Protocol 2: Neonatal Rat Sympathectomy | Protocol 3: Chronic Heart Failure Model |
| Animal Model | Adult Sprague-Dawley or Wistar rats | Neonatal rat pups (starting postnatal day 7) | Adult rats post-myocardial infarction |
| This compound Salt | This compound monosulfate or sulfate | This compound monosulfate | This compound |
| Vehicle | Sterile 0.9% saline | Sterile saline solution (0.9% NaCl) | Not specified, likely saline |
| Dosage | 20-50 mg/kg body weight | 50 mg/kg | Low-dose: 1 mg/kg/day; High-dose: 10 mg/kg/day |
| Route of Administration | Intraperitoneal (IP) or Subcutaneous (SC) injection | Subcutaneous (SC) injection | Continuous infusion via osmotic mini-pump |
| Treatment Schedule | Daily injections for 2 to 5 weeks | Daily injections for 3 weeks | Continuous for 4 weeks |
| Observed Effects | Ptosis, diarrhea, postural hypotension, depletion of norepinephrine in nerves | Ptosis, lack of blood pressure increase upon stimulation of vasomotor outflow | Low-dose improved ventricular function and survival; high-dose increased mortality |
Table 2: Preparation of this compound Solution for In Vivo Administration
| Step | Description | Notes |
| 1. Calculation | Determine the required amount of this compound salt based on the desired concentration and final volume. | Example: To prepare 10 mL of a 20 mg/mL solution, 200 mg of this compound sulfate is needed. |
| 2. Dissolution | Dissolve the weighed this compound powder in sterile 0.9% saline in a sterile conical tube. | It is recommended to prepare fresh solutions for each experiment. Gentle warming or vortexing may be necessary to ensure complete dissolution. |
| 3. Sterilization | Sterile filter the solution using a 0.22 µm sterile filter into a new sterile tube. | This step removes potential microbial contamination. |
| 4. Storage | For immediate use, keep the solution at room temperature. For short-term storage, store at 4°C. For long-term storage, aliquot and store at -20°C or -80°C. | Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Induction of Chemical Sympathectomy in Adult Rats
This protocol is adapted from studies aiming to achieve significant and lasting sympathectomy in adult rodents for investigating the chronic effects of sympathetic denervation.
Materials:
-
This compound monosulfate or sulfate
-
Sterile 0.9% saline for injection
-
Sterile syringes and needles (25-27 gauge)
-
Adult rats (e.g., Sprague-Dawley, Wistar)
-
Animal scale
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility for at least one week before initiating the experiment.
-
This compound Solution Preparation: On the day of injection, prepare a fresh solution of this compound in sterile saline. For a 20 mg/kg dose in a 250g rat, a common concentration is 20 mg/mL.
-
Animal Weighing and Dose Calculation: Weigh each rat accurately on the day of injection. Calculate the required injection volume based on the animal's weight and the desired dose.
-
Administration:
-
Intraperitoneal (IP) Injection: Restrain the rat securely. Insert the needle into the lower abdominal quadrant, avoiding the cecum and bladder. Inject the calculated volume of the this compound solution.
-
Subcutaneous (SC) Injection: Gently lift the skin on the back of the neck to form a tent and insert the needle at the base. Inject the calculated volume of the this compound solution.
-
-
Treatment Schedule: Administer this compound daily for 2 to 5 weeks. A control group should receive daily injections of an equivalent volume of sterile saline.
-
Monitoring: Observe the animals daily for signs of distress, including ptosis (drooping eyelids), diarrhea, or significant weight loss. Monitor blood pressure and heart rate as required by the experimental design.
-
Verification of Sympathectomy: The effectiveness of the sympathectomy can be verified by measuring tissue norepinephrine levels or assessing physiological responses to sympathetic stimulation.
Protocol 2: Analysis of Tissue Norepinephrine Levels by HPLC
This protocol outlines a standard procedure for quantifying norepinephrine levels in rodent tissues to confirm the efficacy of this compound-induced sympathectomy.
Materials:
-
Homogenizer (sonicator or mechanical)
-
Centrifuge
-
HPLC system with a C18 reverse-phase column and an electrochemical or fluorescence detector
-
0.1 M perchloric acid
-
Norepinephrine standard
-
0.22 µm syringe filters
Procedure:
-
Tissue Collection: At the experimental endpoint, euthanize the animal and rapidly dissect the target tissues (e.g., heart, spleen, superior cervical ganglion) on ice.
-
Sample Preparation: Immediately freeze the tissues in liquid nitrogen and store them at -80°C until analysis.
-
Homogenization and Extraction:
-
Weigh the frozen tissue sample.
-
Add a fixed volume of ice-cold 0.1 M perchloric acid (e.g., 10 volumes of acid to tissue weight).
-
Homogenize the tissue.
-
Centrifuge the homogenate to pellet the precipitated proteins.
-
Collect the supernatant containing the catecholamines.
-
-
HPLC Analysis:
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject a defined volume of the filtered supernatant into the HPLC system.
-
Quantify the norepinephrine concentration by comparing the peak area of the sample to a standard curve generated with known concentrations of norepinephrine.
-
Visualizations
Caption: Mechanism of this compound action at the sympathetic nerve terminal.
Caption: General experimental workflow for this compound administration.
References
Application Notes and Protocols: Intravenous Regional Anesthesia with Guanethidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intravenous regional anesthesia (IVRA), also known as a Bier block, is a technique used to provide anesthesia to a limb. When combined with guanethidine, a sympatholytic agent, this procedure has been investigated for the management of sympathetically maintained pain, particularly in conditions like Complex Regional Pain Syndrome (CRPS). This compound acts by inhibiting the release of norepinephrine from postganglionic sympathetic nerve endings, leading to a temporary chemical sympathectomy in the treated limb.[1][2][3][4]
These application notes provide an overview of the experimental use of intravenous regional anesthesia with this compound, including detailed protocols and a summary of clinical findings. It is important to note that the efficacy of this compound in this application is a subject of debate in the scientific literature, with some studies showing limited or no benefit compared to placebo.[5]
Mechanism of Action
This compound is actively transported into the presynaptic terminal of sympathetic neurons by the norepinephrine transporter (NET). Once inside, it is concentrated in the synaptic vesicles, where it displaces and depletes norepinephrine stores. This leads to a reduction in the amount of norepinephrine released upon nerve stimulation, resulting in a blockade of sympathetic nerve function. This targeted action on the sympathetic nervous system is the rationale for its use in sympathetically maintained pain syndromes.
Experimental Protocols
The following protocols are a synthesis of methodologies described in clinical studies of IVRA with this compound. Specific parameters may vary between studies.
Patient Preparation and Monitoring
-
Informed Consent: Obtain written informed consent from the patient after a thorough explanation of the procedure, including potential risks and benefits.
-
Monitoring: Establish standard non-invasive monitoring, including electrocardiogram (ECG), non-invasive blood pressure (NIBP), and pulse oximetry.
-
Intravenous Access: Insert an intravenous cannula into a vein in the contralateral limb for the administration of fluids or emergency medications if needed.
-
Cannulation of the Affected Limb: Insert a second intravenous cannula into a vein on the dorsum of the hand or foot of the limb to be treated.
Intravenous Regional Anesthesia (Bier Block) Procedure
-
Exsanguination: Elevate the affected limb for several minutes to allow for passive exsanguination. An Esmarch bandage may be wrapped around the limb from distal to proximal to aid in exsanguination.
-
Tourniquet Application: Apply a double-cuffed pneumatic tourniquet to the proximal part of the limb (upper arm or thigh).
-
Tourniquet Inflation: Inflate the proximal cuff of the tourniquet to a pressure sufficient to occlude arterial blood flow (typically 100-150 mmHg above systolic blood pressure).
-
Verification of Occlusion: Confirm the absence of a distal pulse (e.g., radial or dorsalis pedis artery) to ensure complete circulatory occlusion.
-
Drug Administration: Slowly inject the prepared solution of this compound and local anesthetic into the previously placed intravenous cannula in the affected limb.
-
Dwell Time: After injection, leave the tourniquet inflated for a minimum of 20-30 minutes to allow for the drugs to diffuse into the surrounding tissues and bind to their targets.
-
Tourniquet Deflation: After the recommended dwell time, deflate the tourniquet. Some protocols recommend a cyclical deflation-reinflation sequence to minimize the systemic release of the anesthetic agents.
-
Post-Procedure Monitoring: Monitor the patient for at least 30 minutes post-procedure for any adverse effects.
Drug Preparation
-
This compound: Dosages have varied in clinical trials, commonly ranging from 10 mg to 20 mg.
-
Local Anesthetic: this compound is typically diluted in a solution of a local anesthetic such as lidocaine (0.5%) or prilocaine (0.5%). The volume of the solution depends on the size of the limb, typically 25-50 mL for an upper limb and 50-100 mL for a lower limb.
-
Saline: Normal saline is often used as the diluent to achieve the final desired volume.
Quantitative Data Summary
The following tables summarize quantitative data from selected clinical studies on IVRA with this compound.
Table 1: Efficacy of IVRA with this compound in CRPS Type 1
| Study | Number of Patients | This compound Dose | Comparator | Primary Outcome Measure | Results |
| Livingstone and Atkins (1997) | 57 | 15 mg | Saline | Pain Scores | No significant difference in pain scores between the this compound and placebo groups. The this compound group experienced more pain at some follow-up points. |
| Hord et al. (1995) | 60 | Not specified | Placebo | Pain Scores | No significant difference in pain relief between this compound and placebo groups at short-term and long-term follow-up. |
| Bonelli et al. (1983) | 19 | Not specified | Stellate Ganglion Block | Skin Temperature, Pain Scores | This compound block resulted in a more prolonged increase in skin temperature compared to stellate ganglion block. Therapeutic effects on pain were comparable between the two groups. |
| Todorova-Koteva et al. (2009) | 17 | 10-15 mg | None | Pain Relief, Functional Recovery | All patients experienced complete disappearance of pain and return of normal function. No side effects were observed. |
Table 2: Common Adverse Effects
| Adverse Effect | Frequency | Reference |
| Pain at the injection site | Common | |
| Postural hypotension | Possible, due to systemic absorption | |
| Diarrhea | Possible, due to systemic absorption | |
| Retrograde ejaculation | Possible, due to systemic absorption |
Diagrams
Caption: Experimental workflow for IVRA with this compound.
Caption: Signaling pathway of this compound's sympatholytic action.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The action of this compound with particular reference to the sympathetic nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | C10H22N4 | CID 3518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Intravenous regional this compound blockade in the treatment of post-traumatic complex regional pain syndrome type 1 (algodystrophy) of the hand - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies Using Guanethidine on Isolated Atria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanethidine is an adrenergic neuron-blocking agent that has been instrumental in cardiovascular research for its ability to selectively inhibit sympathetic nervous system activity. In vitro studies utilizing isolated atrial preparations are crucial for elucidating the direct and indirect effects of this compound on cardiac tissue, independent of systemic physiological responses. These application notes provide a comprehensive overview of the methodologies and expected outcomes when studying this compound's effects on the electrophysiological and mechanical properties of isolated atria.
Mechanism of Action
This compound's primary mechanism of action involves its selective uptake into sympathetic nerve terminals via the norepinephrine transporter (NET). Once inside the neuron, it is concentrated within synaptic vesicles by the vesicular monoamine transporter (VMAT), where it displaces and leads to the depletion of norepinephrine stores. This prevents the release of norepinephrine in response to nerve stimulation, resulting in a reduction of sympathetic tone to the cardiac tissue. At higher concentrations, this compound can also have direct effects on the atrial muscle cell membrane.
Data Presentation
The following tables summarize the quantitative effects of this compound on various parameters in isolated atrial preparations as reported in the scientific literature.
Table 1: Effects of this compound on Action Potential Parameters in Isolated Rabbit Atria [1]
| This compound Concentration (M) | Effect on Vmax | Effect on Action Potential Duration (TD) | Other Observations |
| 2 x 10⁻⁵ | Slight increase | Shortened | No hyperpolarization. |
| 4 x 10⁻⁴ | Initial increase, followed by a decrease | Increased after 15 minutes | Slight and gradual irreversible depolarization. |
| 2 x 10⁻³ | Initial decrease | - | Depolarization. |
Table 2: Dose-Dependent Inhibition of this compound on Sympathetic Nerve Stimulation-Induced Responses in Isolated Rabbit Atria [2]
| This compound Concentration (M) | Effect on Positive Chronotropic Response | Effect on Positive Inotropic (Contractile) Response |
| 4 x 10⁻⁶ - 4 x 10⁻⁵ | Progressive, irreversible reduction | Progressive, irreversible reduction |
Note: Detailed quantitative dose-response data on the direct effects of this compound on basal atrial contractility and spontaneous heart rate are limited in the literature. The primary reported effect is the inhibition of responses to sympathetic nerve stimulation.
Experimental Protocols
This section provides a detailed protocol for studying the effects of this compound on isolated atria. The protocol is a synthesis of standard organ bath techniques described in the literature.
Protocol 1: Isolated Atria Preparation and Organ Bath Setup
1. Materials and Reagents:
-
Animals: Rabbit or Guinea Pig.
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution of the following composition (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11. The solution should be freshly prepared and continuously gassed with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.
-
This compound Stock Solution: Prepare a high-concentration stock solution in distilled water or saline, from which serial dilutions can be made.
-
Organ Bath System: A water-jacketed organ bath with a capacity of 10-20 mL, equipped with a temperature controller (to maintain 37°C), an aeration system, a force-displacement transducer, and a data acquisition system.
-
Dissection Tools: Fine scissors, forceps, and surgical thread.
-
Stimulator (optional): For studies involving electrical field stimulation of intramural nerves.
2. Atria Isolation and Mounting:
-
Humanely euthanize the animal according to approved institutional guidelines.
-
Rapidly excise the heart and place it in a beaker of cold, oxygenated PSS.
-
Gently remove extraneous tissue (e.g., fat, lungs).
-
Isolate the atria (either the right atrium for spontaneous rate studies or the left atrium for contractility studies on quiescent tissue).
-
Tie a surgical thread to the upper and lower extremities of the atrial preparation.
-
Mount the preparation in the organ bath by attaching the lower thread to a fixed hook and the upper thread to the force-displacement transducer.
-
Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for at least 60 minutes, with regular washing with fresh PSS every 15-20 minutes.
3. Experimental Procedure:
-
After the equilibration period, record a stable baseline of atrial activity (spontaneous rate for right atria, or basal contractile force for left atria).
-
For studies involving nerve stimulation, position two platinum electrodes parallel to the tissue and deliver electrical pulses (e.g., 1-5 Hz, 1 ms duration, supramaximal voltage) to elicit reproducible inotropic and chronotropic responses.
-
Construct a cumulative or non-cumulative concentration-response curve for this compound. Start with the lowest concentration and incrementally increase it, allowing the tissue to reach a steady-state response at each concentration.
-
To investigate the adrenergic neuron-blocking effect, first elicit a response to sympathetic nerve stimulation and then add this compound to observe the inhibition of this response.
-
At the end of the experiment, wash the tissue with PSS to assess for reversibility of the drug's effects.
4. Data Analysis:
-
Measure the changes in the force of contraction (in grams or millinewtons) and the spontaneous beating rate (in beats per minute).
-
Express the responses as a percentage of the baseline or the maximum response to a standard agonist.
-
Calculate EC₅₀ or IC₅₀ values from the concentration-response curves.
-
Statistical analysis should be performed using appropriate tests (e.g., t-test, ANOVA).
Mandatory Visualizations
Signaling Pathway of this compound's Action
Caption: Mechanism of this compound Action on Sympathetic Neurons.
Experimental Workflow for Isolated Atria Studies
Caption: Experimental Workflow for this compound Studies on Isolated Atria.
References
Application Notes and Protocols: Long-Term Guanethidine Treatment Effects on Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term effects of guanethidine on neurons, with a focus on its application in creating models of chemical sympathectomy. Detailed protocols for in vivo studies, quantitative data on neuronal and neurochemical changes, and insights into the underlying molecular mechanisms are presented to guide researchers in utilizing this compound as a tool for studying the sympathetic nervous system.
Introduction
This compound is an adrenergic neuron-blocking agent that has been instrumental in cardiovascular research and as a tool to study the physiological roles of the sympathetic nervous system. Its selective uptake by sympathetic neurons and subsequent ability to deplete norepinephrine stores and, at higher doses, induce neuronal degeneration, make it a potent agent for chemical sympathectomy.[1][2] This document outlines the key long-term effects of this compound treatment on neurons, providing researchers with the necessary information to design and execute well-controlled experiments.
Mechanism of Action
This compound's effects on sympathetic neurons are multifaceted and dose-dependent. The primary mechanism involves its active transport into the neuron via the norepinephrine transporter (NET).[1] Once inside, it interferes with neurotransmitter storage and release, and at higher concentrations or with prolonged exposure, it can lead to neuronal death.
A key aspect of long-term this compound treatment is the induction of an immune-mediated destruction of sympathetic neurons.[3] This process involves the infiltration of small cells into the sympathetic ganglia, leading to a reduction in neuron number.
Quantitative Data on Neuronal and Neurochemical Changes
The following tables summarize the quantitative effects of long-term this compound treatment on neuronal populations and neurotransmitter levels, primarily from studies conducted in rats and pigs.
Table 1: Effects of Systemic this compound Treatment on Rat Superior Cervical Ganglion (SCG) Neurons
| Parameter | Treatment Regimen | Result | Reference |
| Noradrenergic Neuron Number | 50 mg/kg/day i.p. for 18 days | 70% decrease (from 19,413 ± 1402 to 6,515 ± 1296 per ganglion) | [4] |
| Dopaminergic SIF Cell Number | 50 mg/kg/day i.p. for 18 days | 80% increase (from 578 ± 150 to 1056 ± 151 per ganglion) | |
| Norepinephrine Content in SCG | 50 mg/kg/day i.p. for 18 days | 80% reduction | |
| Dopamine Content in SCG | 50 mg/kg/day i.p. for 18 days | 20% reduction |
Table 2: Effects of Intravesical this compound Treatment on Porcine Caudal Mesenteric Ganglion (CaMG) Neurons Innervating the Bladder
| Neuronal Marker | Control (% of bladder-projecting neurons) | This compound-Treated (% of bladder-projecting neurons) | Reference |
| Tyrosine Hydroxylase (TH) | 94.3 ± 1.8% | 73.3 ± 1.4% | |
| TH + Neuropeptide Y (NPY) | 89.6 ± 0.7% | 27.8 ± 0.9% | |
| TH + Somatostatin (SOM) | 3.6 ± 0.4% | 68.7 ± 1.9% | |
| TH + Calbindin (CB) | 2.06 ± 0.2% | 9.1 ± 1.2% | |
| TH + Galanin (GAL) | 1.6 ± 0.3% | 28.2 ± 1.3% | |
| TH + nNOS | 0% | 4.5 ± 0.6% |
Experimental Protocols
Protocol 1: Systemic Chemical Sympathectomy in Rats
Objective: To induce a significant and long-lasting reduction of peripheral sympathetic neurons.
Materials:
-
This compound sulfate
-
Sterile saline (0.9% NaCl)
-
Adult male rats (e.g., Sprague-Dawley)
-
Syringes and needles (25-27 gauge)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week before the experiment.
-
This compound Solution Preparation: Prepare a fresh solution of this compound sulfate in sterile saline. A common concentration is 20-50 mg/mL.
-
Administration: Administer this compound via intraperitoneal (i.p.) injection at a dose of 25-50 mg/kg body weight, once daily. The control group should receive an equivalent volume of sterile saline.
-
Treatment Duration: Continue daily injections for a period of 1 to 6 weeks, depending on the desired degree of sympathectomy.
-
Monitoring: Observe the animals daily for signs of sympathectomy, such as ptosis (drooping eyelids), and for any adverse effects like diarrhea or weight loss.
-
Post-Treatment Recovery: Allow for a recovery period of at least 2-3 weeks after the final injection for the acute effects of the drug to dissipate before functional or histological assessments.
Protocol 2: Localized Chemical Sympathectomy of the Porcine Urinary Bladder
Objective: To investigate the neuroplasticity of bladder innervation following local sympathetic denervation.
Materials:
-
This compound solution
-
Sterile saline
-
Retrograde tracer (e.g., Fast Blue)
-
Anesthesia (appropriate for pigs)
-
Urinary catheter
-
Surgical instruments for tissue harvesting
-
Immunohistochemistry reagents
Procedure:
-
Retrograde Tracer Injection: Anesthetize the pig and inject a retrograde tracer into multiple sites of the bladder wall to label the innervating neurons in the dorsal root ganglia (DRG) and caudal mesenteric ganglion (CaMG). Allow 7-10 days for tracer transport.
-
This compound Instillation: Re-anesthetize the animal and insert a sterile catheter into the bladder. Empty the bladder and instill the this compound solution. A control group should receive saline. Allow the solution to remain in the bladder for a defined period (e.g., 1 hour) before draining.
-
Post-Treatment Period: Allow the animal to recover for 14-21 days to allow for neuroplastic changes to occur.
-
Tissue Harvesting and Processing: At the end of the experiment, euthanize the animal and harvest the DRG and CaMG. Process the tissues for immunohistochemistry.
Protocol 3: Immunohistochemical Analysis of Neuronal Markers
Objective: To visualize and quantify changes in neuronal populations and neuropeptide expression.
Materials:
-
Cryostat
-
Microscope slides
-
Primary antibodies (e.g., anti-Tyrosine Hydroxylase, anti-NPY, anti-SOM)
-
Fluorescently labeled secondary antibodies
-
Blocking solution (e.g., 10% normal serum in PBS with 0.3% Triton X-100)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Sectioning: Cryosection the harvested ganglia (e.g., 14 µm thickness) and mount the sections on slides.
-
Blocking: Incubate the sections in blocking solution for 1-2 hours at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody (diluted in blocking solution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections with PBS and then incubate with the appropriate fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Mounting and Visualization: Wash the sections, mount with an anti-fade mounting medium, and visualize under a fluorescence microscope.
-
Quantification: Count the number of immunopositive neurons in a systematic and unbiased manner.
Protocol 4: Electron Microscopy of Sympathetic Ganglia
Objective: To assess ultrastructural changes in neurons following this compound treatment.
Procedure:
-
Tissue Fixation: Perfuse the animal with a fixative suitable for electron microscopy (e.g., a mixture of paraformaldehyde and glutaraldehyde).
-
Tissue Processing: Dissect the sympathetic ganglia and post-fix them in the same fixative. Process the tissue through osmication, dehydration in a graded series of ethanol, and embedding in resin.
-
Sectioning and Staining: Cut ultrathin sections using an ultramicrotome and stain them with uranyl acetate and lead citrate.
-
Imaging: Examine the sections using a transmission electron microscope and capture images of neuronal cell bodies, axons, and synapses. Look for changes in mitochondrial morphology, synaptic vesicle density, and signs of degeneration.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action at the sympathetic nerve terminal.
Caption: Experimental workflow for inducing chemical sympathectomy in rats.
Caption: NGF signaling pathway counteracting this compound-induced apoptosis.
References
- 1. [PDF] Genetic and metabolic status of NGF-deprived sympathetic neurons saved by an inhibitor of ICE family proteases | Semantic Scholar [semanticscholar.org]
- 2. The action of this compound with particular reference to the sympathetic nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound after twenty years: a pharmacologist's perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound on dopamine in small intensely fluorescent cells of the superior cervical ganglion of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Guanethidine in Cardiovascular Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of guanethidine in cardiovascular research models. This compound is a potent sympatholytic agent widely used to induce a state of "chemical sympathectomy," offering a powerful tool to investigate the role of the sympathetic nervous system in cardiovascular physiology and pathology.
Mechanism of Action
This compound is an adrenergic neuron-blocking drug that selectively targets postganglionic sympathetic nerve endings.[1] Its primary mechanism involves the inhibition of norepinephrine (NE) release and the depletion of NE stores within these neurons.[2][3] this compound is actively transported into the sympathetic neuron via the norepinephrine transporter (NET).[3][4] Once inside, it is concentrated in synaptic vesicles, where it displaces and replaces norepinephrine, leading to a gradual depletion of NE stores. This dual action of inhibiting NE release and depleting its stores results in a functional blockade of sympathetic neurotransmission. Chronic administration of high doses of this compound can lead to the destruction of peripheral sympathetic neurons.
Applications in Cardiovascular Research
This compound is a valuable tool for creating animal models to study:
-
The role of the sympathetic nervous system in blood pressure regulation and hypertension.
-
The pathophysiology of heart failure.
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Cardiac remodeling and function following myocardial infarction.
-
The contribution of sympathetic innervation to various cardiovascular diseases.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in rodent models for cardiovascular research.
Table 1: this compound Dosage and Administration for Systemic Chemical Sympathectomy in Rats
| Parameter | Value | Animal Model | Route of Administration | Reference |
| Dosage for Sympathectomy | 25 - 40 mg/kg/day | Rat | Intraperitoneal | |
| 75 mg/kg/day | Rat | Intraperitoneal | ||
| 100 mg/kg/day | Rat | Not Specified | ||
| Treatment Duration | 5 days/week for 5 weeks | Rat | Intraperitoneal | |
| Daily for 5.5 weeks | Rat | Intraperitoneal | ||
| Daily for 5 or 11 days | Rat | Not Specified | ||
| High-Dose (Toxic Effects) | 180 mg/kg/day | Rat | Oral | |
| 25 mg/kg/day | Rat | Intraperitoneal |
Table 2: Effects of this compound on Cardiovascular Parameters in Rats with Heart Failure
| Treatment Group | Dose | LV Dilation (mm) | LV Fractional Shortening (%) | Plasma NE (pg/ml) | Myocardial NE (ng/g) | 28-Day Mortality (%) |
| MI + Vehicle | - | 11.0 +/- 0.8 | 16.4 +/- 4.7 | 1,000 +/- 570 | 207 +/- 71 | 52 |
| MI + Low-Dose this compound | 1 mg/kg/day | 9.2 +/- 0.9 | 25.0 +/- 4.5 | 520 +/- 250 | 154 +/- 71 | 6 |
| MI + Medium-Dose this compound | 3 mg/kg/day | No beneficial effect | No beneficial effect | - | - | - |
| MI + High-Dose this compound | 10 mg/kg/day | - | - | - | Depletion | 91 |
Signaling Pathways and Workflows
This compound's Mechanism of Action at the Sympathetic Nerve Terminal
References
Application Notes and Protocols for Confirming Guanethidine-Induced Sympathectomy
For Researchers, Scientists, and Drug Development Professionals
Guanethidine-induced chemical sympathectomy is a widely utilized technique for investigating the physiological and pathological roles of the sympathetic nervous system. This compound acts as a false neurotransmitter, being selectively taken up by sympathetic neurons through the norepinephrine transporter (NET).[1][2] Once inside the neuron, it is concentrated in synaptic vesicles, where it replaces and depletes norepinephrine stores, leading to an inhibition of norepinephrine release and eventual destruction of the sympathetic nerve terminals.[1][2][3] This targeted action provides a powerful tool for creating models with significantly reduced sympathetic tone.
Confirmation of the extent and specificity of the sympathectomy is a critical step in ensuring the validity of experimental results. This document provides detailed protocols for various methods to confirm this compound-induced sympathectomy, including neurochemical, immunohistochemical, and functional assays.
Data Presentation: Efficacy of this compound-Induced Sympathectomy
The effectiveness of this compound-induced sympathectomy can be quantified by measuring the reduction in sympathetic nerve markers, such as norepinephrine (NE) levels and the density of tyrosine hydroxylase (TH)-positive nerve fibers. TH is the rate-limiting enzyme in catecholamine synthesis and serves as a reliable marker for sympathetic neurons.
| Method | Tissue | Animal Model | Dosage and Duration | % Reduction in Norepinephrine | Citation |
| Systemic Administration | Cardiac | Rat | 50 mg/kg/day for 3 weeks | >70% | |
| Systemic Administration | Peripheral Tissues | Adult Rat | 5 weeks of treatment | 93% (in vas deferens, 7 months post-treatment) |
Note: The extent of depletion following localized injections is often more complete in the target tissue compared to systemic administration.
Experimental Protocols
Protocol 1: Induction of Systemic Sympathectomy in Adult Rats
This protocol is designed to produce a profound and long-lasting sympathectomy by targeting the sympathetic nervous system.
Materials:
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This compound monosulfate or this compound sulfate
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Sterile 0.9% saline for injection
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Sterile syringes and needles (25-27 gauge)
-
Adult rats (e.g., Wistar, Sprague-Dawley)
-
Animal scale
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week prior to the experiment.
-
This compound Solution Preparation: On the day of injection, prepare a fresh solution of this compound in sterile saline. For a 50 mg/kg dose, a concentration of 20 mg/mL can be prepared. Ensure the this compound is completely dissolved; gentle warming or vortexing may be necessary.
-
Animal Weighing and Dose Calculation: Accurately weigh each rat on the day of injection and calculate the required volume based on the desired dose (e.g., 40-50 mg/kg).
-
Administration: Administer the this compound solution daily via intraperitoneal (IP) or subcutaneous (SC) injection. For IP injection, position the animal with its head tilted slightly downwards and insert the needle into the lower abdominal quadrant to avoid the cecum and bladder.
-
Treatment Schedule: Continue daily injections for a period of 2 to 5 weeks, depending on the desired degree of sympathectomy. A control group should receive daily injections of an equivalent volume of sterile saline.
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Monitoring: Observe the animals daily for any signs of distress, including ptosis (drooping eyelids), diarrhea, or significant weight loss. Monitor blood pressure and heart rate as required.
Protocol 2: Neurochemical Confirmation - Norepinephrine Content Analysis
One of the most common methods to confirm sympathectomy is to measure the norepinephrine content in the target tissue.
Materials:
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Target tissue (e.g., heart, spleen, blood vessels)
-
Homogenization buffer (e.g., 0.1 M perchloric acid)
-
Tissue homogenizer
-
Refrigerated centrifuge
-
High-performance liquid chromatography (HPLC) system with electrochemical detection or a commercial ELISA kit
-
Norepinephrine standard solutions
Procedure:
-
Tissue Collection: At the desired experimental endpoint, euthanize the animal and rapidly dissect the target tissue and a control tissue. Immediately freeze the tissue in liquid nitrogen and store it at -80°C until analysis to prevent norepinephrine degradation.
-
Tissue Homogenization: Weigh the frozen tissue and homogenize it in an appropriate volume of ice-cold homogenization buffer.
-
Centrifugation: Centrifuge the homogenate to pellet the protein.
-
Supernatant Collection: Carefully collect the supernatant, which contains the catecholamines.
-
Analysis:
-
HPLC: Inject a known volume of the supernatant into the HPLC system for analysis.
-
ELISA: Follow the manufacturer's instructions for the commercial ELISA kit.
-
-
Quantification: Create a standard curve using known concentrations of norepinephrine to quantify the amount in the samples. A significant reduction in norepinephrine in the tissue from the this compound-treated group compared to the control group indicates successful sympathectomy.
Protocol 3: Immunohistochemical (IHC) Confirmation - Tyrosine Hydroxylase (TH) Staining
This protocol allows for the visualization of the reduction in sympathetic nerve fibers.
Materials:
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Target tissue
-
4% Paraformaldehyde (PFA) in PBS
-
Cryostat or microtome
-
Primary antibody: anti-Tyrosine Hydroxylase (TH)
-
Fluorescently labeled secondary antibody
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DAPI for nuclear counterstaining
-
Mounting medium
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Fluorescence microscope
Procedure:
-
Tissue Preparation: Transcardially perfuse the animal with ice-cold PBS followed by 4% PFA. Dissect the target tissue and post-fix in 4% PFA.
-
Sectioning: Cryosection or paraffin-embed and section the tissue.
-
Staining:
-
Incubate sections with a primary antibody against TH.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain with DAPI to visualize cell nuclei.
-
-
Imaging and Analysis: Visualize the sections using a fluorescence microscope. Capture images of TH-positive nerve fibers and quantify their density using image analysis software (e.g., ImageJ/Fiji) by measuring the percentage of the stained area relative to the total tissue area.
Protocol 4: Functional Confirmation - Cardiovascular and Autonomic Reflex Testing
Functional tests assess the physiological consequences of sympathectomy.
A. Blood Pressure Response to Sympathetic Stimulation:
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In a pithed rat preparation, the increase in blood pressure in response to stimulation of the sympathetic vasomotor outflow will be markedly reduced in this compound-treated animals.
B. Cardiovascular Reflex Testing:
-
Valsalva Maneuver (in anesthetized animals): This test evaluates the baroreflex response. The typical heart rate and blood pressure changes seen in control animals will be blunted in sympathectomized animals.
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Heart Rate and Blood Pressure Monitoring: Continuous monitoring can reveal reduced baseline blood pressure and altered heart rate variability.
C. Sudomotor Function Tests:
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Quantitative Sudomotor Axon Reflex Test (QSART): This test evaluates the integrity of postganglionic sympathetic sudomotor axons by measuring the sweat response to acetylcholine iontophoresis.
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Thermoregulatory Sweat Test (TST): This test assesses the entire thermoregulatory sympathetic pathway by inducing sweating through a rise in core body temperature.
Visualizations
Caption: Mechanism of this compound Action in a Sympathetic Neuron.
Caption: Experimental Workflow for Confirming Sympathectomy.
References
Troubleshooting & Optimization
Technical Support Center: Guanethidine in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using guanethidine in animal experiments. The information is compiled from various scientific studies to assist in experimental design, execution, and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What are the most common cardiovascular side effects observed with this compound administration in animal models?
A1: The most consistently reported cardiovascular side effect of this compound in animal studies is hypotension, particularly orthostatic hypotension.[1][2] This is a direct consequence of its sympatholytic action, which involves the depletion of norepinephrine from sympathetic nerve endings.[3][4][5] Bradycardia (a slower heart rate) is also a common finding due to the reduction in sympathetic tone to the heart. In some specific experimental settings, such as in cats anesthetized with halothane, rapid intravenous administration of this compound has been shown to induce severe and sustained ventricular arrhythmias.
Q2: My animals are experiencing significant weight loss after this compound treatment. Is this a known side effect?
A2: Yes, weight loss or reduced weight gain is a frequently observed side effect in animal studies with this compound. For example, Sprague-Dawley rats treated with daily intraperitoneal injections of this compound monosulfate for five weeks gained less weight compared to control animals. This effect is likely multifactorial, potentially related to the drug's systemic effects, including alterations in metabolism and gastrointestinal function.
Q3: I am observing neurological signs like ptosis in my rat colony. Could this be related to this compound administration?
A3: Ptosis (drooping of the upper eyelid) is a classic sign of sympathetic nervous system depression and is a well-documented side effect of this compound in rats. This occurs because this compound interferes with the sympathetic innervation of the Muller's muscle in the eyelid. At higher doses and with chronic administration, this compound can lead to the destruction of peripheral sympathetic neurons, resulting in a more permanent chemical sympathectomy.
Q4: Are there any notable gastrointestinal side effects associated with this compound in animal studies?
A4: Yes, gastrointestinal side effects such as diarrhea are commonly reported. This is attributed to a relative increase in parasympathetic activity when the opposing sympathetic tone is blocked by this compound.
Troubleshooting Guide
Problem: Excessive mortality in the this compound-treated group.
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Possible Cause 1: Dose is too high. High doses of this compound can be toxic. For instance, daily oral doses of 180 mg/kg or intraperitoneal doses of 25 mg/kg for several weeks have been shown to induce toxic effects in rats.
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Solution: Review the literature for dose-response studies in your specific animal model and strain. Consider reducing the dose or the frequency of administration. A pilot dose-finding study is recommended to determine the optimal dose that achieves the desired pharmacological effect with minimal toxicity.
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Possible Cause 2: Rapid induction of hypotension. A sudden and severe drop in blood pressure can be lethal.
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Solution: Implement a dose-escalation protocol. Start with a lower dose of this compound and gradually increase it over several days. This allows the animals to acclimate to the hypotensive effects of the drug.
Problem: Inconsistent or no significant change in blood pressure after this compound administration.
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Possible Cause 1: Incorrect dosage or administration route. The bioavailability of this compound can vary depending on the route of administration.
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Solution: Verify your dosage calculations and administration technique against established protocols. Ensure the drug is properly dissolved and administered consistently.
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Possible Cause 2: Animal strain variability. Different strains of the same species may exhibit varying sensitivity to this compound.
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Solution: Be aware of the strain used in the literature you are referencing. If you are using a different strain, a pilot study to establish the dose-response relationship in your specific strain is advisable.
Data Presentation
Table 1: Summary of Cardiovascular Side Effects of this compound in Animal Studies
| Animal Model | Dosage and Administration | Observed Cardiovascular Side Effects | Reference |
| Sprague-Dawley Rats | Daily intraperitoneal injections for 5 weeks | Lower mean arterial blood pressure | |
| Cats | Rapid intravenous administration | Severe and sustained ventricular arrhythmias (with halothane anesthesia) | |
| Dogs | 2.5 mg/kg/day, p.o. for 7 days | Markedly depressed cardiac and lumbar sympathetic neuronal activity, reduction in heart rate | |
| Rabbits, Rats, Cats | Intravenous administration | Early hypotensive action |
Table 2: Summary of Other Common Side Effects of this compound in Animal Studies
| Animal Model | Dosage and Administration | Observed Side Effects | Reference |
| Sprague-Dawley Rats | Daily intraperitoneal injections for 5 weeks | Gained less weight, ptosis | |
| Rats | 180 mg/kg orally or 25 mg/kg intraperitoneally daily for several weeks | Toxic effects, mitochondrial changes in ganglion cells | |
| General | Not specified | Diarrhea, nasal stuffiness |
Experimental Protocols
Key Experiment: Induction of Chemical Sympathectomy in Rats
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Objective: To achieve a significant reduction in sympathetic nervous system function for studying its role in a physiological or pathological process.
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Animal Model: Young adult Sprague-Dawley rats.
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Drug Preparation: Dissolve this compound monosulfate in sterile 0.9% saline to the desired concentration.
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Administration: Administer daily via intraperitoneal injection for a period of five weeks. A starting dose of 20-25 mg/kg can be considered, with adjustments based on observed side effects and desired level of sympathectomy.
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Control Group: Administer an equivalent volume of sterile 0.9% saline via the same route and schedule.
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Assessment of Sympathectomy:
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Functional: Monitor for signs of sympathetic blockade such as ptosis and a significant decrease in mean arterial blood pressure.
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Biochemical: At the end of the treatment period, tissues of interest (e.g., heart, blood vessels, spleen) can be harvested to measure norepinephrine content. A significant depletion of norepinephrine indicates successful sympathectomy.
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Histological: Sympathetic ganglia (e.g., superior cervical ganglion) can be examined for signs of neuronal damage or loss.
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Mandatory Visualization
Caption: this compound's action at the sympathetic nerve terminal.
Caption: General experimental workflow for animal studies with this compound.
References
- 1. Unique resistance to this compound-induced chemical sympathectomy of spontaneously hypertensive rats: a resistance overcome by treatment with antibody to nerve growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The action of this compound with particular reference to the sympathetic nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. scilit.com [scilit.com]
Technical Support Center: Optimizing Guanethidine Dosage to Minimize Side Effects
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing guanethidine dosage in experimental settings to minimize side effects.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action of this compound?
A1: this compound is a postganglionic sympathetic nerve terminal blocker. It works by preventing the release of norepinephrine from these nerve terminals. The drug is taken up into the presynaptic neuron by the norepinephrine transporter (NET). Once inside, it accumulates in synaptic vesicles, displacing norepinephrine and leading to a gradual depletion of its stores. This compound also inhibits the release of norepinephrine in response to an action potential. This dual action results in a reduction of sympathetic tone, leading to decreased heart rate and relaxation of blood vessels.[1]
Q2: What are the most common side effects observed during this compound administration in research animals?
A2: The most frequently observed side effects are a direct consequence of sympathetic blockade. These include postural hypotension (a significant drop in blood pressure upon standing), diarrhea, and ptosis (drooping of the upper eyelid).[2] At higher doses, more severe toxic effects can be observed.
Q3: Is there a standard dosage for this compound in animal models?
A3: There is no single standard dosage. The optimal dose depends on the animal species, strain, age, and the intended experimental outcome (e.g., temporary sympatholysis versus permanent sympathectomy). It is crucial to consult published literature for dosages used in similar models and to conduct pilot studies to determine the most effective and well-tolerated dose for your specific experimental conditions.[2]
Q4: How can I monitor the effectiveness of this compound administration?
A4: The effectiveness of this compound can be assessed through both physiological and biochemical markers. A key indicator of sympathetic blockade is the presence of ptosis.[2] Functional confirmation can be achieved by measuring a blunted blood pressure response to tyramine, a sympathomimetic agent. Biochemically, a significant reduction in norepinephrine levels in peripheral tissues confirms successful sympathectomy.
Q5: What is the recommended starting dose for this compound in human clinical research?
A5: For hypertension in adults, the typical initial oral dose is 10 mg once daily.[3] The dosage can be gradually increased, typically in increments of 10 mg to 25 mg every 5 to 7 days, based on the patient's blood pressure response. For hospitalized patients, initial doses may be higher (25 mg to 50 mg) with more frequent adjustments.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Excessive Hypotension or Orthostatic Hypotension | Dosage may be too high for the individual subject. | Reduce the this compound dosage. Implement a gradual dose escalation schedule to allow for acclimatization. Monitor blood pressure closely, especially when changing posture. Ensure adequate hydration. |
| Severe Diarrhea | Increased parasympathetic tone due to sympathetic blockade. | Consider a dose reduction. If diarrhea persists and is problematic for the experiment, co-administration of an anticholinergic agent may be considered, though this could introduce confounding variables. |
| Prominent Ptosis Affecting Animal Welfare (e.g., interfering with feeding) | Strong sympatholytic effect. | While ptosis is an expected side effect and an indicator of efficacy, if it severely impacts the animal's well-being, a lower dose should be considered for future experiments. |
| Variability in Response to the Same Dosage | Significant interindividual variation in pharmacokinetics. | There is a documented six-fold variation in plasma this compound levels for a given dose among individuals. This inherent biological variability means that dosages must be tailored to each subject based on observed effects rather than a fixed protocol. |
| Lack of Desired Sympatholytic Effect | Dosage may be too low. Resistance in certain animal strains. | Gradually increase the dosage and monitor for the desired effect (e.g., ptosis, decreased blood pressure). Be aware that some animal strains, such as Spontaneously Hypertensive Rats (SHR), have shown resistance to this compound. |
Quantitative Data Summary
Table 1: this compound Dosage in Preclinical Models (Rat)
| Dosage | Route of Administration | Duration | Observed Effects | Reference |
| 5 mg/kg/day | Intraperitoneal | - | No significant change in blood pressure or histology. | |
| 25-40 mg/kg/day | Intraperitoneal | 5 days/week for 5 weeks | Chemical sympathectomy. | |
| 40 mg/kg/day | Intraperitoneal | - | Lowered blood pressure, incomplete sympathectomy. | |
| 50 mg/kg/day | Subcutaneous | 3 weeks (starting at day 7 post-birth) | Effective for inducing permanent sympathectomy in newborn rats. | |
| 180 mg/kg/day | Oral | Several weeks | Toxic effects observed. | |
| 25 mg/kg/day | Intraperitoneal | Several weeks | Toxic effects observed. |
Table 2: Common Side Effects of this compound in Humans and Their Approximate Incidence
| Side Effect | Approximate Incidence | Management Considerations |
| Orthostatic Hypotension | ~15% | Gradual dose titration, patient education on rising slowly from sitting or lying positions. |
| Diarrhea | ~11% | Dose reduction. |
| Edema | 10-15% | Concomitant diuretic therapy may be required. |
| Dizziness, Lightheadedness, Fainting | More likely in the elderly. | Cautious dosing and monitoring in geriatric populations. |
| Sexual Dysfunction in Males (e.g., ejaculatory failure) | Can be as high as 60% with direct questioning. | Dose reduction or discontinuation of therapy. |
| Bradycardia (Slow Heartbeat) | - | Use with caution in patients with sinus node dysfunction. |
| Stuffy Nose | - | - |
| Unusual Tiredness or Weakness | - | - |
Experimental Protocols
Protocol 1: Induction of Chemical Sympathectomy in Adult Rats
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Animal Model: Adult male Sprague-Dawley rats.
-
This compound Solution Preparation: Dissolve this compound monosulfate in sterile 0.9% saline to the desired concentration (e.g., 20 mg/mL). Prepare fresh daily.
-
Dosage and Administration: Administer this compound at a starting dose of 25 mg/kg via intraperitoneal injection once daily.
-
Dose Escalation: If the desired level of sympathectomy is not achieved and the initial dose is well-tolerated, the dosage can be gradually increased (e.g., to 40 mg/kg/day).
-
Monitoring:
-
Observe daily for the onset of ptosis as an early indicator of sympathetic blockade.
-
Monitor for side effects such as diarrhea and weight loss.
-
Measure blood pressure and heart rate at baseline and at regular intervals throughout the study.
-
-
Confirmation of Sympathectomy:
-
Functional: Assess the pressor response to a tyramine challenge.
-
Biochemical: Measure norepinephrine content in peripheral tissues (e.g., heart, spleen) at the end of the study.
-
Visualizations
References
Technical Support Center: Guanethidine Resistance in Spontaneously Hypertensive Rats
This technical support center is designed for researchers, scientists, and drug development professionals investigating the phenomenon of guanethidine resistance in spontaneously hypertensive rats (SHR). It provides troubleshooting guidance, frequently asked questions (FAQs), quantitative data summaries, detailed experimental protocols, and visualizations to facilitate the design and execution of experiments in this area.
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound in SHR and offers potential solutions.
| Issue Encountered | Potential Cause | Recommended Solution |
| 1. Inconsistent or minimal reduction in blood pressure in SHR following this compound administration. | Spontaneously hypertensive rats (SHR) exhibit a well-documented intrinsic resistance to the chemical sympathectomy induced by this compound. This is not a result of reduced drug uptake into the neurons. | To achieve a more complete sympathectomy and a significant reduction in blood pressure, co-administer this compound with an antibody against Nerve Growth Factor (NGF). This combination has been shown to overcome the resistance observed in SHR. |
| 2. High variability in blood pressure measurements between individual rats. | Stress induced by handling and the measurement procedure itself can significantly elevate blood pressure, leading to inconsistent readings. | Acclimatize the rats to the restraining device and the tail-cuff procedure for several days before commencing actual measurements. Maintaining a consistent and appropriate tail warming temperature is also crucial for accurate readings. For longitudinal studies requiring high precision, consider using radiotelemetry. |
| 3. Observed side effects such as significant weight loss, diarrhea, or ptosis (drooping eyelids). | These are known side effects of this compound, indicating a systemic sympatholytic effect. The severity can be dose-dependent. | Monitor the animals' health daily. If side effects are severe, consider reducing the dosage. Ptosis is a visual indicator that the drug is exerting its pharmacological effect. |
| 4. Lack of a significant hypotensive effect in SHR, while a profound effect is observed in normotensive Wistar-Kyoto (WKY) control rats. | This is the expected differential response and serves to confirm the inherent resistance of the SHR strain to this compound. | This observation can be used as a positive control for the biological activity of your this compound preparation and the consistency of your administration technique. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound resistance in SHR?
A1: Spontaneously hypertensive rats have a unique resistance to the neurotoxic effects of this compound that lead to chemical sympathectomy. This resistance is not due to impaired uptake of this compound into sympathetic neurons. Evidence suggests that Nerve Growth Factor (NGF) plays a crucial role in this phenomenon, as the resistance can be effectively reversed by the concurrent administration of an anti-NGF antibody.
Q2: How does this compound work to lower blood pressure?
A2: this compound is a postganglionic adrenergic neuron blocker. It is actively transported into sympathetic nerve terminals via the norepinephrine transporter (NET). Once inside, it accumulates in synaptic vesicles, where it displaces and leads to the depletion of norepinephrine stores. This compound also inhibits the release of norepinephrine following a nerve impulse, thereby blocking sympathetic neurotransmission.
Q3: What are the typical dosages of this compound used to induce chemical sympathectomy in rats?
A3: Dosages can vary depending on the desired extent and duration of sympathectomy. For adult rats, daily intraperitoneal injections of 20-40 mg/kg for several days to weeks are commonly reported. It is always recommended to perform a pilot study to determine the optimal dose for your specific experimental model and objectives.
Q4: How can I quantitatively assess the degree of chemical sympathectomy?
A4: The effectiveness of sympathectomy can be determined by measuring:
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Tissue Norepinephrine (NE) Levels: A significant decrease in NE content in sympathetically innervated organs like the heart, spleen, and superior cervical ganglia is a direct indicator.
-
Tyrosine Hydroxylase (TH) Activity: A reduction in the activity of this rate-limiting enzyme for catecholamine biosynthesis indicates reduced sympathetic nerve function.
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Cardiovascular Parameters: A sustained decrease in resting blood pressure and heart rate.
-
Functional Response: A diminished pressor response to stimulation of sympathetic nerves.
Data Presentation
The following tables provide a summary of expected quantitative outcomes based on the existing literature.
Table 1: Comparative Effects of this compound on Mean Arterial Pressure (MAP) in SHR and WKY Rats
| Rat Strain | Treatment | Expected MAP (mmHg) |
| WKY | Saline Control | ~110-120 |
| WKY | This compound | Significant Decrease |
| SHR | Saline Control | ~170-180 |
| SHR | This compound | Modest to No Significant Decrease |
| SHR | This compound + Anti-NGF | Significant Decrease |
Table 2: Comparative Effects of this compound on Norepinephrine (NE) Content in Heart Tissue
| Rat Strain | Treatment | Expected NE Content (% of Control) |
| WKY | This compound | < 20% |
| SHR | This compound | ~ 40-60% |
| SHR | This compound + Anti-NGF | < 20% |
Experimental Protocols
This compound Administration for Chemical Sympathectomy
Materials:
-
This compound monosulfate
-
Sterile 0.9% saline
-
Sterile syringes and 25-27 gauge needles
-
Adult SHR and WKY rats
Procedure:
-
Solution Preparation: On each day of injection, prepare a fresh solution of this compound monosulfate in sterile 0.9% saline. A common concentration is 20 mg/mL.
-
Dosing: Weigh each rat accurately. Administer this compound via intraperitoneal (i.p.) injection at a dose of 20 mg/kg.
-
Treatment Schedule: Administer daily for 7 to 14 consecutive days.
-
Control Group: Administer an equivalent volume of sterile saline to a control cohort of rats.
-
Monitoring: Observe the animals daily for general health and for specific signs of sympathetic blockade, such as ptosis.
Overcoming this compound Resistance with Anti-NGF Antibody
Materials:
-
As per Protocol 1
-
Anti-NGF antibody (rat-specific)
Procedure:
-
Follow the this compound administration protocol as described above.
-
Concurrently, administer a low dose of anti-NGF antibody (e.g., 10 mg/kg) via a separate subcutaneous (s.c.) injection.
-
Ensure your experimental design includes control groups for this compound alone and anti-NGF antibody alone to delineate the effects of the combination therapy.
Blood Pressure Measurement via Tail-Cuff Plethysmography
Materials:
-
A commercially available tail-cuff blood pressure measurement system
-
Rat restrainer
-
Warming platform or lamp
Procedure:
-
Acclimatization: For at least three consecutive days before the first measurement, place the rats in the restrainer for 10-15 minutes to minimize procedure-related stress.
-
Warming: Warm the rat's tail to approximately 32-34°C for 10-15 minutes to ensure adequate blood flow for pulse detection.
-
Measurement: Place the cuff and sensor on the base of the tail. The system will then automatically inflate and deflate the cuff to record systolic and diastolic blood pressure, as well as heart rate.
-
Data Collection: For each time point, record an average of at least 5-10 successful readings per animal.
Norepinephrine Content Analysis by HPLC
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector
-
Tissue homogenizer
-
0.1 M Perchloric acid
-
Internal standard (e.g., 3,4-dihydroxybenzylamine)
Procedure:
-
Tissue Harvesting: At the experimental endpoint, euthanize the animals and rapidly excise the tissues of interest (e.g., heart, superior cervical ganglia). Immediately freeze in liquid nitrogen and store at -80°C.
-
Sample Preparation: a. Weigh the frozen tissue. b. Homogenize in a measured volume of ice-cold 0.1 M perchloric acid containing the internal standard. c. Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C. d. Collect the supernatant and filter it through a 0.22 µm filter.
-
HPLC Analysis: a. Inject the filtered supernatant into the HPLC system. b. Use a C18 reverse-phase column for separation. c. Quantify the norepinephrine peak based on the electrochemical detector's response relative to the internal standard. d. Express the results as ng of norepinephrine per mg of tissue.
Mandatory Visualizations
Caption: this compound's mechanism of action in sympathetic neurons.
Technical Support Center: Troubleshooting Variability in Guanethidine Experimental Results
Welcome to the technical support center for researchers, scientists, and drug development professionals working with guanethidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues that can lead to variability in your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a postganglionic adrenergic neuron-blocking agent.[1] Its primary mechanism involves being actively transported into sympathetic neurons via the norepinephrine transporter (NET).[1][2] Once inside, it concentrates in synaptic vesicles, where it displaces and depletes norepinephrine (NE) stores.[1][2] this compound also inhibits the release of NE in response to nerve impulses. This dual action leads to a functional blockade of sympathetic neurotransmission, resulting in effects such as a reduction in blood pressure. Because it is a highly polar molecule, it does not readily cross the blood-brain barrier, so its effects are primarily limited to the peripheral nervous system.
Q2: My this compound solution appears to have lost potency. What are the likely causes?
A2: Loss of this compound potency can be attributed to chemical degradation, which is influenced by factors such as pH, temperature, and light exposure. This compound is susceptible to hydrolysis, especially at an alkaline pH. Improper storage, including elevated temperatures and light exposure, can accelerate this degradation. It is recommended to prepare aqueous solutions fresh for each experiment.
Q3: I am observing inconsistent hypotensive effects in my animal models. What are the potential causes?
A3: Variability in the hypotensive response to this compound can arise from several factors:
-
Drug Interactions: Co-administration of drugs that inhibit the norepinephrine transporter (NET) can significantly reduce this compound's uptake into sympathetic neurons, thereby antagonizing its effects. Common examples include tricyclic antidepressants (e.g., desipramine, amitriptyline) and sympathomimetic amines (e.g., amphetamine).
-
Animal Strain Variability: Different strains of animals can exhibit varying sensitivity to this compound. For instance, Spontaneously Hypertensive Rats (SHR) have shown resistance to the sympathectomy effects of this compound compared to other strains like Sprague-Dawley.
-
Route and Method of Administration: Inconsistent administration techniques can lead to variability in drug absorption and bioavailability. The oral bioavailability of this compound is low and variable.
-
Dietary Factors: Electrolyte balance can influence this compound's effects. A sodium-restricted diet has been shown to correlate with the venous reflex response to this compound.
Q4: I am observing an initial, transient increase in blood pressure after this compound administration. Is this normal?
A4: Yes, a transient increase in blood pressure can occur shortly after this compound administration. This is due to an initial release of norepinephrine from the nerve terminals before the depletion and release-inhibiting effects take over. This effect is more likely to be observed with the first few doses.
Q5: What are the visual signs of effective sympathectomy in rodents?
A5: Ptosis, which is the drooping of the upper eyelid, is a classic and reliable visual indicator of sympathetic nervous system depression caused by this compound. It results from the drug's sympatholytic action on the muscles that control eyelid elevation.
Troubleshooting Guides
Issue 1: Inconsistent or Incomplete Sympathetic Denervation
-
Symptoms: Minimal or no change in blood pressure and heart rate after administration. Tissue norepinephrine levels are not significantly depleted. High variability in physiological responses between subjects.
-
Possible Causes & Solutions:
-
Incorrect Dosage or Administration: Verify that the dosage and route of administration are appropriate for your animal model and experimental goals. Pilot studies are often necessary to determine the optimal dose.
-
Drug Inactivation: Ensure proper storage and handling of this compound solutions to prevent degradation. It is highly recommended to prepare fresh solutions for each experiment.
-
Drug Interactions: Carefully review all other substances being administered to the animals for potential NET inhibitors.
-
Animal Strain Resistance: Be aware of potential strain-specific resistance, such as that observed in SHR rats, and adjust protocols accordingly.
-
Issue 2: Unexpected Hypertensive Crisis
-
Symptoms: A significant and paradoxical increase in blood pressure following administration.
-
Possible Causes & Solutions:
-
Interaction with MAOIs: Concomitant use with Monoamine Oxidase Inhibitors (MAOIs) is contraindicated and can lead to the release of large quantities of catecholamines, causing a hypertensive crisis. Ensure a sufficient washout period if MAOIs have been used.
-
Underlying Conditions: In patients with pheochromocytoma, this compound is contraindicated as it can cause a hypertensive crisis. While less common in animal models, underlying health conditions should be considered.
-
Issue 3: Variability in In Vitro Experiments
-
Symptoms: Inconsistent inhibition of neurotransmitter release in isolated tissue preparations.
-
Possible Causes & Solutions:
-
Buffer Composition: Ensure that the ionic concentrations (e.g., Na+, K+, Ca2+) in your experimental buffer are consistent across all experiments, as these can influence neuronal function and this compound's action.
-
Temperature: Maintain a stable and physiologically relevant temperature throughout the experiment.
-
Competing Substances: Be aware of any other substances in your preparation that might compete with this compound for neuronal uptake via NET.
-
Solution Stability: Use freshly prepared this compound solutions to avoid degradation-related variability.
-
Data Presentation
Table 1: this compound Administration Protocols for Chemical Sympathectomy in Rats
| Animal Model | Dosage | Route of Administration | Duration | Observed Effects | Reference(s) |
| Adult Rat | 5 mg/kg/day | Intraperitoneal | 3 months | No significant change in blood pressure or histology. | |
| Adult Rat | 40 mg/kg/day | Intraperitoneal | 3 months | Lowered mean arterial blood pressure, ~95% loss of nerve cells in the superior cervical ganglion. | |
| Adult Rat | 40 mg/kg/day | Intraperitoneal | 28 days | Incomplete sympathectomy. | |
| Newborn Rat | 50 mg/kg/day | Subcutaneous | 3 weeks (starting postnatal day 7) | Permanent sympathectomy with low mortality. |
Table 2: Effects of this compound on Cardiovascular Parameters in Rats
| Treatment | Change in Mean Arterial Pressure (mmHg) | Heart Rate | Key Findings | Reference(s) |
| 40 mg/kg/day for 3 months (discontinued for 1 day) | ↓ 33 | Unchanged | Demonstrates significant and persistent blood pressure reduction. | |
| 40 mg/kg/day for 3 months (discontinued for 3 months) | ↓ 54 | Unchanged | Shows long-lasting effects of sympathectomy on blood pressure. | |
| 5 mg/kg/day for 3 months | No significant change | Unchanged | Lower doses may not be sufficient to induce significant cardiovascular changes. |
Table 3: Norepinephrine (NE) Depletion in Tissues Following this compound Administration
| Animal Model | Tissue | Dosage | Time Post-Administration | % NE Depletion | Reference(s) |
| Rabbit | Heart | 12.5 mg/kg | 4 hours | ~85% | |
| Rabbit | Heart | 12.5 mg/kg | 18 hours | ~85% (sustained) | |
| Dog | Atrial Appendage | 15 mg/kg (IV) | 4 hours | 24% | |
| Dog | Atrial Appendage | 15 mg/kg (IV) | 24 hours | Extremely low levels |
Table 4: Summary of Drug Interactions with this compound
| Interacting Drug Class | Example(s) | Effect on this compound | Mechanism |
| Tricyclic Antidepressants | Amitriptyline, Desipramine | Decreased antihypertensive effect | Inhibition of NET, preventing this compound uptake into neurons. |
| Sympathomimetic Amines | Amphetamine, Phenylephrine | Decreased antihypertensive effect | Competition for NET and opposing pharmacological effects. |
| Phenothiazines | Chlorpromazine | Decreased antihypertensive effect | Inhibition of NET. |
| MAOIs | - | Potential for hypertensive crisis | Increased stores of catecholamines that can be released by this compound. |
| Beta-blockers | Atenolol | Increased hypotensive activities | Additive pharmacological effects. |
Table 5: this compound Sulfate/Monosulfate Solubility and Solution Stability
| Solvent | Solubility | Storage of Stock Solution | Stability Notes | Reference(s) |
| Water | 59-100 mg/mL | -20°C (1 month), -80°C (6 months) | Susceptible to hydrolysis at alkaline pH. Optimal stability in acidic to neutral pH (e.g., pH 4-7). | |
| PBS (pH 7.2) | 10 mg/mL | -20°C to -80°C | Prepare fresh solutions for optimal results. | |
| Ethanol | Insoluble | N/A | Not a recommended solvent. | |
| DMSO | Insoluble | N/A | Not a recommended solvent. |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for In Vivo Administration
This protocol is suitable for preparing a this compound sulfate solution for injection in rodent models.
-
Calculate the required amount: Determine the desired concentration and final volume. For example, to prepare 10 mL of a 20 mg/mL solution, 200 mg of this compound sulfate is needed.
-
Weigh the compound: Accurately weigh the calculated amount of this compound sulfate powder in a sterile conical tube.
-
Add the solvent: Add the desired volume of sterile 0.9% saline or PBS (pH 7.2).
-
Dissolve: Vortex the solution vigorously. If necessary, use an ultrasonic bath or gentle warming (37°C) to aid dissolution.
-
Sterile filter: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile tube to remove any potential microbial contamination.
-
Storage: For long-term storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. For short-term storage (up to one week), solutions can be kept at 4°C, protected from light. However, preparing fresh solutions is highly recommended.
Protocol 2: Induction of Chemical Sympathectomy in Adult Rats
This protocol describes a general method for inducing chemical sympathectomy in adult rats.
-
Animal Model: Use an appropriate rat strain, being mindful of potential strain-specific differences in sensitivity.
-
This compound Solution Preparation: Prepare a sterile solution of this compound in saline as described in Protocol 1.
-
Dosing and Administration:
-
Weigh each animal accurately to calculate the correct dose.
-
A common dosage regimen for significant sympathectomy is 25-40 mg/kg, administered daily via intraperitoneal (i.p.) injection.
-
The duration of treatment can range from several days to several weeks, depending on the desired level of sympathectomy.
-
-
Monitoring:
-
Monitor the animals daily for changes in body weight, food and water intake, and general health.
-
Observe for signs of sympathetic blockade, such as ptosis.
-
Measure blood pressure and heart rate at baseline and at regular intervals throughout the treatment period.
-
-
Confirmation of Sympathectomy:
-
At the end of the treatment period, confirm the effectiveness of the sympathectomy by measuring norepinephrine levels in target tissues (e.g., heart, spleen) via methods like HPLC.
-
Visualizations
References
Technical Support Center: Managing Guanethidine-Induced Postural Hypotension in Lab Animals
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) for managing postural hypotension induced by guanethidine in laboratory animals.
Troubleshooting Guide
Q1: My animal collapsed or is showing signs of severe distress (e.g., lethargy, syncope) immediately after a postural challenge. What should I do?
A1: This indicates a critical drop in blood pressure. Immediate intervention is required.
-
Immediate Action: Return the animal to a horizontal or head-down position to improve cerebral blood flow.
-
Supportive Care: If the animal does not recover promptly, consider the following interventions. Always ensure that any intervention is part of an IACUC-approved protocol.
Intervention Protocol for Rats (Intravenous Access) Rationale Isotonic Saline Bolus Administer a bolus of sterile 0.9% saline (10-20 mL/kg) intravenously over 15 minutes.[1] Rapidly expands intravascular volume to increase preload and cardiac output. Colloid Solution If crystalloids are insufficient, administer a colloid like 6% Hetastarch (5 mL/kg) intravenously over 20 minutes.[1] Provides more sustained volume expansion compared to crystalloids. Vasopressor Support If hypotension persists after fluid resuscitation, initiate a norepinephrine infusion at a low dose (e.g., 0.1-0.5 µg/kg/min) and titrate to effect.[2][3] Directly counteracts the loss of sympathetic tone by causing peripheral vasoconstriction.
Q2: I am observing a consistent, but not life-threatening, drop in blood pressure during postural challenges that is interfering with my data collection. How can I mitigate this?
A2: This situation allows for more controlled, pre-emptive, or responsive management strategies.
-
Dose Adjustment: The most straightforward approach is to reduce the dose of this compound. A dose-finding study may be necessary to establish a dose that induces a measurable sympathetic blockade without causing severe postural hypotension.[4]
-
Gradual Acclimatization: Implement a dose-escalation protocol, gradually increasing the this compound dose over several days. This allows the animal's cardiovascular system to adapt to the hypotensive effects.
-
Pharmacological Antagonism (For Terminal Studies): In some experimental designs, antagonizing this compound's effect can be a useful tool. Tricyclic antidepressants like desipramine can block the norepinephrine transporter (NET), preventing this compound's uptake into sympathetic neurons and thereby antagonizing its effects. Note: This is not a treatment for hypotension but a method to modulate this compound's action for experimental purposes.
Q3: The blood pressure readings are highly variable between animals, even at the same this compound dose. Why is this happening and what can I do?
A3: Variability is a known issue and can stem from several factors.
-
Pharmacokinetic Variability: There can be significant inter-individual differences in the absorption and metabolism of this compound.
-
Strain Differences: Different strains of rats (e.g., Spontaneously Hypertensive Rats vs. Sprague-Dawley) can exhibit varying sensitivity to this compound.
-
Administration Technique: Ensure consistent administration techniques (e.g., intraperitoneal injection site) to minimize variability in drug absorption.
-
Stress: Stress from handling can cause fluctuations in blood pressure. Ensure all animals are properly acclimated to the experimental procedures, including any restraint or measurement devices.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced postural hypotension?
A1: this compound is actively transported into post-ganglionic sympathetic neurons by the norepinephrine transporter (NET). Inside the neuron, it is concentrated in synaptic vesicles, where it displaces and depletes norepinephrine (NE) stores. This prevents the release of NE upon nerve stimulation, leading to a reduction in sympathetic tone, decreased peripheral vascular resistance, and an inability to mount a vasoconstrictor response to postural changes (e.g., standing up), resulting in a sharp drop in blood pressure.
Q2: What are the typical, observable signs of this compound's sympatholytic effect in rats?
A2: Besides postural hypotension, common signs include ptosis (drooping eyelids), diarrhea, and potentially weight loss or reduced weight gain with chronic administration. The presence of ptosis is a good visual indicator that the drug is exerting its intended pharmacological effect.
Q3: How can I accurately measure postural hypotension in a rat?
A3: This typically requires a method to change the animal's posture while continuously monitoring blood pressure.
-
Telemetry: The gold standard is the use of implantable telemetry devices that allow for continuous blood pressure monitoring in conscious, freely moving animals. The animal can be gently tilted or held in an upright position for a defined period while recording the blood pressure response.
-
Tilt-Table: A custom-made or commercially available tilt-table can be used to reproducibly change the animal's posture from horizontal to a head-up tilt (e.g., 60-90 degrees) for a short duration (e.g., 1-2 minutes).
-
Manual Method: Gently holding the animal in a vertical, head-up position for a brief period. This method is less controlled and may induce more stress.
Q4: Are there any non-pharmacological ways to manage postural hypotension in lab animals?
A4: While extensively studied in humans, non-pharmacological interventions in lab animals are less established. However, some principles may be adapted:
-
Avoid Dehydration: Ensure animals have free access to water, as dehydration can exacerbate hypotension.
-
Controlled Environment: Maintain a stable temperature, as heat can cause vasodilation and worsen hypotension.
-
Minimize Stress: Handle animals calmly and acclimate them thoroughly to all procedures to avoid stress-induced cardiovascular changes.
Data Presentation: Management Strategies for Severe Hypotension
The following table summarizes potential pharmacological interventions for acute, severe this compound-induced hypotension in rats. Doses are derived from general hypotension management protocols in animal research and should be titrated to effect.
| Agent | Class | Starting Infusion Rate (IV) in Rats | Bolus Dose (IV) in Rats | Key Considerations |
| Norepinephrine | Vasopressor (α > β agonist) | 0.1 - 0.5 µg/kg/min | Not typically administered as a bolus. | Potent vasoconstrictor; ideal for restoring vascular tone. |
| Dopamine | Vasopressor/Inotrope | 5 - 10 µg/kg/min | Not recommended. | Dose-dependent effects; at these rates, it increases cardiac output and causes vasoconstriction. |
| Phenylephrine | Vasopressor (α1 agonist) | 0.5 - 2.0 µg/kg/min | 50 - 100 µg total dose | Pure vasoconstrictor; can be useful when increased heart rate is undesirable. |
| 0.9% Saline | Crystalloid Fluid | N/A | 10 - 20 mL/kg over 15 min | First-line treatment to expand intravascular volume. |
| 6% Hetastarch | Colloid Fluid | N/A | 5 mL/kg over 20 min | Use if crystalloids are insufficient; provides longer-lasting volume expansion. |
Experimental Protocols
Protocol 1: Telemetric Monitoring of Postural Hypotension
-
Animal Preparation: Surgically implant a telemetric blood pressure transducer with the catheter in the abdominal aorta according to the manufacturer's instructions. Allow for a recovery period of at least 7-10 days.
-
Acclimation: Acclimate the rat to the experimental room and any necessary handling for at least 3 days prior to the study.
-
Baseline Recording: Record baseline blood pressure and heart rate for at least 30 minutes with the animal in its home cage (horizontal position).
-
This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).
-
Postural Challenge: At the desired time point post-administration, gently transfer the rat to a tilt-table or hold it in a vertical, head-up position for 60 seconds.
-
Data Acquisition: Continuously record blood pressure and heart rate throughout the postural challenge and for at least 5 minutes after returning the animal to a horizontal position.
-
Analysis: Calculate the maximum drop in mean arterial pressure from the pre-tilt baseline to the lowest point during the tilt.
Protocol 2: Emergency Management of Severe Hypotension
This protocol assumes the animal has intravenous access (e.g., a catheterized jugular or femoral vein) and continuous blood pressure monitoring.
-
Identify Severe Hypotension: Define a critical threshold for intervention (e.g., mean arterial pressure < 60 mmHg with signs of distress).
-
Immediate Action: Cease any experimental challenge and place the animal in a horizontal position.
-
Fluid Bolus: Administer a 10 mL/kg bolus of pre-warmed sterile 0.9% saline intravenously over 15 minutes.
-
Re-assess: Monitor blood pressure. If it remains below the critical threshold after 5 minutes, proceed to vasopressor support.
-
Norepinephrine Infusion:
-
Preparation: Prepare a norepinephrine infusion by diluting it in 5% dextrose to a final concentration suitable for the infusion pump (e.g., 4 µg/mL). Do not dilute in saline alone as this can reduce potency.
-
Administration: Begin the infusion at a rate of 0.3 µg/kg/min.
-
Titration: Increase the infusion rate in increments of 0.1-0.2 µg/kg/min every 5 minutes until the target mean arterial pressure (e.g., > 70 mmHg) is achieved.
-
-
Monitoring and Weaning: Once stable, maintain the infusion. To wean, gradually decrease the infusion rate every 15-30 minutes, ensuring blood pressure remains stable.
Visualizations
References
- 1. A Stepwise Approach to the Treatment of Hypotension in Small Animal Practice - WSAVA 2015 Congress - VIN [vin.com]
- 2. Intraoperative Hypotension: A Stepwise Approach to Treatment - WSAVA2009 - VIN [vin.com]
- 3. Low-dose norepinephrine in combination with hypotensive resuscitation may prolong the golden window for uncontrolled hemorrhagic shock in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dvm360.com [dvm360.com]
Guanethidine's Neuronal Effects: A Technical Support Resource
For researchers, scientists, and drug development professionals utilizing guanethidine for chemical sympathectomy, this technical support center provides essential information on the reversibility of its neuronal effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: Are the effects of this compound on sympathetic neurons reversible?
The reversibility of this compound's effects depends on the dosage and duration of treatment. At lower doses or with acute administration, the primary effect is the depletion of norepinephrine from nerve terminals, which is generally considered reversible upon cessation of the drug. However, chronic administration of high doses of this compound can lead to the destruction and degeneration of sympathetic neurons, an effect that is largely considered permanent in adult animals.[1][2][3] Studies in adult rats have shown no evidence of neurogenesis in sympathetic ganglia even after 6 months of recovery from this compound-induced neuronal loss.[2]
Q2: What is the expected timeline for functional recovery after stopping this compound treatment?
Complete functional recovery, particularly after high-dose or chronic treatment, is unlikely due to neuronal loss.[2] For functional changes in the remaining neurons, the recovery timeline for norepinephrine levels and neuronal activity has not been extensively quantified. Some studies suggest that structural changes in neurons might be reversible to some extent after cessation of high-dose treatment, but a clear timeline for this recovery is not well-established.
Q3: My sympathectomy seems incomplete or is reversing unexpectedly. What could be the cause?
Several factors can influence the efficacy and permanence of this compound-induced sympathectomy:
-
Dosage and Administration: Inadequate dosage or inconsistent administration can lead to incomplete norepinephrine depletion or allow for partial recovery of neuronal function.
-
Animal Strain and Age: The susceptibility to this compound-induced neurotoxicity can vary between different animal strains and is often more pronounced in younger animals.
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Immune Response: Evidence suggests that the neurotoxic effects of this compound are at least partially immune-mediated. Variability in the immune response between individual animals could contribute to differences in the extent of neuronal destruction.
-
Neurotrophic Factors: The presence of neurotrophic factors, such as Nerve Growth Factor (NGF), can protect neurons from this compound-induced damage.
Q4: Can I modulate the reversibility of this compound's effects?
While reversing neuronal death is currently not feasible, the initial functional effects might be influenced. Co-administration of neurotrophic factors like NGF has been shown to protect sympathetic neurons from the destructive effects of this compound. Conversely, enhancing the immune response could potentially increase the extent of neuronal loss.
Troubleshooting Guides
| Issue | Possible Causes | Troubleshooting Steps |
| Inconsistent sympathectomy results across animals. | 1. Variability in drug administration (e.g., intraperitoneal injection site). 2. Differences in animal age, weight, or strain. 3. Individual differences in immune response. | 1. Ensure consistent and accurate drug administration. Utilize subcutaneous injections for more reliable absorption. 2. Use age- and weight-matched animals from the same strain. 3. Increase the sample size to account for biological variability. |
| Unexpectedly rapid recovery of sympathetic function. | 1. Insufficient duration of this compound treatment. 2. Dosage was too low to induce significant neuronal death. 3. Compensatory mechanisms in the remaining neurons. | 1. For long-term sympathectomy, ensure treatment duration is adequate (e.g., several weeks). 2. Verify the correct dosage calculation and preparation of the this compound solution. 3. Assess neuronal function at multiple time points post-treatment to characterize the recovery profile. |
| Animals show signs of systemic toxicity. | 1. this compound dosage is too high. 2. Off-target effects of the drug. | 1. Carefully titrate the this compound dose to find a balance between effective sympathectomy and animal welfare. 2. Monitor animals closely for adverse effects and consult with a veterinarian. |
Quantitative Data on Neuronal Effects and Reversibility
The following table summarizes quantitative data on the effects of this compound on sympathetic neurons. It is important to note that data on the reversibility of these effects, especially functional recovery over time, is limited.
| Parameter | Animal Model | This compound Treatment Regimen | Observed Effect | Evidence of Reversibility | Reference |
| Neuronal Number | Adult Rat (Superior Cervical Ganglia) | 100 mg/kg/day for 11 days | 50-60% decrease in Tyrosine Hydroxylase (TH)-positive neurons | No evidence of neurogenesis or restoration of neuron density at 1, 3, and 6 months post-treatment. | |
| Neuronal Structure | Adult Rat (Superior Cervical Ganglia) | 25-30 mg/kg/day for 6 weeks | <2% of nerve cell bodies remained. | The neuronal loss persisted for at least 4 months after cessation of treatment. | |
| Norepinephrine Content | Rat (Heart and Vas Deferens) | 30 mg/kg/day (i.p.) for 5 weeks | Marked decrease in norepinephrine content. | Not specifically addressed, but the study focused on the degenerative effects. | |
| Norepinephrine Depletion | Cat Spleen | 5 mg/kg | Adrenergic neuron blockade within 15 minutes. Progressive loss of norepinephrine from all subcellular fractions, maximal at 18 hours and lasting for at least 72 hours. | Restoration of nerve function after dexamphetamine administration was correlated with repletion of the supernatant fraction of norepinephrine. |
Experimental Protocols
Protocol 1: Induction of Chemical Sympathectomy in Rodents
Objective: To achieve a significant and long-lasting reduction in sympathetic neuron number and function.
Materials:
-
This compound monosulfate
-
Sterile saline (0.9% NaCl)
-
Experimental animals (e.g., adult rats)
-
Syringes and needles for injection
Procedure:
-
Preparation of this compound Solution: Dissolve this compound monosulfate in sterile saline to the desired concentration (e.g., 25-50 mg/mL). Ensure the solution is fresh and completely dissolved.
-
Animal Dosing: Administer this compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A common dosage for inducing neuronal loss in rats is 25-50 mg/kg/day.
-
Treatment Duration: Continue daily injections for a period sufficient to induce neuronal death (e.g., 2-6 weeks).
-
Monitoring: Observe animals daily for signs of successful sympathectomy (e.g., ptosis, enophthalmos) and any adverse health effects.
-
Washout Period: After the final injection, allow for a washout period (e.g., at least 1-2 weeks) for the acute pharmacological effects of this compound to dissipate before assessing long-term neuronal changes.
Protocol 2: Assessment of Sympathetic Neuron Loss
Objective: To quantify the extent of neuronal death in sympathetic ganglia following this compound treatment.
Materials:
-
Fixed and processed sympathetic ganglia (e.g., superior cervical ganglia)
-
Microtome for sectioning
-
Antibodies against neuronal markers (e.g., anti-Tyrosine Hydroxylase [TH], anti-Dopamine Beta-Hydroxylase [DBH])
-
Fluorescently labeled secondary antibodies
-
Microscope with fluorescence capabilities
-
Image analysis software
Procedure:
-
Immunohistochemistry: Perform standard immunohistochemical staining on sections of the sympathetic ganglia using primary antibodies against TH or other relevant neuronal markers.
-
Fluorescence Microscopy: Visualize the stained sections using a fluorescence microscope.
-
Quantification:
-
Capture images from multiple, non-overlapping fields of view within the ganglia.
-
Use image analysis software to count the number of labeled neurons.
-
Compare the neuronal density or total neuron number between this compound-treated and control animals.
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Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action and Neurotoxic Effects
The following diagram illustrates the key steps in this compound's action on sympathetic neurons, leading to both acute functional blockade and long-term neurotoxicity.
Experimental Workflow for Assessing Reversibility
This workflow outlines the key stages of an experiment designed to investigate the reversibility of this compound's effects.
References
- 1. A study of long-term effects of this compound on peripheral noradrenergic neurones of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. No Evidence of Neurogenesis in Adult Rat Sympathetic Ganglia Following this compound-Induced Neuronal Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of prolonged treatment with adrenergic neuron blocking drugs on sympathoadrenal reactivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Drug Interactions with Guanethidine in a Research Setting
This technical support center is designed for researchers, scientists, and drug development professionals working with guanethidine. It provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving this adrenergic neuron blocking agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an antihypertensive agent that acts by inhibiting the release of norepinephrine from postganglionic sympathetic nerve endings. It is taken up into the presynaptic neuron by the norepinephrine transporter (NET). Once inside, it accumulates in synaptic vesicles, displacing and depleting norepinephrine stores. This leads to a reduction in sympathetic tone and a lowering of blood pressure.
Q2: Why am I observing a diminished or abolished hypotensive effect of this compound in my animal model?
A reduced hypotensive effect is a common issue and is often due to drug interactions. The efficacy of this compound is critically dependent on its uptake into sympathetic neurons via the norepinephrine transporter (NET). Co-administration of drugs that inhibit NET will prevent this compound from reaching its site of action.
Q3: Which classes of drugs are known to interact with this compound?
The main classes of drugs that interact with this compound include:
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Tricyclic antidepressants (TCAs) like desipramine and amitriptyline.
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Sympathomimetic amines such as amphetamine and ephedrine.
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Phenothiazines , a class of antipsychotic drugs like chlorpromazine.
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Cocaine , which also blocks the norepinephrine transporter.
Q4: Can dietary factors influence the effect of this compound?
Yes, a sodium-restricted diet has been shown to correlate with the venous reflex response to this compound, suggesting that electrolyte balance can influence its effects. It is advisable to maintain a consistent and controlled diet for experimental animals.
Troubleshooting Guides
Issue 1: Inconsistent Blood Pressure Reduction in Animal Models
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Possible Cause: Variability in this compound's effect can be due to inter-individual differences in plasma concentrations, which can vary up to 6-fold at the same dosage.
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Troubleshooting Steps:
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Review Co-administered Drugs: Carefully check if any other administered compounds could be inhibiting the norepinephrine transporter (NET).
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Standardize Diet: Ensure all animals are on a consistent diet, particularly regarding sodium content.
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Refine Administration Protocol: Use a standardized route and technique for this compound administration to minimize variability.
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Measure Plasma Levels: If variability persists, consider measuring plasma this compound concentrations to correlate with the physiological effects. Adrenergic blockade is typically observed at plasma levels of 8 ng/mL or higher.
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Issue 2: Complete Lack of Hypotensive Effect
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Possible Cause: A co-administered drug is likely blocking the uptake of this compound into the sympathetic neuron.
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Troubleshooting Steps:
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Identify the Antagonist: Review all administered drugs and identify any known NET inhibitors (e.g., tricyclic antidepressants, amphetamines).
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Washout Period: If a NET inhibitor has been administered, a sufficient washout period is necessary before this compound administration. The duration of the washout will depend on the half-life of the interacting drug.
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Alternative Antihypertensive: If the co-administration of a NET inhibitor is essential for the experiment, consider using an antihypertensive agent that does not rely on NET for its action, such as a vasodilator or a diuretic.
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Issue 3: Unexpected Hypertensive Response After this compound Administration
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Possible Cause: this compound can cause a transient initial release of norepinephrine from nerve terminals before its depleting effects take hold, which can lead to a temporary increase in blood pressure. This is more likely with initial doses.
-
Troubleshooting Steps:
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Monitor Blood Pressure Continuously: Closely monitor blood pressure immediately following the first few administrations of this compound.
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Consider Dose Titration: Starting with a lower dose and gradually titrating up may help to mitigate this initial hypertensive effect.
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Data Presentation: Summary of Drug Interactions
| Interacting Drug Class | Examples | Mechanism of Interaction | Effect on this compound's Action |
| Tricyclic Antidepressants (TCAs) | Desipramine, Amitriptyline, Imipramine | Competitive inhibition of the norepinephrine transporter (NET), preventing this compound uptake into the sympathetic neuron. | Reversal of the antihypertensive effect. |
| Sympathomimetic Amines | Amphetamine, Dextroamphetamine, Ephedrine | Competitive inhibition of NET and displacement of this compound from the neuron. | Antagonism of the antihypertensive effect. |
| Phenothiazines | Chlorpromazine | Inhibition of NET. | Decreased antihypertensive effect. |
Experimental Protocols
Protocol 1: Assessing the Effect of a Test Compound on this compound's Antihypertensive Action in Rats
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Animal Model: Use spontaneously hypertensive rats (SHR) or normotensive Wistar rats.
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Blood Pressure Monitoring: Implant arterial catheters for continuous blood pressure monitoring. Allow animals to recover fully before the experiment.
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Baseline Measurement: Record baseline blood pressure and heart rate for a sufficient period (e.g., 24-48 hours).
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This compound Administration: Administer a dose of this compound known to cause a significant reduction in blood pressure.
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Test Compound Administration: After observing the hypotensive effect of this compound, administer the test compound.
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Data Analysis: Continuously record blood pressure and heart rate. A reversal of the this compound-induced hypotension after administration of the test compound suggests an antagonistic interaction.
Protocol 2: In Vitro Norepinephrine Uptake Assay
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Tissue Preparation: Isolate a suitable tissue with sympathetic innervation, such as the rat vas deferens or heart atria.
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Radiolabeling: Incubate the tissue with [3H]-norepinephrine to allow for its uptake into sympathetic nerve terminals.
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Washout: Wash the tissue with a buffer to remove excess unincorporated radiolabel.
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This compound and Test Compound Incubation: Incubate the tissue with this compound in the presence and absence of the test compound.
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Measurement of Norepinephrine Uptake: Lyse the cells and measure the amount of [3H]-norepinephrine taken up using a scintillation counter. A reduction in [3H]-norepinephrine uptake in the presence of the test compound indicates inhibition of NET.
Visualizations
Technical Support Center: Guanethidine Administration for Chemical Sympathectomy
This technical support center is designed to assist researchers, scientists, and drug development professionals in the administration of guanethidine for chemical sympathectomy in different animal strains. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective adrenergic neuron-blocking agent. It is actively transported into sympathetic nerve terminals by the norepinephrine transporter (NET). Once inside the neuron, this compound is concentrated in synaptic vesicles, where it displaces and leads to a gradual depletion of norepinephrine stores.[1][2] Additionally, it inhibits the release of norepinephrine in response to nerve impulses.[2] Chronic administration of high doses can result in the destruction of peripheral sympathetic neurons, leading to a chemical sympathectomy.[1][3]
Q2: How do I choose the appropriate this compound dosage for my animal model?
A2: The optimal dosage of this compound is dependent on the species, strain, age of the animal, and the desired outcome (e.g., temporary sympatholysis versus permanent sympathectomy). It is highly recommended to consult existing literature for dosages used in similar experimental models and to conduct pilot studies to determine the most effective and well-tolerated dose for your specific conditions.
Q3: Are there known strain-specific differences in the response to this compound in rats?
A3: Yes, significant strain-specific differences have been reported in rats. Spontaneously Hypertensive Rats (SHR) are known to be resistant to the sympathectomy effects of this compound when compared to Sprague-Dawley, American Wistar, and Kyoto Wistar rats. Researchers using SHR models may need to consider higher doses or alternative methods, such as co-administration with an antibody to nerve growth factor (NGF), to achieve the desired level of sympathectomy.
Q4: What are the common side effects of this compound in animals?
A4: Common side effects are related to the sympathetic blockade and can include postural hypotension, diarrhea, and ptosis (drooping eyelids). At higher doses, more severe side effects, including significant weight loss and mortality, can occur. Careful monitoring of the animals for any signs of distress is crucial throughout the experiment.
Q5: How can I confirm the effectiveness of the chemical sympathectomy?
A5: The effectiveness of sympathectomy can be confirmed through several methods:
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Functional Confirmation: Measuring the blood pressure response to stimulation of vasomotor outflow. A lack of an increase in blood pressure suggests successful denervation.
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Biochemical Confirmation: Analyzing norepinephrine levels in peripheral tissues such as the heart, spleen, or blood vessels. A significant reduction in norepinephrine content is a strong indicator of sympathectomy.
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Histological Confirmation: Examining sympathetic ganglia (e.g., superior cervical ganglia) for neuronal loss and damage.
Troubleshooting Guides
Issue 1: Inconsistent or No Significant Sympathetic Blockade
| Possible Cause | Troubleshooting Steps |
| Incorrect Dosage or Administration Route | Verify the dosage and administration route against established protocols for the specific strain. For adult rats, higher doses (e.g., 40 mg/kg) are generally more effective than lower doses (e.g., 5 mg/kg). Ensure the drug is fully dissolved before administration. |
| Inadequate Treatment Duration | The degree of sympathectomy is dependent on the duration of this compound administration. Longer treatment periods generally result in more profound and permanent effects. |
| Strain-Specific Resistance | As noted, SHR rats are resistant to this compound. If using a resistant strain, consider increasing the dose, extending the treatment duration, or using combination therapies. For mouse strains like C57BL/6 and BALB/c, where comparative data is limited, pilot studies are essential to determine the optimal protocol. |
| Drug Inactivation | Ensure proper storage and handling of this compound solutions to prevent degradation. It is recommended to prepare fresh solutions for each use. |
Issue 2: Excessive Side Effects or Mortality
| Possible Cause | Troubleshooting Steps |
| Dosage is Too High | If you observe high mortality or severe side effects, consider reducing the dose or the frequency of administration. A dose-escalation protocol, where the dose is gradually increased, may help animals acclimatize to the hypotensive effects. |
| Rapid Induction of Hypotension | A sudden and severe drop in blood pressure can be lethal. A gradual increase in the dose over several days can mitigate this risk. |
| Dehydration and Electrolyte Imbalance | Diarrhea is a common side effect that can lead to dehydration. Ensure animals have free access to water, and consider providing electrolyte-supplemented water if diarrhea is persistent. |
Data Presentation
Table 1: this compound Administration Protocols and Effects in Different Rat Strains
| Parameter | Sprague-Dawley Rats | Wistar Rats | Spontaneously Hypertensive Rats (SHR) |
| Dosage (Adult) | 20-50 mg/kg/day | 5-40 mg/kg/day | Higher doses may be required due to resistance |
| Dosage (Neonate) | 50 mg/kg/day | Not specified | 50 mg/kg/day (often with anti-NGF) |
| Route of Administration | Intraperitoneal (IP), Subcutaneous (SC) | Intraperitoneal (IP) | Intraperitoneal (IP), Subcutaneous (SC) |
| Treatment Duration | 5.5 weeks for full sympathectomy | 4-28 days | May require longer duration |
| Observed Effects | Significant norepinephrine depletion, neuronal loss in sympathetic ganglia, ptosis, diarrhea, hypotension. | Lowered blood pressure, norepinephrine depletion. | Partial sympathectomy, resistance to neuronal destruction. |
Table 2: General this compound Administration Considerations for Mouse Strains
| Parameter | C57BL/6 Mice | BALB/c Mice |
| Dosage | 30-50 mg/kg/day (prolonged administration) | Dosage information is limited; pilot studies are crucial. |
| Route of Administration | Intraperitoneal (IP), Intramuscular (IM) | Intraperitoneal (IP) is a common route for rodents. |
| Treatment Duration | 1-10 weeks for ultrastructural changes in neurons | Dependent on desired outcome; requires empirical determination. |
| Expected Effects | Mitochondrial damage and swelling in sympathetic neurons, disappearance of granular vesicles. | Likely to be similar to other rodents (e.g., norepinephrine depletion), but strain-specific sensitivities are possible. |
| Notes | C57BL/6 mice are known for a Th1-biased immune response, which could theoretically influence the autoimmune component of this compound-induced neuronal destruction. | BALB/c mice have a Th2-biased immune response, which may alter their response to this compound compared to C57BL/6 mice. |
Experimental Protocols
Protocol 1: Induction of Chemical Sympathectomy in Adult Rats (e.g., Sprague-Dawley)
Materials:
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This compound monosulfate
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Sterile 0.9% saline
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Sterile syringes and needles (25-27 gauge)
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Animal scale
Procedure:
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Animal Acclimation: Allow rats to acclimate to the housing facility for at least one week before the experiment.
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This compound Solution Preparation: On the day of injection, prepare a fresh solution of this compound in sterile saline. For a 20 mg/kg dose, you can prepare a 20 mg/mL solution. Ensure complete dissolution; gentle warming or vortexing may be necessary.
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Dosing: Weigh each rat accurately to calculate the required injection volume. Administer the calculated dose via intraperitoneal (IP) injection daily.
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Treatment Duration: Continue daily injections for the desired period, typically 4 to 6 weeks for profound sympathectomy.
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Monitoring: Observe the animals daily for signs of distress, including ptosis, diarrhea, weight loss, and changes in behavior.
Protocol 2: Induction of Permanent Sympathectomy in Neonatal Rats
Materials:
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This compound monosulfate
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Sterile 0.9% saline
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Sterile syringes and needles (30 gauge)
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Neonatal rat pups (e.g., Sprague-Dawley)
Procedure:
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This compound Solution Preparation: Prepare a sterile solution of this compound in saline at a concentration of 50 mg/mL.
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Dosing: Beginning on postnatal day 7, administer this compound via subcutaneous (SC) injection at a dose of 50 mg/kg.
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Treatment Duration: Continue daily injections for a total of 3 weeks.
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Monitoring: Monitor the pups daily for mortality, growth, and the development of ptosis as an early indicator of sympathetic blockade.
Mandatory Visualization
Caption: Mechanism of this compound at the Sympathetic Nerve Terminal.
Caption: General Experimental Workflow for this compound Administration.
References
Technical Support Center: Mitigating Toxic Effects of High-Dose Guanethidine Administration
This technical support center is designed for researchers, scientists, and drug development professionals utilizing high-dose guanethidine in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to this compound-induced toxicity and its mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the primary toxic effects observed with high-dose this compound administration?
A1: High-dose this compound administration can lead to two primary categories of toxic effects:
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Exaggerated Pharmacological Effects: These are extensions of this compound's primary mechanism of action, which is the inhibition of norepinephrine release from sympathetic nerve endings. This leads to a profound reduction in sympathetic tone, resulting in severe postural hypotension, exercise-induced hypotension, bradycardia (slow heart rate), and diarrhea.[1][2] In animal models, a sudden and severe drop in blood pressure can be lethal.[3]
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Sympathetic Neuron Destruction: Chronic administration of high doses of this compound can cause the destruction of peripheral sympathetic neurons.[4] This effect is not a direct chemical toxicity but is understood to be an immune-mediated process, where the drug triggers an autoimmune attack on sympathetic neurons.[5] This can lead to a permanent chemical sympathectomy.
Q2: What is the underlying mechanism of this compound-induced neuronal destruction?
A2: this compound-induced neuronal destruction is considered an autoimmune phenomenon. The process involves the infiltration of sympathetic ganglia by immune cells. Studies have shown that this infiltrate is primarily composed of lymphocytes and macrophages. Specifically, a population of CD-8 positive, OX-19 negative lymphocytes, which may be natural killer (NK) or NK-like cells, has been identified in close contact with degenerating neurons. Neonatal thymectomy, a procedure to remove the thymus and prevent the development of T-lymphocytes, does not prevent this neuronal degeneration, suggesting that the mechanism may not be a typical T-lymphocyte-mediated response.
Q3: Can the neurotoxic effects of high-dose this compound be prevented or mitigated?
A3: Yes, the immune-mediated neuronal destruction can be mitigated. Research has shown that immunosuppressive agents can prevent this toxic effect. Concurrent administration of agents like cyclophosphamide, azathioprine, or dexamethasone has been shown to offer protection against this compound-induced sympathectomy. Additionally, Nerve Growth Factor (NGF) has been demonstrated to prevent this neuronal destruction. Interestingly, NGF does not appear to act as a general immunosuppressant but may function by preventing the recognition of sympathetic neurons as targets by the immune system.
Q4: Are there agents that can acutely reverse the sympatholytic effects of this compound?
A4: The profound hypotension and bradycardia from high-dose this compound can be challenging to manage. While not a direct antidote, certain pharmacological agents can counteract its effects at the nerve terminal. For instance, tetraethylammonium (TEA) and 4-aminopyridine (4-AP) have been shown to readily reverse the this compound-induced blockade of norepinephrine release from sympathetic nerves. However, this reversal is temporary, and the inhibitory effect of this compound reappears after these agents are withdrawn.
Troubleshooting Guides
Issue 1: High mortality rate in experimental animals.
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Possible Cause 1: Excessive Hypotension.
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Solution: A rapid and severe drop in blood pressure is a common cause of mortality. Implement a dose-escalation protocol. Begin with a lower dose of this compound and gradually increase it over several days. This allows the animals to acclimate to the hypotensive effects and reduces the risk of sudden cardiovascular collapse.
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Possible Cause 2: Dose is too high for the animal strain.
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Solution: Different animal strains can exhibit varying sensitivities to this compound. If you are observing high mortality, consider reducing the overall dose or the frequency of administration. A pilot dose-finding study is recommended to determine the optimal dose that achieves the desired level of sympathectomy without unacceptable toxicity for your specific strain.
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Possible Cause 3: Dehydration and Electrolyte Imbalance.
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Solution: this compound can cause significant diarrhea, leading to dehydration and electrolyte disturbances. Ensure animals have unrestricted access to drinking water. In cases of persistent diarrhea, consider providing electrolyte-supplemented water to maintain hydration and ionic balance.
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Issue 2: Inconsistent or absent hypotensive effect.
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Possible Cause 1: Incorrect Drug Preparation or Administration.
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Solution: this compound sulfate has specific solubility characteristics. Ensure it is fully dissolved in a suitable solvent like sterile 0.9% saline. Inconsistent administration techniques can also lead to variable drug absorption. Standardize your administration route (e.g., intraperitoneal) and technique across all animals.
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Possible Cause 2: Drug Interactions.
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Solution: this compound's uptake into sympathetic neurons via the norepinephrine transporter (NET) is crucial for its action. Co-administration of drugs that inhibit NET will antagonize this compound's effects. Carefully review all other substances being administered to the animals, paying close attention to tricyclic antidepressants (e.g., desipramine), which are potent NET inhibitors.
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Possible Cause 3: Animal Strain Variability.
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Solution: Certain strains of animals, such as spontaneously hypertensive rats (SHR), have shown resistance to the effects of this compound. If you are using a resistant strain, you may need to consider higher doses, a longer duration of treatment, or alternative methods for achieving sympathectomy.
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Data Presentation
Table 1: Dose-Dependent Effects of this compound on Survival and Norepinephrine Levels in Rats
| Dosage Group | Administration Protocol | 24-hour Mortality Rate | 28-day Mortality Rate | Plasma Norepinephrine (pg/ml) | Myocardial Norepinephrine (ng/g) |
| Control (Untreated MI) | Vehicle | 36% | 52% | 1,000 ± 570 | 207 ± 71 |
| Low-Dose this compound | 1 mg/kg/day for 4 weeks | 6% | 6% | 520 ± 250 | 154 ± 71 |
| Medium-Dose this compound | 3 mg/kg/day for 4 weeks | N/A | N/A | N/A | N/A |
| High-Dose this compound | 10 mg/kg/day for 4 weeks | 12% | 91% | N/A | Depleted |
Data adapted from a study on rats with myocardial infarction (MI).
Table 2: Recommended Dosages of this compound for Different Experimental Goals in Rats
| Experimental Goal | Dosage | Route of Administration | Duration |
| Induction of Significant Sympathectomy | 20-50 mg/kg | Intraperitoneal | Daily for several weeks |
| Induction of Neuronal Loss (Toxic Dose) | Up to 100 mg/kg | Intraperitoneal | Daily for 11 days |
| Studying Toxic Effects | 25 mg/kg | Intraperitoneal | Daily for several weeks |
| Studying Toxic Effects | 180 mg/kg | Oral | Daily for several weeks |
Experimental Protocols
Protocol 1: Mitigation of this compound-Induced Neurotoxicity with Cyclophosphamide
This protocol is designed to prevent the immune-mediated destruction of sympathetic neurons during high-dose this compound administration in rats.
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Animal Model: Lewis or Sprague-Dawley rats are suitable models as they are susceptible to this compound-induced neurotoxicity.
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Materials:
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This compound sulfate
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Cyclophosphamide
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Sterile 0.9% saline
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Sterile syringes and needles
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Procedure:
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Immunosuppression: Administer a single dose of cyclophosphamide (100-150 mg/kg, intraperitoneally) 8 hours prior to the first injection of this compound. This timing is critical as cyclophosphamide is most effective during the proliferative phase of an immune response.
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This compound Administration: Prepare a solution of this compound sulfate in sterile 0.9% saline. Administer this compound at the desired high dose (e.g., 50 mg/kg, intraperitoneally) daily for the intended duration of the experiment (e.g., 5-7 days).
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Control Groups:
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A group receiving only this compound to confirm the induction of neurotoxicity.
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A group receiving only cyclophosphamide to assess its independent effects.
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A vehicle control group receiving saline.
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Monitoring and Assessment: Monitor animals for signs of toxicity. At the end of the experiment, sympathetic ganglia (e.g., superior cervical ganglia) can be harvested for histological analysis to assess neuronal integrity and for biochemical assays to measure tyrosine hydroxylase activity, a marker of sympathetic neuron health.
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Protocol 2: Dose-Escalation Strategy to Mitigate Acute Hypotensive Toxicity
This protocol aims to reduce mortality from severe hypotension by allowing for gradual adaptation to the cardiovascular effects of this compound.
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Animal Model: Any rodent model being treated with high-dose this compound.
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Materials:
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This compound sulfate
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Sterile 0.9% saline
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Blood pressure monitoring equipment (e.g., tail-cuff system or telemetry)
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Procedure:
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Baseline Measurement: Measure and record the baseline blood pressure and heart rate of the animals for several days prior to drug administration to ensure they are acclimated to the procedure.
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Dose Escalation:
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Days 1-2: Administer a low dose of this compound (e.g., 25% of the final target dose).
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Days 3-4: Increase the dose to 50% of the final target dose.
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Days 5-6: Increase the dose to 75% of the final target dose.
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Day 7 onwards: Administer the full target dose.
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Monitoring: Continuously monitor blood pressure and heart rate, especially during the initial hours after each dose increase. Observe animals for clinical signs of distress, such as lethargy or weakness.
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Adjustment: If significant adverse effects are observed, consider reducing the dose or extending the duration of each dose step.
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Mandatory Visualizations
Caption: Mechanism of action of this compound at the sympathetic neuron terminal.
Caption: Immune-mediated pathway of this compound-induced neurotoxicity.
Caption: Troubleshooting workflow for high animal mortality in this compound studies.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound and related agents. 3. Antagonism by drugs which inhibit the norepinephrine pump in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Immunosuppressive agents prevent this compound-induced destruction of rat sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Technical Support Center: Monitoring Animal Health During Chronic Guanethidine Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on monitoring animal health during chronic guanethidine studies. It offers troubleshooting guides and frequently asked questions to address specific issues that may arise during experimentation.
Troubleshooting Guides
This section provides systematic approaches to resolving common problems encountered during chronic this compound administration in animal models.
Issue: High Incidence of Animal Mortality
High mortality rates in this compound-treated groups can significantly impact study outcomes. The following guide provides a step-by-step approach to troubleshoot this issue.
Troubleshooting Workflow for High Mortality
Caption: Troubleshooting workflow for high mortality in this compound studies.
Possible Causes and Solutions:
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High Dosage: this compound can be toxic at high doses.[1] If high mortality is observed, consider reducing the dose or the frequency of administration.[1] A dose-finding study may be necessary to establish a balance between desired sympathectomy and animal welfare.
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Rapid Hypotension: A sudden, severe drop in blood pressure can be lethal.[1] A dose-escalation protocol, where the dose is gradually increased, can help animals acclimatize to the hypotensive effects.[1]
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Dehydration and Malnutrition: this compound can cause side effects like diarrhea, which may lead to dehydration and weight loss.[2] Closely monitor animals for these signs and provide supportive care, such as subcutaneous fluid administration, as needed.
Issue: Inconsistent or No Significant Change in Blood Pressure
A lack of expected hypotensive effect can compromise the study's objectives. This guide helps identify and address potential causes.
Troubleshooting Workflow for Inconsistent Blood Pressure Results
Caption: Troubleshooting guide for inconsistent blood pressure results.
Possible Causes and Solutions:
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Incorrect Dosage or Administration Route: Ensure the dosage and route of administration are consistent with established protocols. High doses are often required to induce significant physiological changes.
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Animal Strain Variability: Different animal strains can exhibit varying sensitivities to this compound. For instance, Sprague-Dawley rats are commonly used in studies showing significant effects. If using a different strain, a pilot study to determine the optimal dose-response relationship is recommended.
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Stress-Induced Hypertension: The stress of handling and blood pressure measurement can mask the hypotensive effects of this compound. Acclimatize the animals to the restraining device and measurement procedure for several days before taking readings.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding animal health monitoring during chronic this compound studies.
Q1: What are the expected clinical signs of successful sympathetic blockade in rodents?
A1: A common and early indicator of sympathetic blockade is ptosis (drooping eyelids). Other observable signs may include diarrhea and changes in body weight.
Q2: How can I confirm the effectiveness of chemical sympathectomy?
A2: The success of chemical sympathectomy can be confirmed through functional and histological methods:
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Functional Confirmation: Measure the blood pressure response to stimulation of vasomotor outflow. A lack of an increase in blood pressure indicates successful denervation.
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Histological Examination: Examine sympathetic ganglia, such as the superior cervical ganglion, for neuronal loss.
Q3: What are the common side effects of chronic this compound administration and how can they be managed?
A3: Common side effects include:
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Weight Loss or Reduced Weight Gain: This is a frequently reported side effect in rodents. Regular monitoring of body weight is crucial.
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Diarrhea: This is related to the drug's effect on the parasympathetic tone. In severe cases, consult with a veterinarian about the use of antidiarrheal agents, but be cautious as this may interfere with experimental outcomes.
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Postural Hypotension: This can lead to dizziness and fatigue. Handle animals carefully to avoid sudden changes in posture.
Q4: What is the mechanism of action of this compound?
A4: this compound is a postganglionic sympathetic nerve terminal blocker. It is taken up into sympathetic neurons by the norepinephrine transporter (NET). Once inside, it displaces and depletes norepinephrine from synaptic vesicles and also inhibits its release in response to nerve impulses. Chronic administration of high doses can lead to the destruction of peripheral sympathetic neurons.
This compound's Mechanism of Action
Caption: Mechanism of action of this compound at the sympathetic neuron terminal.
Data Presentation
Table 1: Common Dosages and Administration Routes for Chronic this compound Studies in Rodents
| Animal Model | Dosage Range (mg/kg/day) | Administration Route | Study Duration | Reference(s) |
| Adult Rats | 20-50 | Intraperitoneal (i.p.) | Several weeks | |
| Adult Rats | 100 | Intraperitoneal (i.p.) | 5-11 days | |
| Neonatal Rats | 50 | Subcutaneous (s.c.) | 3 weeks | |
| Adult Mice | 30 | Subcutaneous (s.c.) | Single injection (for acute block) |
Table 2: Key Physiological Parameters to Monitor During Chronic this compound Studies
| Parameter | Expected Change | Monitoring Frequency | Notes | Reference(s) |
| Blood Pressure | Decrease | Daily to weekly | Acclimatize animals to the measurement procedure to minimize stress-induced variability. | |
| Heart Rate | Decrease or no significant change | Daily to weekly | Can be variable depending on the animal model and dose. | |
| Body Weight | Reduced gain or loss | Daily to weekly | Significant weight loss may indicate severe side effects and require intervention. | |
| Clinical Signs | Ptosis, diarrhea, lethargy | Daily | Ptosis is an early indicator of sympathetic blockade. |
Experimental Protocols
Protocol: Blood Pressure Measurement in Rodents (Tail-Cuff Method)
This protocol outlines the non-invasive measurement of systolic blood pressure in rodents.
Experimental Workflow for Blood Pressure Measurement
Caption: General experimental workflow for tail-cuff blood pressure measurement.
Methodology:
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Acclimatization: For several days prior to the experiment, acclimate the rats to the restraining device and the tail-cuff procedure to minimize stress-induced hypertension.
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Warming: Warm the rat's tail using a warming chamber or heat lamp to increase blood flow, which is necessary for pulse detection.
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Cuff and Sensor Placement: Place the tail cuff at the base of the tail and a pulse sensor distal to the cuff.
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Measurement: Inflate the cuff to a pressure that occludes the caudal artery. Slowly deflate the cuff and record the systolic blood pressure at the point where the pulse reappears.
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Replicates: Take multiple readings for each animal at each time point and average them to ensure accuracy.
Protocol: Preparation and Administration of this compound Solution
This protocol provides a general guideline for preparing and administering this compound to rodents.
Methodology:
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Solution Preparation: Dissolve this compound monosulfate or sulfate in sterile 0.9% saline to the desired concentration. Prepare fresh solutions for injection. Gentle warming or vortexing may be necessary to ensure it is fully dissolved. This compound is insoluble in DMSO.
-
Dose Calculation: Weigh each animal on the day of injection to accurately calculate the required dose.
-
Administration:
-
Intraperitoneal (i.p.) Injection: Restrain the rat and insert the needle into the lower abdominal quadrant, avoiding the cecum and bladder.
-
Subcutaneous (s.c.) Injection: Gently lift the skin on the back of the neck to form a tent and insert the needle at the base.
-
-
Control Group: Administer an equivalent volume of sterile 0.9% saline to the control group via the same route and schedule.
References
Validation & Comparative
Mechanism of Action: A Shift from Broad Sympathetic Inhibition to Targeted Pathways
A Comparative Analysis of Guanethidine and Modern Antihypertensives
This guide provides a detailed comparison between the historical antihypertensive agent, this compound, and the primary classes of modern antihypertensive drugs. The analysis focuses on mechanisms of action, comparative efficacy, side effect profiles, and the experimental methodologies used for their evaluation, tailored for researchers, scientists, and drug development professionals.
The fundamental difference between this compound and modern antihypertensives lies in their mechanism of action. This compound acts as a broad inhibitor of the sympathetic nervous system, while modern agents target specific physiological pathways with greater precision.
This compound: Adrenergic Neuron Blockade
This compound is a postganglionic adrenergic neuron-blocking agent.[1][2] Its action is not on receptors but on the sympathetic nerve terminal itself.[1] The process involves several steps:
-
Uptake: this compound is transported into the presynaptic sympathetic neuron by the same transporter responsible for norepinephrine reuptake (NET or uptake-1).[3][4] This uptake is crucial for the drug's effect.
-
Vesicular Sequestration: Once inside the neuron, it is concentrated in the neurotransmitter vesicles, where it displaces norepinephrine.
-
Depletion and Release Inhibition: This leads to a gradual depletion of norepinephrine stores within the nerve endings. Crucially, this compound also blocks the release of norepinephrine in response to an action potential, effectively inhibiting sympathetic transmission.
This blockade of sympathetic output leads to a reduction in heart rate, cardiac output, and peripheral vascular resistance, thereby lowering blood pressure.
Modern Antihypertensives: Diverse and Specific Targets
Modern agents offer a variety of mechanisms that provide more targeted blood pressure control.
-
ACE Inhibitors (ACEIs) & Angiotensin II Receptor Blockers (ARBs): These drugs inhibit the Renin-Angiotensin-Aldosterone System (RAAS). ACEIs block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. ARBs block the action of angiotensin II at its AT1 receptor. Both actions lead to vasodilation and reduced aldosterone secretion.
-
Calcium Channel Blockers (CCBs): CCBs inhibit the influx of calcium through L-type voltage-gated calcium channels in vascular smooth muscle and cardiac tissue. This leads to arterial vasodilation and a decrease in peripheral resistance.
-
Beta-Blockers (BBs): These agents antagonize catecholamines at beta-adrenoceptors, primarily beta-1 receptors in the heart. This reduces cardiac output through negative chronotropic (heart rate) and inotropic (contractility) effects and also reduces renin release from the kidneys.
-
Thiazide Diuretics: These drugs inhibit the Na+/Cl- co-transporter in the distal convoluted tubule of the nephron, leading to an initial decrease in blood volume. The long-term antihypertensive effect is also attributed to peripheral vasodilation.
Comparative Data
The following tables summarize the key performance and safety characteristics of this compound compared to modern first-line antihypertensive agents.
Table 1: Comparison of General Efficacy and Characteristics
| Feature | This compound | ACE Inhibitors / ARBs | Beta-Blockers | Calcium Channel Blockers | Thiazide Diuretics |
| Primary Effect | ↓ Cardiac Output & Peripheral Resistance | Vasodilation, ↓ Aldosterone | ↓ Cardiac Output, ↓ Renin | Vasodilation | ↓ Blood Volume, Vasodilation |
| Efficacy | Potent antihypertensive, effective in severe hypertension | High efficacy, excellent for diabetic and CKD patients | Effective, particularly post-MI | High efficacy, particularly in low-renin hypertension | Effective, especially in combination therapy |
| Onset of Action | Slow onset, gradual depletion of NE | Onset within hours to days | Onset within hours to days | Onset within hours to days | Onset within hours to days |
| Dosing | Requires careful titration; large inter-individual variation | Typically once or twice daily | Typically once or twice daily | Typically once daily | Typically once daily |
| Current Use | Rarely used; reserved for refractory hypertension due to side effects | First-line therapy | First-line, especially with comorbidities like heart failure or CAD | First-line therapy | First-line therapy, often foundational |
Table 2: Comparative Side Effect Profiles
| Side Effect | This compound | ACE Inhibitors | ARBs | Beta-Blockers | Calcium Channel Blockers (Dihydropyridine) | Thiazide Diuretics |
| Orthostatic Hypotension | Common & often severe (~15%) | Uncommon | Uncommon | Can occur | Can occur | Can occur |
| Diarrhea | Common | Rare | Rare | Rare | Rare | Rare |
| Ejaculatory Dysfunction | Common (delayed or retrograde) | Rare | Rare | Can occur | Rare | Can occur |
| Bradycardia | Can be excessive | No | No | Common (intended effect) | Reflex tachycardia can occur | No |
| Dry Cough | No | Common (~5-20%) | Very Rare | No | No | No |
| Angioedema | No | Rare but serious | Very rare | No | No | No |
| Peripheral Edema | Can occur (10-15%) | No | No | No | Common | No |
| Electrolyte Imbalance | No | Hyperkalemia (risk) | Hyperkalemia (risk) | No | No | Hypokalemia, Hyponatremia (risk) |
Experimental Protocols for Evaluation
The evaluation of antihypertensive agents follows a structured path from preclinical animal models to rigorous human clinical trials.
Preclinical Evaluation: The Spontaneously Hypertensive Rat (SHR) Model
The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model because it closely mimics essential hypertension in humans.
Objective: To determine the dose-dependent effect of a novel antihypertensive agent on systolic and diastolic blood pressure in a validated animal model.
Methodology:
-
Animal Model: Male or female Spontaneously Hypertensive Rats (SHR), typically 12-16 weeks of age, when hypertension is well-established. Wistar-Kyoto (WKY) rats are used as normotensive controls.
-
Acclimatization: Animals are housed in controlled conditions (temperature, light-dark cycle) for at least one week before the experiment. They are trained for the blood pressure measurement procedure to minimize stress-induced fluctuations.
-
Group Allocation: Rats are randomly assigned to several groups (n=8-10 per group):
-
Vehicle control (e.g., saline or appropriate solvent).
-
Test compound (low, medium, and high doses).
-
Positive control (e.g., a known antihypertensive like captopril).
-
-
Drug Administration: The test compound is administered orally (gavage) or via another relevant route once daily for a predetermined period (e.g., 2-4 weeks).
-
Blood Pressure Measurement:
-
Method: Non-invasive tail-cuff plethysmography is a common method for repeated measurements. For continuous and more accurate data, radiotelemetry implants can be used.
-
Schedule: Measurements are taken at baseline (before the first dose) and at regular intervals post-dosing (e.g., 2, 4, 8, and 24 hours) after the first dose and then weekly throughout the study to assess both acute and chronic effects.
-
-
Data Analysis: The primary endpoints are the changes in systolic and diastolic blood pressure from baseline compared to the vehicle control group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine significance.
Clinical Evaluation: Phase III Randomized Controlled Trial (RCT)
Clinical trials are essential to establish the safety and efficacy of new antihypertensive drugs in humans.
Objective: To compare the efficacy and safety of a new investigational antihypertensive drug with a standard first-line agent in patients with mild to moderate essential hypertension.
Methodology:
-
Study Design: A multicenter, randomized, double-blind, active-controlled clinical trial.
-
Patient Population:
-
Inclusion Criteria: Adult men and women (e.g., 18-75 years old) with a diagnosis of mild to moderate essential hypertension (e.g., seated diastolic blood pressure 95-109 mmHg and systolic <180 mmHg) after a 2-4 week washout/placebo run-in period.
-
Exclusion Criteria: Secondary hypertension, severe hypertension, history of major cardiovascular events (e.g., MI, stroke) within the last 6 months, significant renal or hepatic impairment.
-
-
Treatment Protocol:
-
Run-in Phase: All eligible patients discontinue prior antihypertensive medications and may receive a placebo for 2-4 weeks to establish a stable baseline blood pressure.
-
Randomization: Patients are randomized (1:1) to receive either the investigational drug or the active comparator (e.g., Lisinopril).
-
Dosing: Treatment starts at a low dose and is titrated upwards at specified intervals (e.g., every 2 weeks) if blood pressure goals are not met.
-
-
Endpoints:
-
Primary Efficacy Endpoint: The change from baseline in mean seated trough diastolic blood pressure at the end of the study period (e.g., 12 weeks).
-
Secondary Efficacy Endpoints: Change in seated systolic blood pressure, percentage of patients achieving blood pressure control (<140/90 mmHg), and effects on ambulatory blood pressure monitoring.
-
Safety Endpoint: Incidence and severity of adverse events, changes in laboratory parameters (e.g., serum potassium, creatinine), and vital signs.
-
-
Data Collection and Analysis: Blood pressure is measured at each study visit. Adverse events are recorded throughout the trial. An intent-to-treat (ITT) analysis is typically performed to compare the treatment groups.
Conclusion
This compound was a potent and important tool in the early management of hypertension. However, its mechanism of action—a broad and non-selective blockade of sympathetic nerve function—is responsible for its significant and often poorly tolerated side effects, most notably severe orthostatic hypotension and diarrhea.
Modern antihypertensives have superseded this compound as the standard of care due to their targeted mechanisms, which result in comparable or superior efficacy with vastly improved safety and tolerability profiles. The development of agents that precisely modulate the RAAS, calcium channels, or beta-adrenergic receptors allows for more effective blood pressure control while minimizing the disruptive systemic effects seen with older drugs like this compound. For drug development professionals, the evolution from this compound to modern agents serves as a clear example of the scientific progress toward creating safer, more specific, and better-tolerated therapeutics.
References
A Comparative Guide to Guanethidine-Induced Sympathectomy and its Alternatives
For researchers, scientists, and drug development professionals investigating the role of the sympathetic nervous system, inducing sympathectomy is a critical experimental manipulation. Guanethidine, a selective sympathetic neuron-blocking agent, has long been a staple for chemical sympathectomy. This guide provides an objective comparison of this compound-induced sympathectomy with its primary alternatives—6-hydroxydopamine (6-OHDA) and surgical sympathectomy—supported by experimental data.
Comparison of Sympathectomy Methods
The choice of sympathectomy method depends on the specific research goals, including the desired selectivity, duration of effect, and the anatomical target. Each method presents a unique profile of advantages and disadvantages.
| Feature | This compound-Induced Sympathectomy | 6-Hydroxydopamine (6-OHDA)-Induced Sympathectomy | Surgical Sympathectomy |
| Mechanism of Action | Acts as a "false neurotransmitter," being taken up by the norepinephrine transporter (NET) and displacing norepinephrine from synaptic vesicles. Chronic high doses lead to the destruction of sympathetic neurons.[1][2] | A neurotoxin that is selectively taken up by catecholamine transporters. It generates reactive oxygen species, leading to the destruction of sympathetic nerve terminals.[3] | Physical removal or transection of sympathetic ganglia or nerve trunks.[4][5] |
| Selectivity | Highly selective for peripheral sympathetic neurons as it does not readily cross the blood-brain barrier. | Primarily targets peripheral sympathetic neurons when administered systemically. However, it can also affect dopaminergic neurons. | Anatomically precise, allowing for the targeting of specific ganglia or nerves innervating a particular organ or region. |
| Reversibility | Effects can be long-lasting, but some degree of nerve regeneration and reinnervation is possible over time. | Can be long-lasting, but reinnervation of tissues can occur, with the timeline varying by tissue and species. | Generally considered permanent and irreversible. |
| Ease of Administration | Systemic administration via intraperitoneal or subcutaneous injection is relatively straightforward. Localized injections are also possible. | Can be administered systemically or via localized injections. Intracerebral injections are used to target central neurons. | Requires specialized surgical skills and is technically more demanding than chemical methods. |
| Reported Efficacy | Chronic administration can lead to a loss of approximately 95% of nerve cells in the superior cervical ganglion. Norepinephrine levels in tissues like the heart, spleen, and salivary glands can be decreased to 10-20% of control levels. | Can significantly deplete norepinephrine in innervated organs. The extent of depletion can be dose-dependent. | Can result in an almost complete loss of catecholamines in the targeted organs. For example, bilateral removal of the inferior and medial cervical ganglia can lead to almost complete loss of catecholamines from the atria and ventricles. |
| Potential Off-Target Effects | Can cause a transient release of norepinephrine, leading to a short-term sympathomimetic effect. Does not significantly affect dopamine levels in most peripheral tissues. | Can also affect dopaminergic neurons, which is a key consideration in studies not focused on dopamine pathways. Can also impact serotonin and histamine levels in the brain in neonatal models. | Risks associated with surgery, such as bleeding, infection, and potential damage to surrounding tissues. |
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing different sympathectomy methods. It is important to note that direct comparisons across studies can be challenging due to variations in animal models, dosing regimens, and analytical techniques.
Table 1: Efficacy of this compound-Induced Sympathectomy in Rats
| Parameter | Dosage and Duration | Tissue | Outcome | Reference |
| Neuronal Cell Loss | 40 mg/kg/day for 3 months | Superior Cervical Ganglion | ~95% loss of nerve cells | |
| Norepinephrine (NE) Depletion | 50 mg/kg/day for 18 days | Superior Cervical Ganglion | 80% reduction in NE content | |
| Dopamine (DA) Levels | 50 mg/kg/day for 18 days | Superior Cervical Ganglion | 20% reduction in DA content | |
| NE Depletion | Neonatal treatment | Heart, Spleen, Salivary Glands | NE levels decreased to 10-20% of control |
Table 2: Efficacy of 6-Hydroxydopamine (6-OHDA)-Induced Sympathectomy in Rodents
| Parameter | Dosage and Administration | Tissue/Region | Outcome | Reference |
| NE Depletion | Neonatal treatment | Heart, Spleen, Salivary Glands | NE levels decreased to <10% of control | |
| Catecholamine Depletion | 150 mg/kg i.p. over 24h | - | Lowered blood pressure and heart rate | |
| Neuronal Effects | - | Sympathetic Nerves | Selective ablation and marked depletion of NE in innervated organs |
Table 3: Efficacy of Surgical Sympathectomy in Rodents
| Parameter | Surgical Procedure | Tissue | Outcome | Reference |
| Catecholamine Depletion | Bilateral removal of inferior and medial cervical ganglia | Atria and Ventricles | Almost complete loss of catecholamines | |
| Norepinephrine Depletion | Removal of superior cervical ganglion | Parotid Gland | NE concentration decreased to a few percent of innervated glands |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for each sympathectomy method.
This compound-Induced Sympathectomy Protocol (Adult Rats)
Objective: To induce significant and lasting sympathetic denervation in adult rats.
Materials:
-
This compound monosulfate
-
Sterile 0.9% saline for injection
-
Syringes and needles (25-27 gauge)
-
Adult rats (e.g., Wistar, Sprague-Dawley)
-
Animal scale
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week prior to the experiment.
-
This compound Solution Preparation: On the day of injection, prepare a fresh solution of this compound in sterile saline. For a dose of 40 mg/kg, dissolve 40 mg of this compound per ml of saline. The final injection volume will be 1 ml/kg. Ensure the this compound is completely dissolved.
-
Administration: Weigh each rat accurately on the day of injection. Administer the calculated volume of the this compound solution via intraperitoneal (IP) or subcutaneous (SC) injection.
-
Treatment Schedule: Administer this compound daily for a period of 2 to 5 weeks, depending on the desired degree of sympathectomy. A control group should receive daily injections of an equivalent volume of sterile saline.
-
Monitoring: Observe the animals daily for any signs of distress, such as ptosis (drooping eyelids), diarrhea, or significant weight loss. Monitor cardiovascular parameters as required by the experimental design.
-
Confirmation of Sympathectomy: The efficacy of sympathectomy can be confirmed by measuring norepinephrine levels in target tissues using techniques like HPLC, or by immunohistochemical analysis of sympathetic nerve markers such as tyrosine hydroxylase (TH).
6-Hydroxydopamine (6-OHDA)-Induced Sympathectomy Protocol (Mice)
Objective: To achieve peripheral chemical sympathectomy in mice.
Materials:
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Sterile saline (0.9% NaCl)
-
Ascorbic acid
-
Syringes and needles (appropriate for intraperitoneal injection)
-
Adult mice
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week.
-
6-OHDA Solution Preparation: Prepare a fresh solution of 6-OHDA in sterile saline containing 0.02% (w/v) ascorbic acid to prevent oxidation. A typical dose is 30 µg/g of body weight.
-
Administration: Weigh each mouse accurately. Administer the calculated volume of the 6-OHDA solution via intraperitoneal (i.p.) injection.
-
Treatment Schedule: The injection schedule can vary. For example, a single injection or a series of injections over several days may be used depending on the desired outcome.
-
Monitoring: Monitor the animals for any adverse effects.
-
Confirmation of Sympathectomy: Assess the depletion of catecholamines in plasma or target tissues to verify the effectiveness of the treatment.
Surgical Sympathectomy Protocol (Rat Heart)
Objective: To achieve sympathetic denervation of the rat heart.
Materials:
-
Surgical instruments for small animal surgery
-
Anesthesia (e.g., isoflurane)
-
Sutures
-
Adult rats
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and place it in a supine position. Shave and sterilize the surgical area on the neck.
-
Incision: Make a midline incision in the neck to expose the underlying muscles.
-
Ganglia Identification and Removal: Carefully dissect through the muscles to locate the inferior and medial cervical ganglia, which are situated near the carotid artery and vagus nerve.
-
Bilateral Removal: Bilaterally remove the identified ganglia. Extreme care must be taken to avoid damage to surrounding structures.
-
Closure: Suture the muscle layers and the skin incision.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.
-
Confirmation of Sympathectomy: After a recovery period (e.g., 7 days), confirm the sympathectomy by measuring catecholamine levels in the atria and ventricles.
Visualizing the Pathways and Workflows
To further clarify the mechanisms and experimental processes, the following diagrams are provided.
Caption: Mechanism of this compound Action in a Sympathetic Neuron.
Caption: Comparative Experimental Workflows for Sympathectomy Methods.
Caption: Key Considerations for Selecting a Sympathectomy Method.
References
A Comparative Guide to Guanethidine and Reserpine for Norepinephrine Depletion
For researchers, scientists, and drug development professionals, understanding the nuances of pharmacological tools is paramount. Guanethidine and reserpine, two drugs historically used as antihypertensives, both function by depleting norepinephrine from sympathetic nerve terminals, albeit through distinct mechanisms. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual pathway representations to aid in the selection of the appropriate agent for research purposes.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and reserpine lies in their molecular targets within the presynaptic sympathetic neuron.
This compound: This agent acts as a "false neurotransmitter." It is actively transported into the presynaptic neuron by the norepinephrine transporter (NET).[1][2] Once inside, it is taken up by synaptic vesicles, where it replaces and gradually depletes the stores of norepinephrine.[1][2] Furthermore, this compound directly inhibits the release of norepinephrine from these vesicles in response to a nerve impulse.[3]
Reserpine: This alkaloid irreversibly blocks the vesicular monoamine transporter (VMAT). VMAT is responsible for pumping cytosolic monoamines, including norepinephrine, dopamine, and serotonin, into synaptic vesicles for storage and subsequent release. By inhibiting VMAT, reserpine leaves these neurotransmitters vulnerable to degradation by monoamine oxidase (MAO) in the cytoplasm, leading to their depletion.
Caption: this compound's mechanism of action.
Caption: Reserpine's mechanism of action.
Performance Comparison: Efficacy and Side Effects
Experimental data reveals significant differences in the onset, extent, and location of norepinephrine depletion, as well as in the side effect profiles of this compound and reserpine.
Norepinephrine Depletion
| Parameter | This compound | Reserpine | Source |
| Heart Norepinephrine Depletion (Dogs) | 24% reduction at 4 hours; extremely low levels at 24 hours | 65% reduction at 4 hours | |
| Heart Norepinephrine Depletion (Cats) | ~75% reduction in 24 hours | Not specified in this study | |
| Brain Norepinephrine Depletion | Does not affect brain levels | Markedly lowers brain levels | |
| Brain Serotonin Depletion | No decrease in brain serotonin | Markedly lowers brain serotonin |
Clinical Effects and Side Effects in Hypertension Treatment
A double-blind crossover study in patients with mild to moderate hypertension provides a clinical comparison of the two drugs.
| Feature | This compound | Reserpine | Source |
| Blood Pressure Control | Effective in reducing mild to moderate blood pressure to normal | Effective in reducing mild to moderate blood pressure to normal | |
| Commonly Reported Side Effects | Weakness and fatigue, dizziness, diarrhea, inhibition of ejaculation | Drowsiness, mental changes, epigastric distress, nasal congestion | |
| Central Nervous System Effects | Poorly crosses the blood-brain barrier; no sedation | Crosses the blood-brain barrier; sedation is a common side effect |
Experimental Protocols
Measurement of Norepinephrine Depletion in Heart Tissue
This protocol is a synthesized example based on methodologies described in the cited literature.
Caption: Workflow for Norepinephrine Measurement.
1. Animal Model and Drug Administration:
-
Male Sprague-Dawley rats (250-300g) are randomly assigned to control, this compound, and reserpine groups.
-
This compound is administered intraperitoneally (i.p.) at a dose of 1.20 mg/kg.
-
Reserpine is administered i.p. at a dose of 0.2 mg/kg.
-
The control group receives a saline injection.
2. Tissue Collection:
-
At predetermined time points (e.g., 4, 8, 24 hours) post-injection, animals are euthanized.
-
The heart is rapidly excised, rinsed in cold saline, blotted dry, and weighed.
-
Tissues are immediately frozen in liquid nitrogen and stored at -80°C until analysis.
3. Norepinephrine Quantification via HPLC:
-
A weighed portion of the heart tissue is homogenized in a solution of 0.1 M perchloric acid containing an internal standard (e.g., 3,4-dihydroxybenzylamine).
-
The homogenate is centrifuged at 10,000 x g for 10 minutes at 4°C.
-
The supernatant is filtered and injected into a High-Performance Liquid Chromatography (HPLC) system.
-
The HPLC system is equipped with a C18 reverse-phase column and an electrochemical detector.
-
The mobile phase consists of a sodium phosphate buffer containing methanol and an ion-pairing agent.
-
Norepinephrine levels are quantified by comparing the peak area ratio of norepinephrine to the internal standard against a standard curve.
Conclusion
This compound and reserpine are both effective at depleting norepinephrine stores, but their distinct mechanisms of action lead to different pharmacological profiles. This compound's action is more localized to the peripheral sympathetic nervous system, making it a valuable tool for studying peripheral sympathetic function with minimal confounding central effects. In contrast, reserpine's broad depletion of monoamines (norepinephrine, dopamine, and serotonin) in both the central and peripheral nervous systems makes it a model for studying the roles of these neurotransmitters in a wider range of physiological and behavioral processes. The choice between these two agents should, therefore, be guided by the specific research question and the desired locus of action.
References
A Comparative Guide to Guanethidine and Other Adrenergic Neuron Blocking Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of guanethidine and other prominent adrenergic neuron blocking agents, including reserpine, bethanidine, debrisoquine, and guanadrel. The information presented is intended to support research and development efforts by offering a detailed analysis of their mechanisms of action, pharmacological profiles, and comparative clinical performance based on available experimental data.
Overview of Adrenergic Neuron Blocking Agents
Adrenergic neuron blocking agents are a class of sympatholytic drugs that lower blood pressure by inhibiting the function of postganglionic sympathetic neurons.[1] Unlike receptor antagonists that block adrenergic receptors, these agents interfere with the storage and/or release of norepinephrine (NE) from nerve terminals.[1][2] This guide will focus on a comparative analysis of key drugs within this class.
Mechanism of Action
The primary distinction among these agents lies in their molecular targets within the sympathetic neuron. This compound and related compounds primarily target the norepinephrine transporter (NET), while reserpine acts on the vesicular monoamine transporter (VMAT).
This compound and NET-Targeting Agents (Bethanidine, Debrisoquine, Guanadrel)
This compound, bethanidine, debrisoquine, and guanadrel share a common mechanism of being actively transported into the presynaptic neuron by the norepinephrine transporter (NET).[3][4] Once inside, they are concentrated in synaptic vesicles, where they displace norepinephrine. This leads to a gradual depletion of norepinephrine stores and an inhibition of its release in response to nerve impulses.
Reserpine and VMAT Inhibition
Reserpine acts by irreversibly blocking the vesicular monoamine transporter (VMAT). This transporter is responsible for packaging monoamine neurotransmitters, including norepinephrine, into synaptic vesicles. By inhibiting VMAT, reserpine prevents the storage of these neurotransmitters, leaving them vulnerable to degradation by monoamine oxidase (MAO) in the cytoplasm. This leads to a depletion of neurotransmitter stores available for release.
Comparative Efficacy and Side Effects
Clinical trials have provided valuable data for comparing the antihypertensive efficacy and side effect profiles of these agents.
| Drug | Average Diastolic Blood Pressure Reduction (mmHg) | Common Side Effects |
| This compound | 18.4 | Orthostatic hypotension, diarrhea, exercise hypotension, sexual dysfunction (delayed or retrograde ejaculation). |
| Reserpine | Comparable to this compound in mild to moderate hypertension. | Sedation, nasal congestion, mental depression, nightmares, extrapyramidal symptoms resembling Parkinson's disease. |
| Bethanidine | 13.6 | Greater orthostatic fall in blood pressure compared to this compound. |
| Debrisoquine | Equally effective as this compound. | Generally better tolerated than this compound. |
| Guanadrel | Comparable to this compound. | Less orthostatic dizziness and diarrhea than this compound. |
Pharmacokinetic Profiles
The pharmacokinetic properties of these agents, particularly their half-lives, significantly influence their dosing regimens and duration of action.
| Drug | Oral Bioavailability | Elimination Half-life |
| This compound | 3 - 30% | Biphasic: α-phase: 1.5 days, β-phase: 4 - 8 days |
| Reserpine | ~50% | Biphasic: Initial phase ~5 hours, terminal phase ~200 hours |
| Bethanidine | Rapidly absorbed | 7 - 11 hours |
| Debrisoquine | Rapidly absorbed | ~16.2 hours |
| Guanadrel | Rapidly and readily absorbed | ~12 hours |
Experimental Protocols
The following sections outline the methodologies for key experiments used to characterize and compare these adrenergic neuron blocking agents.
Assessment of Antihypertensive Efficacy in Clinical Trials
A common experimental design to compare the efficacy of antihypertensive drugs is the randomized, double-blind, crossover clinical trial.
-
Objective: To compare the blood pressure-lowering effects and patient tolerance of two or more adrenergic neuron blocking agents.
-
Methodology:
-
Patient Selection: A cohort of patients with essential hypertension (e.g., diastolic pressure 95-115 mmHg) is recruited.
-
Washout Period: Patients discontinue their current antihypertensive medications and may receive a placebo for a set period to establish a baseline blood pressure.
-
Randomization and Treatment: Patients are randomly assigned to receive one of the study drugs. The dosage is typically titrated upwards over several weeks to achieve a target blood pressure or until the maximum tolerated dose is reached.
-
Crossover: After a washout period, patients are switched to the other study drug and the titration process is repeated.
-
Data Collection: Blood pressure (both supine and standing to assess for orthostatic hypotension) and heart rate are measured at regular intervals throughout the study. Side effects are systematically recorded using a standardized questionnaire or scoring system.
-
Data Analysis: The changes in blood pressure and the incidence and severity of side effects are compared between the treatment groups.
-
In Vitro Norepinephrine Uptake Inhibition Assay
This assay is used to determine the potency of drugs that target the norepinephrine transporter (NET).
-
Objective: To quantify the inhibition of norepinephrine uptake into cells expressing NET by this compound and related compounds.
-
Methodology:
-
Cell Culture: A suitable cell line that endogenously or recombinantly expresses NET (e.g., PC12 cells) is cultured.
-
Assay Preparation: Cells are harvested and resuspended in an appropriate buffer.
-
Incubation: The cell suspension is incubated with a fixed concentration of radiolabeled norepinephrine (e.g., [³H]-norepinephrine) and varying concentrations of the test compound (e.g., this compound).
-
Termination and Separation: The uptake is stopped by rapid filtration, washing the cells to remove extracellular radiolabel.
-
Quantification: The amount of radioactivity taken up by the cells is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of norepinephrine uptake is plotted against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of the uptake).
-
In Vitro VMAT Inhibition Assay
This assay is employed to assess the inhibitory activity of compounds like reserpine on the vesicular monoamine transporter (VMAT).
-
Objective: To measure the inhibition of monoamine transport into isolated synaptic vesicles.
-
Methodology:
-
Vesicle Preparation: Synaptic vesicles are isolated from a suitable tissue source (e.g., rat brain striatum or adrenal medulla) through differential centrifugation and sucrose density gradients.
-
Transport Assay: The isolated vesicles are incubated in a buffer containing ATP (to energize the transporter) and a radiolabeled monoamine substrate (e.g., [³H]-dopamine or [³H]-serotonin) in the presence of varying concentrations of the test compound (e.g., reserpine).
-
Termination and Filtration: The reaction is stopped, and the vesicles are separated from the incubation medium by rapid filtration.
-
Radioactivity Measurement: The radioactivity retained by the vesicles on the filter is quantified.
-
Data Analysis: The inhibitory potency of the test compound is determined by calculating the IC50 value from the concentration-response curve.
-
Conclusion
This compound and other adrenergic neuron blocking agents represent a historically significant class of antihypertensive drugs. Their distinct mechanisms of action, targeting either the norepinephrine transporter or the vesicular monoamine transporter, result in varied efficacy and side effect profiles. While newer classes of antihypertensives with more favorable side effect profiles have largely superseded them in clinical practice, the study of these agents continues to provide valuable insights into the pharmacology of the sympathetic nervous system. The detailed comparative data and experimental protocols presented in this guide are intended to aid researchers in the ongoing exploration and development of novel therapeutics targeting adrenergic pathways.
References
Efficacy of guanethidine compared to surgical sympathectomy
An Objective Comparison of Chemical Sympathectomy via Guanethidine and Surgical Sympathectomy
Introduction
For researchers studying the roles of the sympathetic nervous system, inducing sympathectomy—the disruption of sympathetic nerve pathways—is a critical experimental technique. The two primary methods to achieve this are chemical sympathectomy, often using agents like this compound, and surgical sympathectomy, which involves the physical removal or transection of sympathetic ganglia or nerves. This guide provides an objective comparison of these two methods, focusing on their mechanisms of action, efficacy supported by experimental data, and detailed protocols to aid in experimental design.
Mechanism of Action
This compound-Induced Chemical Sympathectomy
This compound is a false neurotransmitter that selectively targets peripheral sympathetic neurons.[1] Its mechanism involves a multi-step process:
-
Uptake: this compound is transported into the presynaptic sympathetic nerve terminal by the norepinephrine transporter (NET), the same transporter responsible for norepinephrine reuptake.[2][3]
-
Vesicular Sequestration: Once inside the neuron, it is concentrated in synaptic vesicles, where it displaces norepinephrine.[2]
-
Depletion and Release Inhibition: This leads to a gradual depletion of norepinephrine stores within the nerve endings.[4] Furthermore, this compound blocks the release of any remaining norepinephrine in response to a nerve action potential.
-
Neurotoxicity (Chronic High Doses): Long-term administration of high doses can lead to the destruction of peripheral sympathetic neurons, resulting in a more permanent sympathectomy.
Surgical Sympathectomy
Surgical sympathectomy is a direct physical intervention. The mechanism is straightforward: the anatomical transection, cauterization, or removal of a portion of the sympathetic nerve chain or specific ganglia. This procedure permanently interrupts the nerve signals traveling from the brain to the target peripheral areas, preventing the release of neurotransmitters and blocking the "fight or flight" response in the denervated region.
Comparative Efficacy and Quantitative Data
The efficacy of both methods is typically quantified by measuring the reduction in norepinephrine (NE) concentration in target tissues or by assessing the loss of tyrosine hydroxylase (TH), a key enzyme in catecholamine synthesis, via immunohistochemistry. While direct head-to-head comparative studies under identical conditions are limited, data from various animal model experiments provide a strong basis for comparison.
| Feature | This compound | Surgical Sympathectomy | Notes |
| NE Depletion (Heart) | ~75% reduction in cats (24 hrs); ~85% reduction in rabbits (4 hrs) | Up to 98% reduction in rat right atrium (bilateral); 40-70% reduction in other heart regions (unilateral) | The degree of depletion for both methods is significant but can be influenced by species, dosage/surgical completeness, and duration. |
| NE Depletion (Other Tissues) | ~60% reduction in rabbit spleen (18 hrs) | Decreased to a few percent of control in rat parotid gland | Surgical sympathectomy offers anatomically precise and often more complete depletion in the targeted area. |
| Onset of Action | Gradual depletion over hours to days. | Immediate interruption of nerve signaling. | This compound's effect is dependent on drug uptake and norepinephrine turnover rate. |
| Reversibility | Can be reversible over time as nerve terminals may regenerate. | Considered permanent, although nerve regeneration can occur over 2-5 years in some cases. | The permanence of chemical sympathectomy depends on the dosage and duration of treatment. |
| Selectivity | Highly selective for peripheral sympathetic neurons; does not cross the blood-brain barrier. | Anatomically precise to the specific ganglia or nerves that are removed. | Both methods spare the parasympathetic nervous system. |
Experimental Protocols
Protocol 1: this compound-Induced Chemical Sympathectomy in Adult Rats
This protocol is designed to achieve a profound and lasting chemical sympathectomy.
Materials:
-
This compound monosulfate
-
Sterile 0.9% saline solution
-
Sterile syringes and needles (25-27 gauge)
-
Adult rats (e.g., Sprague-Dawley)
Procedure:
-
Animal Acclimation: House rats in standard conditions for at least one week before the experiment begins.
-
This compound Solution Preparation: On each day of injection, prepare a fresh solution of this compound in sterile saline. A typical concentration is 20 mg/mL.
-
Dosage and Administration:
-
Weigh each rat accurately.
-
Administer this compound daily via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at a dosage of 40-50 mg/kg body weight.
-
Continue injections for a period of 2 to 5 weeks, depending on the desired degree of sympathectomy. A control group should receive daily injections of the saline vehicle.
-
-
Monitoring: Observe animals daily for signs of sympathetic blockade, such as ptosis (drooping eyelids), and for general health.
-
Validation of Sympathectomy: At the experimental endpoint, harvest target tissues (e.g., heart, spleen, kidneys). Validate the efficacy of the sympathectomy by:
-
Biochemical Analysis: Measuring norepinephrine levels using techniques like HPLC. A significant reduction in NE indicates successful sympathectomy.
-
Immunohistochemistry: Staining tissue sections for tyrosine hydroxylase (TH) to quantify the reduction in sympathetic nerve fibers.
-
Protocol 2: Surgical Sympathectomy in Rats (Superior Cervical Ganglionectomy)
This protocol describes the surgical removal of the superior cervical ganglion (SCG) to denervate target organs in the head and neck, such as the parotid gland.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools (scalpels, forceps, retractors, dissecting microscope)
-
Sutures
-
Animal warming pad
Procedure:
-
Anesthesia: Anesthetize the rat according to approved institutional protocols.
-
Surgical Incision: Place the animal in a supine position. Make a midline ventral incision in the neck to expose the underlying muscles.
-
Ganglion Identification: Gently retract the sternomastoid muscle and locate the carotid artery. The superior cervical ganglion is located near the bifurcation of the common carotid artery.
-
Ganglionectomy: Under a dissecting microscope, carefully isolate the SCG from the surrounding connective tissue and nerve trunks. Securely grasp the ganglion with fine forceps and excise it. For a bilateral procedure, repeat on the contralateral side.
-
Closure: Suture the muscle and skin layers.
-
Post-Operative Care: Provide appropriate post-operative analgesia and care, including monitoring for recovery from anesthesia and signs of infection.
-
Validation of Sympathectomy: After a recovery period (e.g., 1-4 weeks), validate the sympathectomy using the same biochemical or immunohistochemical methods described in the this compound protocol.
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of this compound at the sympathetic nerve terminal.
Caption: Conceptual diagram of surgical sympathectomy.
Caption: Workflow for comparing chemical and surgical sympathectomy.
Conclusion
Both this compound-induced chemical sympathectomy and surgical sympathectomy are effective methods for studying the sympathetic nervous system. The choice between them depends on the specific research question and experimental constraints.
-
This compound offers a less invasive, systemic approach that is highly selective for peripheral sympathetic neurons. It is particularly useful when anatomical precision is less critical than achieving widespread sympathetic blockade.
-
Surgical Sympathectomy provides an immediate, anatomically precise, and generally more permanent method of denervation. It is ideal for studies focused on the sympathetic innervation of a specific organ or region.
Researchers must weigh the trade-offs between the invasiveness and permanence of surgery against the systemic and potentially reversible effects of chemical agents like this compound. Proper validation of sympathectomy using biochemical and histological methods is essential regardless of the chosen technique.
References
Reproducibility of Historical Guanethidine Studies: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of historical guanethidine studies, offering insights into its performance against contemporary alternatives. Due to the vintage of primary this compound research, this guide synthesizes available data and provides context for understanding the reproducibility of these foundational experiments in hypertension.
This compound, a potent antihypertensive agent, was a cornerstone of therapy for moderate to severe hypertension in the mid-20th century. Its unique mechanism of action, involving the inhibition of norepinephrine release from postganglionic sympathetic neurons, set it apart from other treatments of its era. Understanding the experimental basis for its use and its performance relative to modern antihypertensives is crucial for researchers exploring novel sympatholytic agents or reinvestigating historical drug targets.
Comparative Performance of Antihypertensive Agents
While direct, head-to-head clinical trials comparing this compound with modern antihypertensive drug
Biochemical Confirmation of Norepinephrine Depletion: A Comparative Guide to Guanethidine and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of guanethidine and its alternatives for inducing norepinephrine depletion, a critical process in various research and clinical applications. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of these pharmacological tools.
Comparison of Norepinephrine Depleting Agents
This compound, reserpine, and 6-hydroxydopamine (6-OHDA) are commonly used agents to induce norepinephrine depletion. While all three effectively reduce norepinephrine levels, they operate through distinct mechanisms, leading to differences in their onset, duration of action, and specificity.
This compound acts as a "false neurotransmitter." It is taken up into sympathetic neurons by the norepinephrine transporter (NET) and accumulates in synaptic vesicles, where it displaces norepinephrine.[1] This leads to a gradual but long-lasting depletion of norepinephrine stores.[2]
Reserpine , on the other hand, is an inhibitor of the vesicular monoamine transporter (VMAT).[3] By blocking VMAT, reserpine prevents the uptake of norepinephrine into synaptic vesicles, leaving it vulnerable to metabolic degradation in the cytoplasm. This results in a more rapid but potentially less specific depletion of monoamines.[4]
6-Hydroxydopamine (6-OHDA) is a neurotoxin that is selectively taken up by catecholaminergic neurons via the NET and dopamine transporter (DAT).[1] Once inside, it generates reactive oxygen species, leading to the destruction of the nerve terminal. This results in a long-lasting and profound depletion of norepinephrine.
The choice of agent depends on the specific experimental goals. This compound is often favored for studies requiring a sustained, peripheral sympathectomy. Reserpine provides a more rapid means of monoamine depletion, while 6-OHDA is the tool of choice for creating models of catecholaminergic neurodegeneration, such as in Parkinson's disease research.
Quantitative Data on Norepinephrine Depletion
The following table summarizes experimental data on the efficacy of this compound and reserpine in depleting norepinephrine from various tissues. It is important to note that the experimental conditions, including animal models, dosages, and time points, vary between studies, which may influence the observed depletion levels.
| Agent | Animal Model | Tissue | Dose | Time Point | Norepinephrine Level (% of Control) | Reference |
| This compound | Rabbit | Heart | Not Specified | 4 hours | 15% | |
| This compound | Rabbit | Spleen | Not Specified | 18 hours | ~40% | |
| This compound | Cat | Heart | Not Specified | 24 hours | ~25% | |
| This compound | Rat | Salivary Gland | 1 mg/kg s.c. | 24 hours | ~55% | |
| This compound | Rat | Salivary Gland | 10 mg/kg s.c. | 24 hours | 15% | |
| Reserpine | Rat | Heart (Atria & Ventricles) | 1.0 mg/kg/day | 1 day | Virtually Complete Depletion |
Experimental Protocols
Accurate quantification of norepinephrine is crucial for confirming depletion. High-Performance Liquid Chromatography (HPLC) with electrochemical detection and Enzyme-Linked Immunosorbent Assay (ELISA) are two widely used methods.
Protocol 1: Norepinephrine Quantification by HPLC
This protocol outlines a general procedure for the analysis of norepinephrine in tissue homogenates.
1. Tissue Preparation:
-
Excise the tissue of interest (e.g., heart, spleen) on ice.
-
Weigh the tissue and homogenize in a suitable buffer, such as 0.1 M perchloric acid, to precipitate proteins and stabilize catecholamines.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant for analysis.
2. HPLC Analysis:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: An aqueous buffer containing an ion-pairing agent (e.g., octanesulfonic acid) and an organic modifier (e.g., methanol or acetonitrile) at a low pH is commonly employed.
-
Detection: Electrochemical detection is highly sensitive and selective for catecholamines. A glassy carbon electrode is set at an oxidizing potential (e.g., +0.65 V) to detect norepinephrine.
-
Quantification: A standard curve is generated using known concentrations of norepinephrine. The concentration in the samples is determined by comparing their peak areas to the standard curve.
Protocol 2: Norepinephrine Quantification by ELISA
Commercial ELISA kits offer a convenient and high-throughput method for norepinephrine quantification. The following is a generalized protocol for a competitive ELISA.
1. Sample Preparation:
-
Follow the kit manufacturer's instructions for preparing tissue homogenates or plasma samples. This may involve an extraction step to purify the catecholamines.
2. ELISA Procedure:
-
Add standards and samples to the wells of a microplate pre-coated with a norepinephrine antibody.
-
Add a fixed amount of enzyme-conjugated norepinephrine to each well. This will compete with the norepinephrine in the sample for binding to the antibody.
-
Incubate the plate to allow for binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate that will be converted by the enzyme into a colored product.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
The intensity of the color is inversely proportional to the concentration of norepinephrine in the sample. A standard curve is used to calculate the sample concentrations.
Visualizing the Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of this compound-induced norepinephrine depletion.
Caption: Experimental workflow for assessing norepinephrine depletion.
Caption: Logical relationship of depleting agents and their effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Tissue amine levels and sympathetic blockade after this compound and bretylium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reserpine-induced reduction in norepinephrine transporter function requires catecholamine storage vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reserpine - Wikipedia [en.wikipedia.org]
A Comparative Guide to Guanethidine-Induced Neuronal Loss and its Histological Validation
For researchers, scientists, and drug development professionals, the selective ablation of sympathetic neurons is a critical experimental tool. Guanethidine has long been a widely used pharmacological agent for achieving chemical sympathectomy. This guide provides a comprehensive comparison of this compound with alternative methods, focusing on the histological validation of neuronal loss and presenting supporting experimental data.
This guide will delve into the mechanisms of action, experimental protocols, and quantitative outcomes associated with this compound and its alternatives. Detailed methodologies for key histological techniques are provided to aid in the accurate assessment of neuronal depletion.
Comparison of Chemical Sympathectomy Agents
The choice of a chemical agent for sympathectomy depends on the specific research goals, including the desired extent and duration of neuronal loss, the animal model, and the specific neuronal population being targeted. This table summarizes the key characteristics and reported efficacy of this compound and common alternatives.
| Agent | Mechanism of Action | Typical Dosage & Administration (Rodents) | Reported Neuronal Loss | Key Advantages | Key Disadvantages |
| This compound | Taken up by norepinephrine transporter (NET); displaces and depletes norepinephrine from vesicles, leading to neuronal destruction with chronic high doses.[1][2] | 25-50 mg/kg/day, intraperitoneal (i.p.) or subcutaneous (s.c.) injection for several days to weeks.[1][3] | Up to 95% loss of nerve cells in the superior cervical ganglion in rats.[4] | Well-characterized, produces profound and long-lasting sympathectomy. | Can have significant systemic side effects; resistance has been observed in some rat strains. |
| 6-Hydroxydopamine (6-OHDA) | A neurotoxin selectively taken up by catecholamine transporters, leading to oxidative stress and destruction of dopaminergic and noradrenergic neurons. | 30-100 mg/kg, i.p. or s.c. as single or multiple injections. | Significant depletion of norepinephrine and destruction of sympathetic nerve terminals. | Rapid and potent neurotoxic effect. | Does not readily cross the blood-brain barrier, primarily affecting peripheral neurons; can be toxic to the animal. |
| Reserpine | Inhibits the vesicular monoamine transporter (VMAT), leading to the depletion of monoamines (norepinephrine, dopamine, serotonin) from nerve terminals. | 1-10 mg/kg, i.p. or s.c. injection. | Induces neuronal cell death, particularly in dopaminergic neurons, by interfering with autophagic flux. | Broad depletion of monoamines. | Can induce Parkinson's disease-like symptoms; effects are not specific to the sympathetic nervous system. |
| Phenol/Alcohol | Causes non-selective tissue necrosis and nerve destruction through chemical neurolysis. | Injected locally near sympathetic ganglia (e.g., lumbar sympathectomy). | Destruction of ganglia of the sympathetic chain. | Can be used for targeted regional sympathectomy. | Non-selective, can damage surrounding tissues; risk of post-sympathectomy neuralgia. |
Signaling Pathways and Experimental Workflows
To visualize the processes involved in chemical sympathectomy and its validation, the following diagrams illustrate the mechanism of action for this compound and a typical experimental workflow for histological assessment.
Mechanism of this compound Action.
Experimental Workflow for Histological Validation.
Experimental Protocols
Accurate and reproducible results depend on meticulous adherence to experimental protocols. The following sections provide detailed methodologies for inducing chemical sympathectomy and performing key histological staining techniques.
This compound-Induced Chemical Sympathectomy in Rats
This protocol is adapted from studies aiming to achieve significant and lasting sympathetic neuronal loss.
Materials:
-
This compound monosulfate
-
Sterile 0.9% saline
-
Sterile syringes and needles (25-27 gauge)
-
Adult rats (e.g., Sprague-Dawley)
Procedure:
-
Acclimatization: Allow animals to acclimate to the housing facility for at least one week before the experiment.
-
Solution Preparation: On each day of injection, prepare a fresh solution of this compound in sterile saline. For a dose of 40 mg/kg, dissolve 40 mg of this compound per ml of saline, resulting in an injection volume of 1 ml/kg. Ensure complete dissolution.
-
Administration: Weigh each rat daily and calculate the required injection volume. Administer the this compound solution via intraperitoneal (i.p.) injection daily for a period of three months to achieve profound neuronal loss.
-
Monitoring: Observe animals for signs of sympathectomy (e.g., ptosis, lowered blood pressure) and any adverse effects.
Histological Staining for Neuronal Loss Assessment
This technique is used to specifically label catecholaminergic neurons, providing a quantitative measure of sympathetic neuron depletion.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Blocking buffer (e.g., 10% normal donkey serum with 0.3% Triton X-100 in PBS)
-
Primary antibody: Chicken anti-TH
-
Secondary antibody: Fluorescently-conjugated anti-chicken IgG
-
Mounting medium
Procedure:
-
Tissue Preparation: Perfuse the animal with PBS followed by 4% PFA. Dissect the tissue of interest (e.g., superior cervical ganglia) and post-fix in 4% PFA. Cryoprotect in sucrose solution before sectioning with a cryostat.
-
Blocking: Incubate tissue sections in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with the primary anti-TH antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash sections with PBS and then incubate with the fluorescently-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.
-
Mounting and Visualization: Wash sections again with PBS, mount on slides with an appropriate mounting medium, and visualize using a fluorescence microscope.
H&E staining is a standard histological method used to observe tissue morphology and identify neuronal damage, such as cell shrinkage and nuclear condensation.
Materials:
-
Xylene
-
Ethanol (graded series: 100%, 95%, 70%)
-
Hematoxylin stain
-
Eosin stain
-
Acid alcohol (for differentiation)
-
Bluing agent (e.g., Scott's tap water substitute)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: If using paraffin-embedded sections, deparaffinize in xylene and rehydrate through a graded series of ethanol to water.
-
Hematoxylin Staining: Stain with hematoxylin for 3-5 minutes to stain cell nuclei blue/purple.
-
Differentiation: Briefly dip in acid alcohol to remove excess stain.
-
Bluing: Rinse in a bluing agent to turn the hematoxylin blue.
-
Eosin Staining: Counterstain with eosin for 1-3 minutes to stain the cytoplasm and extracellular matrix pink/red.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and clear in xylene before mounting with a coverslip.
This method stains the Nissl substance (rough endoplasmic reticulum) in the cytoplasm of neurons, allowing for the visualization and quantification of neuronal cell bodies.
Materials:
-
Cresyl violet acetate solution (0.1% in distilled water with acetic acid)
-
Ethanol (graded series)
-
Xylene
-
Differentiating solution (e.g., 95% ethanol with a few drops of glacial acetic acid)
-
Mounting medium
Procedure:
-
Rehydration: Rehydrate tissue sections through a graded ethanol series to water.
-
Staining: Stain in the cresyl violet solution for 5-15 minutes.
-
Differentiation: Briefly rinse in water and then differentiate in 70% and 95% ethanol, followed by the differentiating solution, to remove excess stain from the background and define the neuronal staining.
-
Dehydration and Mounting: Dehydrate rapidly through absolute ethanol, clear in xylene, and mount with a coverslip.
By employing these robust methodologies and comparative data, researchers can confidently select and validate the most appropriate method for chemical sympathectomy to advance their investigations into the role of the sympathetic nervous system in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A new method of destroying adrenergic nerves in adult animals using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induced sympathectomy in the adult rat. II. Functional effects following chronic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Guanethidine and Guanfacine: From Mechanism to Clinical Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of guanethidine and guanfacine, two antihypertensive agents with distinct mechanisms of action. The following sections detail their pharmacological profiles, clinical efficacy, and the experimental methodologies used to characterize these compounds. All quantitative data are summarized for direct comparison, and key pathways and experimental workflows are visualized to facilitate understanding.
Core Pharmacological Comparison
This compound and guanfacine, while both utilized in the management of hypertension, operate through fundamentally different pathways. This compound is a peripherally acting adrenergic neuron blocking agent, whereas guanfacine is a centrally acting alpha-2A adrenergic receptor agonist.[1][2][3][4]
Mechanism of Action
This compound exerts its effects at the postganglionic sympathetic nerve terminal. It is taken up into the presynaptic neuron by the norepinephrine transporter (NET).[5] Once inside, it is concentrated within neurotransmitter vesicles, where it displaces norepinephrine, leading to a gradual depletion of norepinephrine stores. This prevents the release of norepinephrine in response to nerve impulses, resulting in a reduction of sympathetic tone and a decrease in blood pressure.
Guanfacine , in contrast, is a selective agonist for the alpha-2A adrenergic receptor in the central nervous system. By stimulating these receptors, particularly in the brainstem, it reduces sympathetic outflow from the central nervous system. This leads to decreased peripheral vascular resistance and a lowering of blood pressure. At a cellular level, activation of the alpha-2A receptor inhibits adenylyl cyclase, which in turn reduces the production of cyclic AMP (cAMP).
Pharmacokinetic Profile
The pharmacokinetic properties of this compound and guanfacine differ significantly, particularly in their elimination half-life.
| Parameter | This compound | Guanfacine |
| Bioavailability | ~30% | Immediate-Release: ~80% |
| Protein Binding | Data not readily available | ~70% |
| Metabolism | Partially metabolized in the liver. | Primarily metabolized by CYP3A4. |
| Elimination Half-life | Approximately 5 days | 14.4 ± 2.39 hours (children), 17.9 ± 5.77 hours (adolescents) |
| Excretion | Via urine as metabolites and unchanged drug. | Predominantly renal. |
Clinical Efficacy and Adverse Effects in Hypertension
A single-blind, cross-over clinical trial directly compared the antihypertensive effects and side-effect profiles of this compound and guanfacine in patients with mild to moderate hypertension.
Study Design and Dosage
The study involved two active treatment periods of 6 weeks each, preceded by a placebo period. Patients also received diuretic therapy. The average optimal daily doses were 20 mg for this compound and 3 mg for guanfacine.
Comparative Efficacy
Both this compound and guanfacine produced a significant and comparable reduction in blood pressure. Both drugs also caused a very slight reduction in heart rate.
Adverse Effects
The side-effect profiles of the two drugs were notably different, reflecting their distinct mechanisms of action.
| Adverse Effect | This compound | Guanfacine |
| Orthostatic Hypotension | Mild orthostatic hypotension occurred in 11 out of 16 patients. | Not reported as a primary side effect in this comparative study. |
| Dry Mouth | Not reported as a primary side effect in this comparative study. | Occurred in 13 out of 16 patients. |
| Sedation | Not a characteristic side effect. | A known side effect, though less frequent than with clonidine. |
Signaling Pathways and Mechanisms of Action
The distinct signaling pathways of this compound and guanfacine are visualized below.
References
- 1. Comparative study of two antihypertensive agents: guanfacine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Guanfacine as a Novel TAAR1 Agonist: A Combination Strategy through Molecular Modeling Studies and Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Safe Disposal of Guanethidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental protection are paramount. The proper disposal of chemical waste, such as the antihypertensive agent guanethidine, is a critical component of this responsibility. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, compiled from safety data sheets and best practices for laboratory chemical waste management.
Hazard Profile and Safety Precautions
This compound and its salts are classified with several hazards that necessitate careful handling.[1] It is harmful if swallowed, causes serious eye irritation, may cause skin irritation, and is toxic to aquatic life.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this compound. This includes chemical safety goggles or a face shield, nitrile or other chemically resistant gloves, and a lab coat.[1] If there is a risk of generating dust, a NIOSH-approved respirator should be used.[1] All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[1]
Quantitative Hazard Data
The following table summarizes the hazard classifications for this compound, providing a clear reference for risk assessment.
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Skin Corrosion/Irritation | Category 2 | Irritating to skin |
| Hazardous to the Aquatic Environment | - | Toxic to aquatic organisms |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and the environment.
Step 1: Waste Segregation and Collection
All waste containing this compound, including contaminated labware, weighing paper, pipette tips, and PPE, must be collected in a designated and clearly labeled waste container. It is crucial to avoid mixing this waste with other chemical streams unless compatibility has been confirmed.
Step 2: Container Selection and Labeling
Use a chemically compatible, sealed container for waste collection. The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.
Step 3: Waste Storage
The sealed waste container should be stored in a designated, secure, and well-ventilated hazardous waste accumulation area. This area should be away from general lab traffic and incompatible materials.
Step 4: Final Disposal
The final disposal of this compound must be handled by a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in the regular trash. All disposal activities must comply with local, state, and federal regulations for hazardous waste.
Spill Response
In the event of a spill, the following steps should be taken:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Reporting: Report the spill to your institution's environmental health and safety (EHS) office.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
